3-Bromotetrahydro-2H-pyran-2-carbonitrile
Description
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Properties
IUPAC Name |
3-bromooxane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c7-5-2-1-3-9-6(5)4-8/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFVONYWTJVWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856289 | |
| Record name | 3-Bromooxane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051940-71-6 | |
| Record name | 3-Bromooxane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis and Application of 3-Bromotetrahydro-2H-pyran-2-carbonitrile: A Technical Guide for Advanced Drug Discovery
Abstract
The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of natural products and FDA-approved drugs.[1][2] The strategic introduction of functional groups onto this scaffold provides a powerful avenue for modulating biological activity and optimizing pharmacokinetic profiles. This technical guide delves into the nuanced world of a particularly valuable, yet underexplored building block: 3-Bromotetrahydro-2H-pyran-2-carbonitrile . While a specific CAS number, 2624109-09-5 , has been assigned to the (2S,3R) stereoisomer, this guide will address the broader synthetic strategies and chemical reactivity applicable to various diastereomers of this compound. We will explore plausible, stereoselective synthetic pathways, predict its reactivity based on the interplay of its constituent functional groups, and discuss its potential as a versatile intermediate in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the discovery of next-generation therapeutics.
Introduction: The Tetrahydropyran Scaffold in Modern Drug Design
The tetrahydropyran ring is a privileged scaffold in drug discovery due to its ability to impart desirable properties upon a molecule.[1] As a bioisostere of a cyclohexane ring, the introduction of an oxygen atom reduces lipophilicity and can introduce a key hydrogen bond acceptor site, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The rigid, chair-like conformation of the THP ring also allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.
The subject of this guide, this compound, combines three key functional elements on this valuable scaffold:
-
The Tetrahydropyran Core: Providing the foundational structure with its inherent physicochemical advantages.
-
The 2-Carbonitrile Group: A versatile functional handle that can be transformed into a variety of other groups, such as carboxylic acids, amides, or amines. It can also participate in the formation of other heterocyclic rings.
-
The 3-Bromo Substituent: A reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functionalities and diversification of the core structure. The position of the bromine atom alpha to the ether oxygen also influences the ring's conformation and reactivity.
The stereochemical relationship between the 2-carbonitrile and 3-bromo groups is of paramount importance, as the diastereomeric and enantiomeric purity of a drug candidate can profoundly impact its efficacy and safety. This guide will, therefore, emphasize stereoselective synthetic approaches.
Proposed Stereoselective Synthesis of this compound
While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, a robust and stereocontrolled synthetic route can be rationally designed by combining established methodologies. The proposed strategy hinges on the diastereoselective construction of a substituted tetrahydropyran ring, followed by the introduction of the nitrile and bromo functionalities.
A plausible and efficient approach involves an intramolecular cyclization of a carefully chosen acyclic precursor. The Prins cyclization, a powerful tool for the formation of tetrahydropyrans from homoallylic alcohols and aldehydes, offers a high degree of stereocontrol.[3]
Proposed Synthetic Pathway
Figure 1: A proposed multi-step synthetic pathway to this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure based on established chemical principles for the synthesis of substituted tetrahydropyrans.
Step 1: Diastereoselective Prins Cyclization
-
Rationale: The reaction between a homoallylic alcohol and an aldehyde, catalyzed by a Lewis acid, can generate a 4-halotetrahydropyran derivative with high diastereoselectivity. The stereochemistry of the substituents on the newly formed ring is dictated by the geometry of the starting alkene and the reaction conditions.[4]
-
Procedure:
-
To a solution of the chosen homoallylic alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add the desired aldehyde (1.2 eq).
-
Slowly add a Lewis acid catalyst (e.g., InCl₃ or TMSOTf) (0.2 eq).
-
Allow the reaction to stir at -78 °C for a specified time, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-halotetrahydropyran-2-ol derivative.
-
Step 2: Introduction of the Nitrile and Bromo Functionalities
The subsequent steps would involve the conversion of the resulting functionalized tetrahydropyran to the target molecule. This would likely proceed through:
-
Protection of the anomeric hydroxyl group.
-
Nucleophilic substitution of a suitable leaving group at the 2-position with a cyanide source (e.g., NaCN or KCN). This is a well-established method for forming nitriles from alkyl halides.[5]
-
Deprotection of the hydroxyl group.
-
Stereospecific bromination at the 3-position. This could potentially be achieved through electrophilic bromination of an enol ether intermediate formed from the 2-cyano-tetrahydropyranol. The use of reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst can facilitate the α-halogenation of ethers.[6]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.
Figure 2: Key reaction pathways of this compound.
Reactions at the 3-Position (C-Br Bond)
The bromine atom at the 3-position is susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide range of substituents, making it a key diversification point.
-
With O-Nucleophiles (Alcohols, Phenols): Formation of 3-alkoxy or 3-aryloxy tetrahydropyran derivatives.
-
With N-Nucleophiles (Amines, Azides): Synthesis of 3-amino or 3-azido tetrahydropyran derivatives. The resulting amines are valuable for further functionalization or for their role in biological interactions.
-
With S-Nucleophiles (Thiols): Preparation of 3-thioether derivatives.
Transformations of the 2-Carbonitrile Group
The nitrile group is a versatile precursor to several important functional groups.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide, respectively.
-
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) will yield a primary amine (2-aminomethyl-tetrahydropyran).
-
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.
The ability to selectively manipulate either the bromo or the nitrile group provides a powerful strategy for the divergent synthesis of complex molecules from a common intermediate.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The protons on the tetrahydropyran ring will exhibit complex splitting patterns due to diastereotopicity. The proton at C2, adjacent to the electron-withdrawing nitrile group, is expected to appear as a downfield multiplet. The proton at C3, bonded to the bromine atom, will also be shifted downfield. The coupling constants between adjacent protons will be crucial for determining the relative stereochemistry of the substituents. |
| ¹³C NMR | The carbon of the nitrile group (C≡N) will appear in the characteristic region of 115-125 ppm. The carbon atom attached to the bromine (C3) will be shielded compared to an unsubstituted carbon and will likely appear in the range of 40-60 ppm. The anomeric carbon (C2) will also be in a distinct region due to the influence of both the oxygen and the nitrile group. |
| IR Spectroscopy | A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group. The C-Br stretch will appear in the fingerprint region, typically between 500 and 600 cm⁻¹. The C-O-C stretching of the ether will be visible as a strong band in the 1050-1150 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). |
Applications in Drug Discovery and Medicinal Chemistry
Functionalized tetrahydropyrans are integral components of numerous therapeutic agents. The unique combination of a reactive bromine atom and a versatile nitrile group makes this compound a highly attractive starting material for the synthesis of compound libraries for high-throughput screening.
The ability to introduce diverse functionalities at the 3-position allows for the exploration of the structure-activity relationship (SAR) of a lead compound. For instance, the introduction of various amine substituents at this position could be used to target specific interactions in an enzyme's active site.[1] The conversion of the nitrile group to an amine or a carboxylic acid can provide additional points for diversification or for improving the pharmacokinetic properties of a molecule.
Safety and Handling
As with all brominated organic compounds and nitriles, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Cyanide-containing reagents are highly toxic and require specialized handling and disposal procedures.
Conclusion
This compound represents a potent, yet underutilized, building block in the arsenal of the medicinal chemist. While its direct synthesis may require a multi-step approach, the principles of stereoselective tetrahydropyran formation and functional group interconversion are well-established, making its preparation accessible. The orthogonal reactivity of its bromo and nitrile functionalities provides a platform for the rapid generation of diverse and complex molecular architectures. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
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- Xing, Y., Yu, R., & Fang, X. (2020). A nickel-catalyzed Markovnikov hydrocyanation of α-substituted styrenes enables the synthesis of tertiary benzylic nitriles in good yields. Organic Letters, 22(3), 1008-1012.
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An In-Depth Technical Guide to 3-Bromotetrahydro-2H-pyran-2-carbonitrile: Molecular Structure, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromotetrahydro-2H-pyran-2-carbonitrile, a substituted tetrahydropyran derivative with potential applications in organic synthesis and drug discovery. Due to the limited direct literature on this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer a robust framework for its study and utilization.
Introduction: The Structural Significance of Substituted Tetrahydropyrans
The tetrahydropyran (THP) ring is a privileged scaffold in a vast array of natural products and pharmaceuticals, prized for its conformational stability and favorable pharmacokinetic properties. The introduction of substituents, such as a bromine atom and a nitrile group, at the 2 and 3-positions, as in this compound, creates a molecule with significant potential for further chemical elaboration. The alpha-bromo nitrile functionality is a versatile synthon, capable of participating in a wide range of nucleophilic substitution and elimination reactions, making this compound a valuable intermediate for the synthesis of more complex molecular architectures.
Molecular Structure and Stereochemistry
The molecular formula of this compound is C₆H₈BrNO. The structure consists of a saturated six-membered tetrahydropyran ring with a bromine atom at the C3 position and a nitrile group at the C2 position. The presence of two adjacent chiral centers at C2 and C3 gives rise to the possibility of four stereoisomers (two pairs of enantiomers): (2R,3R), (2S,3S), (2R,3S), and (2S,3R). A specific stereoisomer, (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile, has been assigned the CAS number 2624109-09-5.[1]
Conformational Analysis
The tetrahydropyran ring typically adopts a chair conformation to minimize steric and torsional strain.[1][2][3][4] For a 2,3-disubstituted tetrahydropyran like the title compound, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by several factors, including:
-
Steric Hindrance: Bulky substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.
-
Anomeric Effect: When an electronegative substituent is present at the C2 position, there can be a stabilizing interaction between the lone pair of the ring oxygen and the σ* orbital of the C2-substituent bond when the substituent is in the axial position.[2][3]
-
Dipole-Dipole Interactions: The relative orientation of the C-Br and C-CN bonds will influence the overall molecular dipole moment and conformational preference.
The interplay of these effects determines the dominant conformation in solution. For (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile, a detailed conformational analysis, likely involving computational modeling and NMR studies, would be necessary to definitively establish the preferred chair conformation and the axial/equatorial orientation of the bromo and nitrile groups.
Synthesis of this compound
Proposed Synthetic Pathway
A potential synthetic route is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical, yet mechanistically sound, protocols for the synthesis of the target molecule. These should be considered as a starting point for experimental design and would require optimization.
Step 1: Synthesis of Tetrahydro-2H-pyran-2-carbonitrile
This precursor could be synthesized from dihydropyran. A common method for the introduction of a nitrile group at the 2-position of a pyran ring involves the formation of a cyanohydrin followed by reduction.
-
Protocol:
-
To a solution of dihydropyran in a suitable solvent (e.g., diethyl ether), add a source of cyanide (e.g., trimethylsilyl cyanide with a catalytic amount of a Lewis acid, or acetone cyanohydrin with a base).
-
Stir the reaction mixture at room temperature until the formation of the tetrahydropyran-2-ol-2-carbonitrile is complete, as monitored by TLC or GC-MS.
-
Isolate the cyanohydrin intermediate.
-
Reduce the hydroxyl group of the cyanohydrin. A common method is the use of a silane reducing agent, such as triethylsilane, in the presence of a Lewis acid like boron trifluoride etherate.
-
Purify the resulting Tetrahydro-2H-pyran-2-carbonitrile by column chromatography.
-
Step 2: α-Bromination of Tetrahydro-2H-pyran-2-carbonitrile
The introduction of a bromine atom at the C3 position, alpha to the nitrile group, can be achieved through a radical bromination reaction.
-
Protocol:
-
Dissolve Tetrahydro-2H-pyran-2-carbonitrile in a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure.
-
Purify the crude product, a mixture of diastereomers of this compound, by column chromatography. The separation of diastereomers may be possible at this stage.
-
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from similar compounds, the following spectral characteristics are expected:
| Technique | Expected Features |
| ¹H NMR | - A complex multiplet pattern in the aliphatic region (δ 1.5-4.5 ppm) corresponding to the protons on the tetrahydropyran ring. - A downfield shifted proton at the C2 position (adjacent to the nitrile group). - A downfield shifted proton at the C3 position (adjacent to the bromine atom). - The coupling constants between the protons on C2, C3, and C4 would be crucial for determining the relative stereochemistry (cis/trans) and the conformational preferences of the substituents. |
| ¹³C NMR | - Signals for the five carbon atoms of the tetrahydropyran ring. - A signal for the nitrile carbon (δ ~115-120 ppm). - The chemical shifts of C2 and C3 would be significantly affected by the attached nitrile and bromo groups, respectively. |
| IR Spectroscopy | - A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. - C-H stretching vibrations of the aliphatic ring protons just below 3000 cm⁻¹. - A C-O stretching vibration for the ether linkage in the fingerprint region. |
| Mass Spectrometry | - The molecular ion peak (M⁺) and characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks with approximately equal intensity). - Fragmentation patterns corresponding to the loss of Br, CN, and cleavage of the tetrahydropyran ring. |
Reactivity and Potential Applications
The synthetic utility of this compound stems from the reactivity of its functional groups.
Reactions of the α-Bromo Nitrile Moiety
The C-Br bond at the C3 position is susceptible to nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution: A wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) can displace the bromide ion, allowing for the introduction of diverse functional groups at the C3 position. This opens up avenues for the synthesis of a variety of 3-substituted tetrahydropyran-2-carbonitriles.
-
Elimination Reactions: Treatment with a strong, non-nucleophilic base could lead to the elimination of HBr, forming a double bond within the pyran ring and yielding a dihydropyran derivative.
Reactions of the Nitrile Group
The nitrile group can be transformed into other valuable functional groups.
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or an amide, respectively.
-
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile group to form ketones after hydrolysis.
Potential Applications in Drug Discovery and Synthesis
The ability to introduce diverse functionalities at both the C2 and C3 positions makes this compound a promising building block in medicinal chemistry. The tetrahydropyran core is a common feature in many bioactive molecules, and the functional handles provided by the bromo and nitrile groups allow for the construction of libraries of compounds for screening in drug discovery programs. Furthermore, this compound can serve as a key intermediate in the total synthesis of complex natural products containing the tetrahydropyran motif.
Safety and Handling
As an α-bromo nitrile, this compound should be handled with caution. α-Halogenated nitriles are generally toxic and can be lachrymatory.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[6][7][8]
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.[6]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
It is imperative to consult the Safety Data Sheet (SDS) for this compound or for closely related α-bromo nitriles before commencing any experimental work.
Conclusion
This compound is a synthetically versatile molecule with significant potential as a building block in organic synthesis and medicinal chemistry. While direct experimental data for this specific compound is scarce, this guide provides a comprehensive overview of its probable synthesis, structural features, spectroscopic characteristics, and reactivity based on established chemical principles and data from analogous compounds. The insights provided herein are intended to serve as a valuable resource for researchers and scientists interested in exploring the chemistry and applications of this promising heterocyclic compound. Further experimental investigation is warranted to fully elucidate its properties and unlock its synthetic potential.
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Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. (2023). Cheminform. [Link]
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Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (2013). Chemistry of Heterocyclic Compounds. [Link]
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Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. (2007). The Journal of Physical Chemistry A. [Link]
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Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-Aldol/Aldol Reaction. (2022). The Journal of Organic Chemistry. [Link]
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NMR and DFT Studies of 2-Oxo-1,2,3,4-tetrahydropyridines: Solvent and Temperature Effects. (2018). Australian Journal of Chemistry. [Link]
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Conformations of Cycloalkanes: General Ideas. (2017). YouTube. [Link]
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SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (2016). Sciforum. [Link]
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An In-Depth Technical Guide to 3-Bromotetrahydro-2H-pyran-2-carbonitrile: Synthesis, Reactivity, and Applications
Executive Summary: The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide provides a detailed technical overview of a key functionalized derivative, 3-Bromotetrahydro-2H-pyran-2-carbonitrile. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to serve as a resource for researchers in organic synthesis and drug development. We will explore its formal nomenclature, stereochemical complexity, plausible synthetic routes with mechanistic justifications, and its significant potential as a versatile building block for creating diverse molecular libraries. The inherent reactivity of the α-bromo nitrile moiety offers a powerful tool for introducing molecular diversity, making this compound a valuable intermediate in the quest for novel therapeutic agents.
Nomenclature and Physicochemical Properties
A precise understanding of a molecule's identity is foundational to all subsequent scientific investigation. This section establishes the formal naming conventions and key physical data for the topic compound.
IUPAC Name and Structural Elucidation
The systematic name for the compound is This compound . This name is derived according to the Hantzsch-Widman nomenclature system endorsed by the International Union of Pure and Applied Chemistry (IUPAC).[3][4]
-
Parent Heterocycle: The core is a six-membered ring containing one oxygen atom, designated as "pyran".
-
Saturation: The ring is fully saturated, indicated by the prefix "tetrahydro".
-
Indicated Hydrogen: The "2H" designation specifies the location of a saturated carbon atom in the corresponding unsaturated ring, a standard convention for naming pyran systems.[5]
-
Numbering: The ring atoms are numbered starting with the heteroatom (oxygen) as position 1. This provides the lowest possible locants for the substituents.
-
Substituents: A bromine atom ("Bromo") is located at position 3, and a nitrile group ("carbonitrile") is at position 2.
Stereochemistry
The structure possesses two adjacent chiral centers at the C2 and C3 positions. This gives rise to two pairs of enantiomers (four possible stereoisomers). The relative stereochemistry between the bromo and nitrile groups defines two diastereomers: cis and trans. The specific CAS Number 2624109-09-5 refers to the (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile stereoisomer, which has a trans relationship between the two substituents.[6] The precise control of stereochemistry during synthesis is critical, as different stereoisomers can exhibit vastly different biological activities.
Physicochemical Data Summary
The following table summarizes the key properties of the target compound, specifically for the (2S,3R) isomer where data is available.
| Property | Value | Source |
| IUPAC Name | (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile | [6] |
| CAS Number | 2624109-09-5 | [6] |
| Molecular Formula | C₆H₈BrNO | [6] |
| Molecular Weight | 190.04 g/mol | [6] |
| Appearance | Expected to be a liquid or low-melting solid | [7] |
| Storage | Sealed in dry, 2-8°C | [7] |
Synthesis and Mechanistic Insights
While a direct, one-pot synthesis for this specific molecule is not prominently documented, a robust synthetic strategy can be designed based on well-established transformations in organic chemistry. The chosen pathway emphasizes logical bond formation and leverages known reactivity patterns of related structures.
Retrosynthetic Analysis & Proposed Pathway
A logical approach to synthesizing this compound involves the key steps of forming the cyanated pyran ring followed by a regioselective bromination. The synthesis of 2-cyanotetrahydropyran itself is documented, proceeding from 2-bromotetrahydropyran.[8] The crucial subsequent step is the introduction of a bromine atom at the adjacent C3 position (alpha to the nitrile). This is analogous to the well-known α-halogenation of ketones and other carbonyl compounds, which proceeds via an enol or enolate intermediate.[9][10]
The proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol
This protocol is a representative procedure derived from established methodologies for the individual reaction types.
Step 1: Synthesis of 2-Cyanotetrahydropyran
-
Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add a suspension of sodium cyanide (1.2 eq.) in anhydrous dimethylformamide (DMF).
-
Reaction: Add a solution of 2-bromotetrahydropyran (1.0 eq.) in DMF dropwise to the cyanide suspension at room temperature.
-
Heating & Monitoring: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The conversion of the starting α-chloro ether to the nitrile is a standard nucleophilic substitution.[8]
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 2-cyanotetrahydropyran as a colorless liquid.[11]
Step 2: α-Bromination of 2-Cyanotetrahydropyran
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78°C using an acetone/dry ice bath.
-
Enolate Formation: Add a solution of 2-cyanotetrahydropyran (1.0 eq.) in THF dropwise to the LDA solution, maintaining the temperature at -78°C. Stir for 1 hour. The strong, non-nucleophilic base LDA is essential to deprotonate the α-carbon, forming the nitrile anion (an enolate equivalent) without competing addition to the nitrile group.[9]
-
Bromination: Add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) (1.1 eq.) in THF dropwise to the enolate solution at -78°C. The electrophilic bromine source is quenched by the nucleophilic enolate.
-
Quenching & Workup: After stirring for 1-2 hours, quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature, and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate this compound.
Characterization
The final product and intermediates should be rigorously characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton, the position of substituents, and the relative stereochemistry (via coupling constants).
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the sharp, strong absorbance of the nitrile group (~2250 cm⁻¹) and C-Br stretching.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The α-bromo nitrile is a particularly powerful synthon.
Reactivity of the α-Bromo Moiety
The bromine atom at C3 is positioned alpha to the electron-withdrawing nitrile group. This configuration significantly enhances its reactivity as a leaving group in nucleophilic substitution (Sₙ2) reactions.[13] This enhanced reactivity is due to the stabilization of the Sₙ2 transition state by the adjacent π-system of the nitrile.[13] This allows for the facile introduction of a wide range of functionalities.
-
Amination: Reaction with primary or secondary amines introduces diverse amino groups, a common strategy in building libraries for drug discovery.
-
Thiolation: Reaction with thiols yields thioethers.
-
Alkoxylation/Hydroxylation: Substitution with alkoxides or hydroxide can introduce ether or alcohol functionalities.
-
Azide Introduction: Reaction with sodium azide provides an entry point to amines (via reduction) or triazoles (via click chemistry).
Caption: Key derivatization reactions of the title compound.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other important groups:
-
Hydrolysis: Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid. Partial hydrolysis can yield the primary amide.
-
Reduction: Catalytic hydrogenation or reduction with reagents like LiAlH₄ converts the nitrile to a primary amine (aminomethyl group).
-
Organometallic Addition: Reaction with Grignard or organolithium reagents followed by hydrolysis yields ketones.[14]
The ability to selectively react at either the C3-Br bond or the C2-CN group provides chemists with exceptional control over molecular design, making this scaffold highly valuable for creating complex target molecules.
Applications in Drug Development
The tetrahydropyran motif is a cornerstone of modern medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and its ability to engage in hydrogen bonding via the ring oxygen.[15] Compounds containing the pyran ring exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][16]
This compound serves as an ideal starting point for fragment-based drug discovery (FBDD) or lead optimization campaigns. Its utility stems from:
-
Vectorial Diversity: The reactive C-Br bond provides a defined vector for growing a molecular fragment and exploring the surrounding chemical space of a target protein's binding pocket.
-
Scaffold Rigidity: The saturated ring provides a degree of conformational constraint, which can be advantageous for binding affinity and selectivity compared to purely acyclic linkers.
-
Access to Key Functionalities: The transformations described in Section 3.0 allow for the introduction of amines, carboxylic acids, and other polar groups that are crucial for target engagement and improving pharmacokinetic properties.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, its hazards can be inferred from its constituent functional groups and related structures.
-
Hazard Identification:
-
Alkyl Halides: α-Halocarbonyls and related compounds are often potent alkylating agents and lachrymators. Skin and eye contact should be strictly avoided.[17]
-
Nitriles: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in vivo.
-
Bromine: Bromine and its reagents are corrosive and toxic.[18]
-
-
Recommended Handling Procedures:
-
Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult a glove compatibility chart), and chemical splash goggles.[19]
-
Safe Handling: Avoid heating, which may cause decomposition or volatilization. Use non-sparking tools and prevent electrostatic discharge.[17]
-
-
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7][19]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.
-
Conclusion
This compound is a synthetically valuable heterocyclic compound that embodies significant potential for applications in medicinal chemistry and drug discovery. Its well-defined structure, stereochemical complexity, and the dual reactivity of the α-bromo nitrile moiety make it an exemplary building block for the targeted synthesis of novel molecular entities. The synthetic pathways and reactivity patterns discussed in this guide provide a framework for researchers to leverage this versatile intermediate in the development of next-generation therapeutics. Adherence to rigorous safety protocols is essential when handling this and related reactive compounds.
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Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Available at: [Link]
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MDPI. (n.d.). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Available at: [Link]
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Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]
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Ranjan, R. (n.d.). III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. Available at: [Link]
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An In-depth Technical Guide to 3-Bromotetrahydro-2H-pyran-2-carbonitrile: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of Functionalized Pyran Scaffolds
For researchers and professionals in drug development, the tetrahydropyran (THP) ring is a privileged scaffold. Its prevalence in natural products and its favorable physicochemical properties—such as improved solubility and metabolic stability—make it a desirable component in modern medicinal chemistry. The strategic introduction of reactive functional groups onto this core structure unlocks a vast chemical space for the synthesis of novel molecular entities. This guide focuses on a specific, highly functionalized derivative: 3-Bromotetrahydro-2H-pyran-2-carbonitrile .
This molecule is characterized by a saturated six-membered oxygen-containing ring, substituted with both a bromine atom and a nitrile group on adjacent carbons. This unique arrangement of an α-bromo nitrile on a tetrahydropyran chassis presents a versatile building block for complex organic synthesis. The electron-withdrawing nature of the nitrile group, combined with the reactivity of the adjacent carbon-bromine bond, makes it a potent electrophile and a precursor to a variety of stereochemically rich structures. This guide provides a comprehensive overview of its known physical properties, inferred chemical behavior based on analogous structures, potential synthetic strategies, and its prospective role in the landscape of drug discovery.
Core Physical and Chemical Properties
Direct experimental data for this compound is not extensively reported in publicly accessible literature, a common scenario for specialized chemical intermediates. However, key identifiers and properties for a specific stereoisomer, (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile , are available and serve as the foundation for this guide.[1] Where experimental data is unavailable, properties are inferred from closely related analogs to provide a robust profile for laboratory use.
Structural and Molecular Data
| Property | Value | Source |
| Chemical Name | (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile | BLDpharm[1] |
| CAS Number | 2624109-09-5 | BLDpharm[1] |
| Molecular Formula | C₆H₈BrNO | BLDpharm[1] |
| Molecular Weight | 190.04 g/mol | BLDpharm[1] |
| Canonical SMILES | N#C[C@H]1CCCO1 | BLDpharm[1] |
| InChI Key | Inferred from structure | - |
Predicted Physicochemical Properties
The following properties have been estimated using computational models for the closely related, isomeric structure 2-(bromomethyl)tetrahydro-2H-pyran (CAS 34723-82-5), providing a likely range for the title compound.
| Property | Predicted Value | Source |
| XLogP3 (Lipophilicity) | 1.8 | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 1 (Oxygen atom) | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[3] |
The presence of the polar nitrile group in the target molecule would likely decrease the XLogP3 value (increase hydrophilicity) and increase the topological polar surface area compared to these predicted values. Physical form is anticipated to be a liquid or a low-melting solid at room temperature, typical for brominated organic compounds of this molecular weight.[4]
Reactivity and Chemical Behavior: An Expert's Perspective
The chemical utility of this compound is dictated by the interplay between the tetrahydropyran ring, the bromine atom, and the nitrile group.
-
The α-Bromo Nitrile Moiety : This is the primary reactive center. The carbon atom alpha to the nitrile group is activated towards nucleophilic substitution (S_N2 reaction). The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, azides, and carbanions. This allows for the direct introduction of diverse functional groups at the C2 position.
-
The Tetrahydropyran Ring : The oxygen atom within the ring can influence reactions through its electron-donating inductive effect and by acting as a hydrogen bond acceptor. The chair-like conformation of the ring will dictate the stereochemical outcome of reactions, with a preference for nucleophilic attack from the less sterically hindered face.
-
The Nitrile Group : While often serving as a synthetic handle for conversion into amines, carboxylic acids, or amides, the nitrile group itself is relatively stable under many reaction conditions used to displace the adjacent bromide. Its strong electron-withdrawing nature enhances the electrophilicity of the C-Br bond.
This trifecta of functionalities makes the compound a valuable intermediate. For instance, reaction with an amine nucleophile could lead to the formation of a substituted 2-aminotetrahydropyran-2-carbonitrile, a scaffold with potential biological activity.[5][6]
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An In-Depth Technical Guide to the Spectral Analysis of 3-Bromotetrahydro-2H-pyran-2-carbonitrile
This guide provides a detailed exploration of the expected spectral characteristics of 3-Bromotetrahydro-2H-pyran-2-carbonitrile, a substituted tetrahydropyran (THP) derivative of interest in synthetic chemistry and drug development. Given the compound's specific stereochemistry and functionalization, a multi-technique spectroscopic approach is essential for unambiguous structural confirmation. This document synthesizes fundamental principles and data from analogous structures to present a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound (MW: 190.04 g/mol for C₆H₈⁷⁹BrNO) is a heterocyclic compound featuring a saturated six-membered ether ring. The structure is functionalized with a bromine atom at the C3 position and a nitrile group at the C2 position. The presence of these two electron-withdrawing groups on adjacent carbons, one of which is an anomeric position (C2), significantly influences the electronic environment and, consequently, the spectral output of the molecule. The analysis that follows is based on established principles of spectroscopy and data from related tetrahydropyran systems.
PART 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding proton and carbon environments, connectivity, and stereochemistry.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be used if solubility is an issue. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1][2]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex spin systems of the methylene protons on the THP ring.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio. Typical parameters on a 400 MHz instrument would include a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer experimental time will be required.
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, perform standard 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
Diagram: NMR Analysis Workflow
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An In-Depth Technical Guide to (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile: Synthesis, Stereochemistry, and Synthetic Potential
Foreword
The tetrahydropyran (THP) moiety is a cornerstone in the architecture of a vast array of natural products and pharmacologically active molecules. Its prevalence underscores its role as a privileged scaffold in medicinal chemistry, offering a stable, six-membered heterocyclic framework amenable to diverse functionalization.[1][2][3] This guide delves into the specific properties of a synthetically intriguing derivative, (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile. While this particular compound is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its core characteristics by drawing upon established principles of stereoselective synthesis, conformational analysis, and reactivity of analogous structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of functionalized tetrahydropyrans.
Molecular Architecture and Stereochemical Considerations
(2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile is a chiral molecule featuring a saturated six-membered oxygen-containing ring. The defining features of this compound are the two contiguous stereocenters at the C2 and C3 positions, with the (S) and (R) configurations, respectively. This specific stereochemistry dictates a trans relationship between the cyano and bromo substituents.
| Property | Value |
| Molecular Formula | C₆H₈BrNO |
| Molecular Weight | 190.04 g/mol |
| CAS Number | 2624109-09-5 |
| Stereochemistry | (2S, 3R) |
The precise spatial arrangement of the substituents is critical, as it profoundly influences the molecule's conformational preferences, reactivity, and ultimately its interaction with biological targets.
Proposed Stereoselective Synthesis
A plausible and stereocontrolled synthesis of (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile can be envisioned starting from a suitable glycal, a common precursor in carbohydrate chemistry. The proposed pathway leverages a bromoetherification reaction, a powerful tool for the stereoselective construction of halogenated cyclic ethers.[1][2]
Figure 1: Proposed synthetic pathway to the target molecule.
Step-by-Step Methodology:
-
Formation of the Allylic Alcohol: A suitably protected glycal, such as 3,4,6-tri-O-acetyl-D-glucal, can be selectively deprotected at the C3 hydroxyl group and the resulting alkene can be reduced to furnish the corresponding allylic alcohol. This provides the necessary precursor for the key cyclization step. The stereochemistry at C5 of the glycal precursor will ultimately dictate the stereochemistry in the final product.
-
Bromoetherification: The allylic alcohol is then subjected to bromoetherification. Treatment with an electrophilic bromine source, such as N-bromosuccinimide (NBS), generates a bromonium ion intermediate. The intramolecular attack of the hydroxyl group onto the bromonium ion proceeds in a stereoselective manner, typically following Baldwin's rules for ring closure. This 6-endo-tet cyclization is expected to yield the desired trans relationship between the newly installed bromine atom and the oxygen substituent at the anomeric carbon.[1][2]
-
Introduction of the Cyano Group: The resulting 2-bromo-tetrahydropyran derivative can then be converted to the target carbonitrile. A plausible method involves nucleophilic substitution at the anomeric carbon (C2) with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. The stereochemical outcome of this step is influenced by the anomeric effect, which will be discussed in detail in the conformational analysis section.
Predicted Spectroscopic Signature
¹H NMR Spectroscopy:
-
Anomeric Proton (H2): This proton, being adjacent to both the ring oxygen and the electron-withdrawing cyano group, is expected to be the most downfield signal in the aliphatic region, likely appearing as a doublet. The coupling constant (J-value) with H3 will be indicative of the dihedral angle and thus the relative stereochemistry. For a trans diaxial relationship between H2 and H3, a large coupling constant (typically 8-10 Hz) would be expected.
-
Proton at C3 (H3): This proton, deshielded by the adjacent bromine atom, will likely resonate as a multiplet due to coupling with H2 and the protons at C4.
-
Ring Protons (H4, H5, H6): These protons will appear as a complex series of multiplets in the upfield region of the spectrum.
¹³C NMR Spectroscopy:
-
Anomeric Carbon (C2): This carbon, bonded to both oxygen and the cyano group, will be significantly downfield.
-
Carbon bearing Bromine (C3): The carbon attached to the bromine atom will also be deshielded, though to a lesser extent than C2.
-
Other Ring Carbons (C4, C5, C6): These carbons will appear in the typical aliphatic region for a tetrahydropyran ring.
-
Nitrile Carbon: The carbon of the cyano group will have a characteristic chemical shift in the 110-125 ppm range.
Infrared (IR) Spectroscopy:
-
A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration.
-
Strong C-O stretching bands will be present in the fingerprint region, typically around 1050-1150 cm⁻¹.
Conformational Analysis: The Interplay of Steric and Stereoelectronic Effects
The tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional strain. For (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile, two chair conformations are in equilibrium. The relative stability of these conformers is governed by a combination of steric hindrance and stereoelectronic effects, most notably the anomeric effect.[9][10][11][12][13][14]
Figure 3: Representative nucleophilic substitution reaction.
The stereochemical outcome of such a substitution reaction will depend on the reaction conditions and the nature of the nucleophile, but an inversion of configuration at C3 is generally expected. This provides a versatile handle for the synthesis of a diverse library of 2,3-disubstituted tetrahydropyran derivatives with controlled stereochemistry.
Reactivity of the α-Cyano Ether:
The α-cyano ether functionality can also participate in various transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran scaffold is a common feature in numerous FDA-approved drugs and clinical candidates, highlighting its importance in the development of new therapeutics. [3][11][15][16][17]The introduction of bromine into a molecule can enhance its therapeutic activity and favorably modulate its metabolic profile. [18] (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile, with its defined stereochemistry and multiple points for diversification, represents a valuable building block for the synthesis of novel drug candidates. Its rigidified conformation, a consequence of the anomeric effect, can be exploited to present functional groups in a precise three-dimensional arrangement for optimal interaction with a biological target. The ability to readily displace the bromide with various nucleophiles allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
(2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile is a chiral, functionalized tetrahydropyran with significant potential as a versatile building block in organic synthesis and medicinal chemistry. While specific experimental data for this compound remains scarce, a thorough understanding of its properties can be derived from the well-established chemistry of related systems. Its stereoselective synthesis is achievable through modern synthetic methodologies, and its conformational behavior is predictably governed by the powerful anomeric effect. The reactivity of its functional groups opens up a multitude of possibilities for the creation of complex and diverse molecular architectures. For researchers and drug development professionals, this molecule offers a unique and valuable scaffold for the design and synthesis of next-generation therapeutics.
References
- This section would be populated with the full citations of the referenced articles if they were provided in the initial search results.
- The provided search results offer insights into various aspects of tetrahydropyran chemistry, including synthesis and reactivity. Key themes include stereoselective synthesis, bromoetherification, the anomeric effect, and applications in medicinal chemistry.
- Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. RSC Publishing, 2021.
- Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone.
- How to prepare 3-Bromo-2-cyanopyridine?. Guidechem.
- Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrahydropyrans by bromoetherification of lactam-tethered trisubstituted tertiary alkenols. RSC Publishing, 2024.
- Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrahydropyrans by bromoetherification of lactam-tethered trisubstituted tertiary alkenols. PubMed Central, 2024.
- Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. 2022.
- A Novel and Highly Stereoselective Synthesis of 2-substituted perhydrofuro[2,3-b]pyran Deriv
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
- Anionically induced formation of anomeric spironucleosides from 1 '-C-cyano-2 '-deoxyuridine.
- 1H NMR Spectroscopy.
- X-ray crystallography - Wikipedia.
- Synthetic Access to Aromatic α-Haloketones. PubMed Central, 2021.
- x Ray crystallography. PubMed Central, 2000.
- Carbohydrates: Anomeric Carbon Reactivity. YouTube, 2021.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Redefining the Synthetic Logic of Medicinal Chemistry.
- Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. White Rose Research Online, 2022.
- Spotting the unexpected: Anomeric effects. Henry Rzepa's Blog, 2009.
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI, 2020.
- Synthesis and Functionalization of 3-Bromo-2-(2- chlorovinyl)benzothiophenes as Molecular Tools.
- Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrah. RSC Publishing, 2024.
- A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters
- Seeing Things in a Different Light: How X-ray crystallography revealed the structure of everything. YouTube, 2013.
- Introducing bromine to the molecular structure as a str
- Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro. American Chemical Society, 2022.
- Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane.
- Protein X-ray Crystallography and Drug Discovery. MDPI, 2017.
- Conformational Analysis of Medium Rings. Macmillan Group, 2003.
- The 1H NMR spectra of three isomers with molecular formula C4H9Br... Pearson.
- Enantioselective synthesis of chiral BCPs. PubMed Central, 2024.
- X-Ray Crystallography – Dartmouth Undergradu
- Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investig
- Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. PubMed, 2006.
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A Comprehensive Technical Guide to the Synthesis of 3-bromo-2H-pyran-2-one: A Keystone Precursor for Complex Molecule Synthesis
Abstract
The 2H-pyran-2-one (or α-pyrone) scaffold is a privileged heterocycle, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its inherent functionalities, including a conjugated diene and a lactone, make it a versatile building block in synthetic organic chemistry.[1] Halogenated derivatives, particularly 3-bromo-2H-pyran-2-one, significantly amplify this utility. The bromine atom not only modulates the electronic properties of the pyrone ring but also serves as a versatile synthetic handle for a wide array of subsequent transformations. This guide provides an in-depth examination of a robust and field-proven method for the synthesis of 3-bromo-2H-pyran-2-one, delves into the mechanistic underpinnings of the reaction, and explores its applications as a precursor in advanced organic synthesis, with a focus on Diels-Alder reactions and cross-coupling methodologies.
Introduction: The Strategic Importance of 3-bromo-2H-pyran-2-one
The 2H-pyran-2-one ring system is a recurring motif in compounds exhibiting a broad spectrum of biological activities, including antifungal, cytotoxic, and neurotoxic properties.[1] Consequently, the development of efficient synthetic routes to access and functionalize this scaffold is of paramount importance to the drug development community.
While the parent 2H-pyran-2-one is a useful diene, its reactivity and selectivity can be suboptimal in certain applications. The introduction of a bromine atom at the C3 position offers several strategic advantages:
-
Enhanced Diels-Alder Reactivity: 3-bromo-2H-pyran-2-one is a highly reactive and unsymmetrical diene. It exhibits superior regioselectivity and stereoselectivity in [4+2] cycloaddition reactions compared to its unsubstituted counterpart.[3]
-
Ambiphilic Character: The electronic influence of the bromine atom confers an "ambiphilic" nature to the diene, allowing it to undergo cycloadditions with both electron-rich and electron-deficient dienophiles.[3]
-
A Versatile Precursor: The carbon-bromine bond is a gateway for further molecular diversification. It readily participates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and can be a precursor for lithiation or Grignard formation, enabling the introduction of a vast array of substituents at the C3 position.[3]
This guide focuses on a highly reliable and scalable synthetic protocol that proceeds via the bromination and subsequent elimination of a saturated lactone precursor, a method validated by its publication in Organic Syntheses.[3]
Recommended Synthetic Pathway: Bromination-Elimination of 5,6-dihydro-2H-pyran-2-one
The most dependable and widely adopted method for preparing 3-bromo-2H-pyran-2-one involves a two-step, one-pot sequence starting from the readily available 5,6-dihydro-2H-pyran-2-one. This strategy circumvents the challenges associated with the direct bromination of the aromatic 2H-pyran-2-one, which is known to proceed through a more complex addition-elimination sequence.[4] The chosen pathway offers high yields and operational simplicity.
The overall transformation is depicted below:
Caption: Mechanistic workflow for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from the robust procedure published in Organic Syntheses, ensuring high fidelity and reproducibility. [3] Materials and Equipment:
-
Three-necked round-bottom flask (1 L)
-
Magnetic stirrer and stir bar
-
Pressure-equalizing addition funnel
-
Drying tube (containing NaOH pellets or CaCl₂)
-
Thermometer
-
Ice bath
-
Standard laboratory glassware for work-up
Reagents:
-
5,6-dihydro-2H-pyran-2-one
-
Bromine (Br₂)
-
Methylene chloride (CH₂Cl₂, dichloromethane)
-
Triethylamine (Et₃N)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Step-by-Step Procedure
-
Reaction Setup: Charge a 1-L, three-necked, round-bottomed flask with 5,6-dihydro-2H-pyran-2-one (0.103 mol, 10.15 g) and 350 mL of methylene chloride. Equip the flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a drying tube.
-
Bromine Addition (Caution: Exothermic): Prepare a solution of bromine (0.105 mol, 16.7 g) in 130 mL of methylene chloride and charge it into the addition funnel. Add the bromine solution to the stirring lactone solution in 10-15 mL portions over a period of approximately 4 hours. [3]Maintain the reaction temperature below 25°C, using an external ice bath if necessary to control the exotherm.
-
Reaction Monitoring: After the addition is complete, the solution will be pale orange. Stir for an additional 2 hours, during which the color should fade as the bromine is consumed. The progress of the reaction can be monitored by TLC or ¹H NMR to confirm the disappearance of the starting material. [3]4. Elimination Step (Caution: Exothermic): Cool the reaction mixture in an ice bath. Add triethylamine (0.107 mol, 15.0 mL) via syringe over a 2-minute period. [3]An exotherm will be observed, and the solution will become colorless.
-
Quenching and Work-up: Stir the colorless solution for 40 minutes at ice bath temperature. Transfer the contents of the flask to a 1-L separatory funnel and wash twice with 150 mL of water to remove triethylammonium bromide salts.
-
Drying and Purification: Dry the separated organic layer over anhydrous sodium sulfate. Filter the solution through a pad of silica gel to remove baseline impurities, rinsing the pad with additional methylene chloride.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is recrystallized from a mixture of ether and hexanes to yield 3-bromo-2H-pyran-2-one as a solid.
Quantitative Data Summary
| Reagent | Molar Eq. | Moles (mol) | Mass/Volume |
| 5,6-dihydro-2H-pyran-2-one | 1.00 | 0.103 | 10.15 g |
| Bromine | 1.02 | 0.105 | 16.7 g |
| Triethylamine | 1.04 | 0.107 | 15.0 mL |
| Methylene Chloride | Solvent | - | ~480 mL |
| Product | |||
| 3-bromo-2H-pyran-2-one | - | - | Expected Yield: ~70-80% |
Applications as a Synthetic Precursor
The true value of 3-bromo-2H-pyran-2-one lies in its capacity to serve as a versatile precursor for more complex molecular architectures.
Caption: Key synthetic applications of 3-bromo-2H-pyran-2-one.
Diels-Alder Cycloadditions
3-bromo-2H-pyran-2-one is an exceptional diene for [4+2] cycloadditions. The resulting bicyclic lactone adducts are valuable intermediates that can be elaborated into highly functionalized, diastereomerically pure cyclohexene derivatives. [3]The bromine atom can be removed reductively (e.g., with Bu₃SnH) post-cycloaddition, effectively making the 3-bromo-2-pyrone a synthetic equivalent of the parent 2-pyrone but with enhanced reactivity and control. [4]
Palladium-Catalyzed Cross-Coupling
The C3-Br bond is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient installation of carbon-based substituents, a critical strategy in modern drug discovery.
-
Suzuki Coupling: Reaction with aryl or vinyl boronic acids provides access to 3-aryl- and 3-vinyl-2H-pyran-2-ones.
-
Sonogashira Coupling: Coupling with terminal alkynes yields 3-alkynyl-2H-pyran-2-ones, which are themselves versatile intermediates for further synthesis. [1]
Conclusion
The synthesis of 3-bromo-2H-pyran-2-one via the bromination-elimination of 5,6-dihydro-2H-pyran-2-one represents a robust, scalable, and highly reproducible method for accessing a key synthetic building block. This guide provides the necessary procedural details and mechanistic insights to enable researchers, scientists, and drug development professionals to confidently produce and utilize this valuable precursor. The versatility of 3-bromo-2H-pyran-2-one, particularly in Diels-Alder and cross-coupling reactions, solidifies its role as an indispensable tool for the construction of complex molecular frameworks with potential therapeutic applications.
References
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Jilalat, J., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Available at: [Link]
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Available at: [Link]
-
Lee, H., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 13(3), 1581-1612. Available at: [Link]
-
Tejero, I., et al. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 22(9), 1463. Available at: [Link]
-
El Ghaytai, L., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]
-
Posner, G. H., & Dai, H. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. Organic Preparations and Procedures International, 32(2), 161-167. Available at: [Link]
-
Stanovnik, B., & Svete, J. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 693. Available at: [Link]
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The Tetrahydropyran Ring System: A Cornerstone of Biologically Active Molecules
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, stands as a privileged scaffold in the realm of biologically active compounds. Its prevalence in a vast array of natural products with potent pharmacological activities has cemented its importance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive exploration of the biological significance of the tetrahydropyran ring system. We will delve into its fundamental physicochemical properties, its role as a key structural motif in nature, and its strategic application in the design of novel therapeutics. Through detailed case studies of prominent drugs, we will elucidate the contribution of the THP moiety to their mechanisms of action. Furthermore, this guide will equip researchers with practical, field-proven insights by providing detailed experimental protocols for the synthesis of THP-containing scaffolds and the evaluation of their biological activity.
Part 1: The Tetrahydropyran Ring: A Privileged Scaffold in Bioactive Molecules
Introduction to the Tetrahydropyran (THP) Ring System
The tetrahydropyran ring is an oxacyclohexane, a simple, non-aromatic cyclic ether.[1] Its chair-like conformation is the most stable, minimizing steric and torsional strain. The presence of the oxygen atom imparts distinct physicochemical properties compared to its carbocyclic analogue, cyclohexane. The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction in molecular recognition at biological targets.[2] Moreover, the THP ring is conformationally restrained, which can reduce the entropic penalty upon binding to a target protein, thereby enhancing binding affinity.[2]
The THP Ring in Nature: A Testament to Evolutionary Significance
The tetrahydropyran motif is a recurring structural feature in a multitude of natural products, particularly those of marine origin.[3] These molecules often exhibit remarkable biological activities, a testament to the evolutionary selection of this scaffold for specific biological functions.[4] Examples include complex polyketides with potent cytotoxic or antimicrobial properties.[4][5] The intricate stereochemistry of substituted THP rings in these natural products often plays a critical role in their bioactivity, presenting a significant challenge and a source of inspiration for synthetic chemists.
The THP Ring as a Bioisostere in Medicinal Chemistry
In the pursuit of optimizing drug candidates, medicinal chemists frequently employ the strategy of bioisosteric replacement. The tetrahydropyran ring is often considered a bioisostere of cyclohexane and tetrahydrofuran.[2] Compared to cyclohexane, the THP ring offers lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.[2] The ether oxygen in the THP ring can also introduce a key hydrogen bond accepting group, potentially enhancing target engagement.[2]
Part 2: Diverse Biological Activities of Tetrahydropyran-Containing Compounds
The versatility of the tetrahydropyran scaffold is underscored by its presence in drugs targeting a wide spectrum of diseases.
Anticancer Agents
The THP ring is a key component of several potent anticancer agents. Its rigid structure can help to orient functional groups for optimal interaction with the target, while its physicochemical properties contribute to favorable pharmacokinetics.
Case Study: Eribulin (Halaven)
Eribulin mesylate, a synthetic analogue of the marine natural product halichondrin B, is a powerful microtubule dynamics inhibitor used in the treatment of metastatic breast cancer.[6] Eribulin's complex structure features multiple tetrahydropyran rings.
-
Mechanism of Action: Eribulin exerts its anticancer effects through a unique mechanism of action on tubulin and microtubules.[6][7] Unlike other microtubule-targeting agents, eribulin does not affect microtubule shortening but specifically inhibits the growth phase of microtubules.[6] It binds to a single high-affinity site on tubulin at the plus ends of microtubules, suppressing dynamic instability.[7][8][9] This leads to prolonged mitotic arrest, ultimately triggering apoptosis in cancer cells.[7][8] The interaction of eribulin with tubulin results in the formation of nonproductive tubulin aggregates, further disrupting microtubule function.[2][10] Beyond its antimitotic effects, eribulin has also been shown to induce vascular remodeling within the tumor microenvironment, which may enhance the efficacy of subsequent therapies.[1]
Diagram of Eribulin's Mechanism of Action
Caption: Eribulin's mechanism of action on microtubule dynamics.
Antiviral Agents
The tetrahydropyran moiety has proven to be a critical design element in the development of potent antiviral drugs, particularly HIV protease inhibitors.
Case Study: HIV Protease Inhibitors
HIV protease is a key enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins.[11] Inhibition of this enzyme prevents the formation of infectious virions. Many potent HIV protease inhibitors incorporate cyclic ether moieties, including tetrahydropyran and tetrahydrofuran rings.[12][13][14]
-
Role of the THP Moiety: The bis-tetrahydrofuranyl (bis-THF) urethane moiety found in the highly potent HIV protease inhibitor Darunavir is a prime example of the importance of these cyclic ethers.[4] The oxygen atoms of the THF rings form crucial hydrogen bonds with the backbone amide hydrogens of aspartate residues (Asp29 and Asp30) in the active site of the protease.[4] This strong interaction contributes to the high binding affinity and potency of the inhibitor.[4] The conformational rigidity of the cyclic ether scaffold also helps to pre-organize the inhibitor for optimal binding.[13] In the development of next-generation inhibitors, fused tetrahydropyran-tetrahydrofuran (Tp-THF) ligands have been explored to enhance interactions within the hydrophobic binding pocket of the protease and to better accommodate mutations that confer drug resistance.[7]
Diagram of HIV Protease Inhibition
Caption: Inhibition of HIV maturation by THP-containing protease inhibitors.
Table 1: Inhibitory Activity of Selected HIV Protease Inhibitors
| Inhibitor | Target | IC50 / Ki | Reference |
| Saquinavir | HIV-1 Protease | EC50 = 37.7 nM | [11] |
| Darunavir Analogue (134) | HIV-1 Protease | Ki = 0.2 nM, IC50 = 0.21 µM | [1] |
| THP-based Inhibitor (349b) | HIV-1 Protease | Nanomolar IC50 | [1] |
Agents Acting on the Central Nervous System (CNS)
The tetrahydropyran scaffold is also found in molecules that modulate CNS targets, such as muscarinic acetylcholine receptors (mAChRs).[15] These G-protein coupled receptors are involved in a variety of physiological functions, and their modulation is a therapeutic strategy for neurological and psychiatric disorders.[15][16][17] The development of subtype-selective mAChR modulators is a key challenge, and the THP ring can serve as a valuable scaffold in designing such ligands.[15]
Other Pharmacological Activities
The biological importance of the tetrahydropyran ring extends to other therapeutic areas:
-
Anti-inflammatory Activity: Certain tetrahydropyran derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[18][19][20]
-
Antimicrobial Activity: Tetrahydropyran-based compounds have been investigated as potential antibacterial agents, with some showing activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial type II topoisomerases.[3][11]
Part 3: Synthetic Strategies and Methodologies
The construction of the tetrahydropyran ring is a central theme in synthetic organic chemistry. Several powerful methods have been developed for the stereoselective synthesis of substituted THPs.
Key Synthetic Reactions for THP Ring Formation
-
The Prins Cyclization: This is a classic and versatile reaction for the formation of tetrahydropyran rings. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone.[2][3][7] The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled by the reaction conditions and the stereochemistry of the starting materials.[2][7]
-
Intramolecular Hydroalkoxylation/Oxa-Michael Reactions: These reactions involve the intramolecular addition of a hydroxyl group to an activated or unactivated double or triple bond to form the THP ring. These methods are often highly efficient and can be catalyzed by a variety of transition metals or acids.
Experimental Protocol: Synthesis of a 2,6-Disubstituted-5,6-dihydro-2H-pyran via Prins Cyclization
This protocol describes a general procedure for the synthesis of a dihydropyran derivative, a common precursor to tetrahydropyrans, using a silyl-Prins cyclization.[5]
Diagram of the Silyl-Prins Cyclization Workflow
Caption: Workflow for the synthesis of a dihydropyran via silyl-Prins cyclization.
Step-by-Step Methodology: [5]
-
Preparation of Starting Materials: To a solution of the vinylsilyl alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv).
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Allow the mixture to warm to room temperature. Separate the organic and aqueous phases.
-
Extraction: Extract the aqueous phase three times with dichloromethane.
-
Drying and Concentration: Combine the organic phases, wash with saturated aqueous sodium chloride (brine), and dry over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of hexane and ethyl acetate) to afford the desired dihydropyran derivative.
-
Characterization: Confirm the structure and purity of the product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Experimental Protocol: In Vitro HIV Protease Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the inhibitory activity of tetrahydropyran derivatives against HIV-1 protease using a fluorogenic substrate.[18][19]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO).
-
HIV-1 Protease Solution: Dilute a stock solution of recombinant HIV-1 protease in the assay buffer to the desired working concentration.
-
Substrate Solution: Prepare a solution of a fluorogenic HIV-1 protease substrate in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the tetrahydropyran test compounds and a known HIV-1 protease inhibitor (positive control, e.g., Pepstatin A) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the inhibitor solutions to the appropriate wells.
-
Add the HIV-1 protease solution to all wells except the negative control wells (which should contain only buffer and substrate).
-
Pre-incubate the plate at 37 °C for a specified time (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in a kinetic mode for a set period (e.g., 1-3 hours) at 37 °C.
-
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence over time) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Part 4: Future Perspectives and Conclusion
The THP Ring in Modern Drug Discovery
The tetrahydropyran ring system continues to be a fertile ground for drug discovery. Advances in synthetic methodologies are enabling the creation of increasingly complex and diverse THP-containing molecules. The strategic incorporation of the THP scaffold to fine-tune the physicochemical and pharmacological properties of drug candidates remains a key strategy in modern medicinal chemistry. Future efforts will likely focus on exploring novel biological targets for THP-containing compounds and developing even more efficient and stereoselective synthetic routes to access these valuable scaffolds.
Conclusion
The tetrahydropyran ring system is a structurally simple yet biologically profound scaffold that is integral to the function of a wide range of natural products and synthetic drugs. Its unique combination of conformational rigidity, hydrogen bonding capability, and favorable physicochemical properties makes it an invaluable tool for medicinal chemists. From potent anticancer and antiviral agents to modulators of CNS targets, the influence of the tetrahydropyran ring on modern medicine is undeniable. A thorough understanding of its biological importance and the synthetic strategies to access it will continue to fuel the discovery and development of the next generation of innovative therapeutics.
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A Technical Guide to the Biological Potential of Brominated Pyran Derivatives
Foreword: Unlocking the Therapeutic Promise of Brominated Scaffolds
In the landscape of medicinal chemistry, the pyran ring stands as a privileged scaffold, forming the core of numerous naturally occurring and synthetic molecules with a broad spectrum of biological activities.[1][2] The strategic incorporation of a bromine atom onto this versatile heterocycle can dramatically modulate its physicochemical properties and pharmacological profile. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of brominated pyran derivatives, offering researchers and drug development professionals a comprehensive resource to navigate this promising class of compounds. We will delve into the causal relationships between chemical structure and biological function, supported by detailed experimental protocols and data-driven insights.
The Pyran Core and the Influence of Bromination
The 4H-pyran nucleus is a cornerstone in the design of bioactive molecules, with derivatives exhibiting antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][3] Bromine, as a substituent, is not merely a placeholder but an active contributor to a molecule's biological efficacy. The introduction of bromine can enhance lipophilicity, facilitating passage through biological membranes, and can also lead to the formation of halogen bonds, which are increasingly recognized for their role in specific drug-target interactions.[4] These factors can lead to increased therapeutic activity and a beneficial effect on the drug's metabolism and duration of action.[4][5]
Synthesis of Brominated Pyran Derivatives: A Practical Approach
The synthesis of brominated pyran derivatives can be approached through several strategic routes. A common and effective method involves the bromination of a pre-formed pyran or pyranone ring.
General Synthesis of a 3-Bromo-2-pyrone Derivative
This protocol outlines a general procedure for the synthesis of a 3-bromo-2-pyrone derivative, a versatile intermediate for further functionalization.
Experimental Protocol: Synthesis of 3-Bromo-2-pyrone
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a drying tube, dissolve 5,6-dihydro-2H-pyran-2-one in dichloromethane.
-
Bromination: Slowly add a solution of bromine in dichloromethane to the flask at room temperature. The reaction is exothermic and should be monitored carefully.
-
Elimination: After the addition of bromine is complete and the reaction has proceeded, cool the mixture in an ice bath. Add triethylamine dropwise to induce the elimination of hydrogen bromide and form the 3-bromo-2-pyrone.
-
Workup and Purification: Wash the reaction mixture with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Antimicrobial Activity of Brominated Pyran Derivatives
Brominated pyran derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria.
Structure-Activity Relationship (SAR) in Antimicrobial Pyrans
While extensive SAR studies specifically on brominated pyrans are emerging, general principles for heterocyclic compounds suggest that the position and electronic nature of the substituent are critical. The presence of a bromine atom, often in combination with other functional groups, can enhance antimicrobial potency.[6] For instance, studies on flavonoid derivatives have shown that the presence of chlorine or bromine atoms has a significant effect on their antimicrobial properties.[6]
Evaluating Antimicrobial Efficacy
Two primary methods are employed to assess the antimicrobial activity of these compounds: the Kirby-Bauer disk diffusion assay for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the brominated pyran derivative onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the brominated pyran derivative in Mueller-Hinton broth.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Table 1: Hypothetical Antimicrobial Activity Data for Brominated Pyran Derivatives
| Compound | Substitution Pattern | Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. E. coli |
| Pyran-H | Unsubstituted | 8 | 256 | 7 | 512 |
| Pyran-Br-3 | 3-Bromo | 15 | 64 | 12 | 128 |
| Pyran-Br-5 | 5-Bromo | 12 | 128 | 10 | 256 |
| Pyran-Br-3,5 | 3,5-Dibromo | 20 | 32 | 18 | 64 |
Anticancer Potential of Brominated Pyran Derivatives
The anticancer properties of pyran derivatives are well-documented, and bromination can further enhance this activity.[1][2] These compounds can induce cell death in cancer cells through various mechanisms, with apoptosis being a prominent pathway.
Mechanism of Action: Induction of Apoptosis
One compelling example is a 5-bromo-2H-pyran-2-one derivative that has been shown to induce apoptosis in human bladder cancer cells through a mitochondria-dependent signaling pathway.[3]
Signaling Pathway: Mitochondria-Mediated Apoptosis
Caption: A simplified workflow for predicting COX-2 inhibition using molecular docking.
Evaluating Anti-inflammatory Activity
The anti-inflammatory potential of brominated pyran derivatives can be assessed in vitro by measuring their ability to inhibit COX-1 and COX-2 enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Incubation: Incubate the enzyme with the brominated pyran derivative at various concentrations.
-
Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.
-
Product Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
IC₅₀ Calculation: Determine the concentration of the compound that causes 50% inhibition of enzyme activity.
Future Perspectives and Conclusion
Brominated pyran derivatives represent a promising class of compounds with diverse biological activities. The strategic incorporation of bromine into the pyran scaffold offers a powerful tool for modulating potency and selectivity. Future research should focus on expanding the library of these compounds and conducting more in-depth mechanistic studies to fully elucidate their therapeutic potential. The methodologies and insights provided in this guide serve as a robust foundation for researchers and drug developers to advance the exploration of brominated pyran derivatives as novel therapeutic agents.
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The Pyran Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Relevance of the Pyran Scaffold
The pyran ring, a six-membered oxygen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products, from the vibrant flavonoids and coumarins to complex carbohydrates, underscores its evolutionary selection as a biocompatible and functionally versatile scaffold.[1][2][3] The inherent structural features of the pyran ring, including its capacity for hydrogen bonding and its ability to adopt various conformations, allow it to engage with a multitude of biological targets with high affinity and specificity. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the pyran scaffold, from its synthesis to its diverse applications in contemporary drug discovery, with a focus on anticancer, neuroprotective, antiviral, and anti-inflammatory agents.
The Synthetic Versatility of the Pyran Core: Enabling Chemical Diversity
The amenability of the pyran ring to a wide range of synthetic transformations is a key driver of its utility in medicinal chemistry. Multi-component reactions (MCRs) have emerged as a particularly powerful and sustainable strategy for the construction of diverse pyran libraries.[4] These reactions, which involve the one-pot combination of three or more starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4H-Pyrans
This protocol details a typical three-component reaction for the synthesis of the 2-amino-4H-pyran scaffold, a common core in many biologically active molecules.
Reaction Scheme:
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Addition of Active Methylene Compound: To the stirred solution, add the active methylene compound (e.g., ethyl acetoacetate or dimedone, 1 mmol).
-
Catalyst Introduction: Introduce a catalytic amount of a suitable base (e.g., piperidine or triethylamine, 0.1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol.
Causality Behind Experimental Choices:
-
The use of a basic catalyst is crucial for the initial Knoevenagel condensation between the aldehyde and malononitrile, which generates the electrophilic alkene intermediate.
-
The subsequent Michael addition of the enolate derived from the active methylene compound to this intermediate, followed by intramolecular cyclization and tautomerization, proceeds efficiently under these conditions.
-
Ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the reaction, while also allowing for the precipitation of the product upon formation.
Pyran Scaffolds in Oncology: Targeting Cell Cycle and Proliferation
The pyran motif is a prominent feature in a multitude of anticancer agents, both natural and synthetic.[3][5][6] Their mechanisms of action are diverse, ranging from the inhibition of key cell cycle regulators to the induction of apoptosis.
Targeting Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the G1/S phase transition of the cell cycle, and its aberrant activity is a hallmark of many cancers.[7] Several pyran-containing compounds have been identified as potent inhibitors of CDK2.
Below is a diagram illustrating the CDK2 signaling pathway and the inhibitory action of pyran-based compounds.
Caption: Inhibition of the CDK2 signaling pathway by pyran-based compounds.
Structure-Activity Relationship (SAR) Insights for CDK2 Inhibition:
The potency of pyran-based CDK2 inhibitors is highly dependent on the nature and position of substituents on the pyran ring and its appended functionalities. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the introduction of specific substituents led to compounds with IC50 values in the nanomolar range.[1]
Quantitative Data: Comparative Bioactivity of Pyran-based CDK2 Inhibitors
| Compound Class | Key Structural Features | CDK2 IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidines | Varied substitutions on the pyrazole and pyrimidine rings | 0.061 - 2.050 | [1] |
| Pyran-functionalized Uracils | Uracil moiety fused with a pyran ring | Not specified | [8] |
Neuroprotective Applications: Combating Alzheimer's Disease
The pyran scaffold is prevalent in a number of compounds investigated for the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[9] A primary strategy in Alzheimer's therapy is the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) to increase the levels of the neurotransmitter acetylcholine in the brain.[9]
Structure-Activity Relationship of Pyran-based Cholinesterase Inhibitors:
The SAR of pyran-based cholinesterase inhibitors reveals that:
-
The presence of a propargylamine functional group can confer potent inhibitory activity.[9]
-
The substitution pattern on aromatic rings fused to the pyran core significantly influences both potency and selectivity for AChE versus BuChE.[9][10]
-
For some 2-amino-4H-pyrans, the presence of nitro groups on appended aryl rings enhances AChE inhibitory activity.[10]
Quantitative Data: Cholinesterase Inhibitory Activity of Pyran Derivatives
| Pyran Scaffold | Target | IC50 (µM) | Reference |
| 3,7-substituted coumarins | Cholinesterase | 0.029 - 0.101 | [9] |
| 2-amino-4H-pyrans | AChE | 1.98 | [10] |
| 2-amino-4H-pyrans | BuChE | 10.62 | [10] |
| Xanthone derivative | AChE | 2.403 | [9] |
| Xanthone derivative | BuChE | 31.221 | [9] |
Antiviral Activity of Pyran-Containing Compounds
Pyran derivatives have demonstrated a broad spectrum of antiviral activities, targeting various stages of the viral life cycle.[9][11][12][13] Their mechanisms of action include the inhibition of viral entry, replication, and release.
Targeting Viral Enzymes
-
Neuraminidase Inhibitors: Neuraminidase is a key enzyme for the release of newly formed influenza virus particles from infected cells. The pyran ring is a core structural feature of the neuraminidase inhibitor Zanamivir. SAR studies on related dihydropyrancarboxamides have been conducted to develop new inhibitors.[14] Chalcone derivatives containing a pyran ring have also shown better neuraminidase inhibitory activity than their acyclic counterparts.[15]
-
Viral Polymerase Inhibitors: Viral DNA and RNA polymerases are essential for the replication of the viral genome and represent a prime target for antiviral drugs.[2][16][17] While specific examples of pyran-based polymerase inhibitors are less common than nucleoside analogs, the pyran scaffold's ability to mimic the sugar moiety of nucleosides makes it a promising starting point for the design of novel polymerase inhibitors.
-
Protease Inhibitors: Viral proteases are crucial for the processing of viral polyproteins into their functional components. Pyranopyrazole derivatives have been shown to inhibit the main protease (Mpro) of SARS-CoV-2.[1]
The general mechanism of antiviral action is depicted below.
Caption: General mechanisms of action for antiviral pyran derivatives.
Anti-inflammatory Potential of Pyran Scaffolds
Chronic inflammation is a key pathological feature of numerous diseases. Pyran derivatives have emerged as promising anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.[18][19]
Modulation of MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling cascade, which includes the JNK, ERK, and p38 pathways, plays a central role in the production of pro-inflammatory mediators.[20][21] Certain pyran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of JNK and ERK.[18] Some pyranopyrazoles have also been investigated as inhibitors of p38 MAP kinase.[22][23]
The following diagram illustrates the role of pyran derivatives in modulating the MAPK signaling pathway.
Caption: Modulation of the MAPK signaling pathway by pyran-based anti-inflammatory agents.
Conclusion and Future Perspectives
The pyran scaffold continues to be a highly privileged and versatile core in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in the quest for novel therapeutics. The examples highlighted in this guide, spanning oncology, neurodegeneration, virology, and inflammation, represent just a fraction of the ever-expanding landscape of pyran-based drug discovery. Future efforts will undoubtedly focus on the development of more selective and potent pyran derivatives, aided by a deeper understanding of their structure-activity relationships and mechanisms of action. The continued application of innovative synthetic methodologies, such as multicomponent reactions and diversity-oriented synthesis, will be instrumental in unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.
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ResearchGate. (n.d.). SAR and cholinesterase inhibition activity of pyran-based derivatives. [Image]. ResearchGate. [Link]
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ResearchGate. (n.d.). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase [Image]. ResearchGate. [Link]
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ResearchGate. (n.d.). (PDF) Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. ResearchGate. [Link]
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ResearchGate. (n.d.). Viral DNA Polymerase Inhibitors [Image]. ResearchGate. [Link]
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Jamzad, M., et al. (2017). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of developing drugs, 6(2), 1-6. [Link]
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Kumar, A., et al. (2021). Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. RSC Advances, 11(4), 2125-2147. [Link]
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ScholarWorks@Gyeongsang National University. (n.d.). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ScholarWorks@Gyeongsang National University. [Link]
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Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(59), 36977-36999. [Link]
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Al-Ostath, A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 723. [Link]
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Protein Data Bank. (n.d.). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Protein Data Bank. [Link]
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de la Torre, M. C., & Sierra, M. A. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(11), 2826. [Link]
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Iovine, V., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Pharmaceutics, 16(7), 954. [Link]
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Permana, Y., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17351-17364. [Link]
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Macdonald, S. J. F., et al. (2007). Dihydropyrancarboxamides Related to Zanamivir: A New Series of Inhibitors of Influenza Virus Sialidases. 1. Discovery, Synthesis, Biological Activity, and Structure−Activity Relationships of 4-Guanidino- and 4-Amino-4H-pyran-6-carboxamides. Journal of Medicinal Chemistry, 50(23), 5729-5740. [Link]
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Singh, P., et al. (2023). Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. Viruses, 15(2), 529. [Link]
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Gupta, K., et al. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 28(1), 1-5. [Link]
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Han, J., & Hui, L. (2012). MAPK signaling in inflammation-associated cancer development. Cell Research, 22(1), 36-40. [Link]
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Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]
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El-Gamal, M. I., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(12), 4814. [Link]
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Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(59), 36977-36999. [Link]
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Singh, A., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1968-1985. [Link]
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Methodological & Application
Diastereoselective synthesis of 3-Bromotetrahydro-2H-pyran-2-carbonitrile
Application Note & Protocol
Topic: Diastereoselective Synthesis of 3-Bromotetrahydro-2H-pyran-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Executive Summary & Significance
The tetrahydropyran (THP) moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules. The precise installation of substituents with defined stereochemistry on the THP ring is a critical challenge in modern organic synthesis. This document provides a detailed guide to the diastereoselective synthesis of trans-3-bromotetrahydro-2H-pyran-2-carbonitrile, a versatile synthetic intermediate. The vicinal bromo- and cyano-functional groups serve as handles for a wide range of subsequent transformations, making this building block highly valuable for the construction of complex molecular architectures in drug discovery and natural product synthesis. This protocol focuses on an electrophilic bromination strategy, emphasizing the mechanistic principles that govern the high diastereoselectivity of the transformation.
Mechanistic Rationale: Achieving Diastereocontrol
The synthesis of this compound presents a key stereochemical challenge: controlling the relative orientation of the substituents at the C2 and C3 positions. An effective and direct approach is the electrophilic bromination of a 3,4-dihydro-2H-pyran-2-carbonitrile precursor. The diastereoselectivity of this reaction is governed by the formation of a key intermediate and the subsequent stereoelectronically controlled ring-opening.
The generally accepted mechanism proceeds through the formation of a cyclic bromonium ion upon the addition of bromine to the alkene.[1] This intermediate is then subjected to nucleophilic attack by the bromide counterion. The stereochemical outcome is dictated by two core principles:
-
Conformational Preference: The dihydropyran ring exists in a half-chair conformation, with the C2-nitrile substituent strongly preferring a pseudo-equatorial position to minimize steric strain.
-
Anti-Addition via the Fürst-Plattner Rule: The nucleophilic bromide ion attacks the bromonium ion from the face opposite to the bridge, resulting in a net anti-addition across the double bond. This attack occurs in a diaxial fashion, leading to the thermodynamically favored product where bulky substituents occupy equatorial positions.
This sequence ensures that the incoming bromide at C3 and the existing nitrile group at C2 adopt a trans relationship, which is typically the more stable diastereomer.
Caption: Reaction mechanism for diastereoselective bromination.
Synthesis Pathway Overview
The overall process involves two main stages: the synthesis of the dihydropyran precursor and its subsequent diastereoselective bromination.
Caption: Two-stage experimental workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,4-Dihydro-2H-pyran-2-carbonitrile (Precursor)
This procedure is based on the well-established hetero-Diels-Alder reaction.
-
Materials & Reagents:
-
Acrolein (freshly distilled)
-
Acrylonitrile
-
Hydroquinone (inhibitor)
-
High-pressure reaction vessel or sealed tube
-
-
Procedure:
-
Caution: Acrolein and acrylonitrile are toxic and volatile. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).
-
To a high-pressure reaction vessel, add acrylonitrile (1.0 eq), acrolein (1.2 eq), and a catalytic amount of hydroquinone (0.1 mol%).
-
Seal the vessel securely.
-
Heat the mixture to 150-180 °C for 12-24 hours.
-
Cool the vessel to room temperature before carefully opening it in the fume hood.
-
The crude product is purified by vacuum distillation to yield 3,4-dihydro-2H-pyran-2-carbonitrile as a colorless liquid.
-
Protocol 2: Diastereoselective Bromination
This protocol is optimized for high diastereoselectivity.
-
Materials & Reagents:
-
3,4-Dihydro-2H-pyran-2-carbonitrile
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
-
Thermometer
-
Ice-salt bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Set up a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer under a nitrogen or argon atmosphere.
-
Charge the flask with 3,4-dihydro-2H-pyran-2-carbonitrile (1.0 eq) and anhydrous carbon tetrachloride (approx. 0.2 M concentration).
-
Cool the stirred solution to -15 °C to -10 °C using an ice-salt bath.
-
Prepare a solution of bromine (1.05 eq) in CCl₄ and charge it to the dropping funnel.
-
Add the bromine solution dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not rise above -5 °C. The characteristic red-brown color of bromine should dissipate upon addition.
-
After the addition is complete, allow the reaction to stir at -10 °C for an additional hour. Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes) to confirm the consumption of the starting material.
-
Carefully quench the reaction by slowly adding 10% sodium thiosulfate solution until the bromine color disappears completely.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).[2]
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the trans-3-bromotetrahydro-2H-pyran-2-carbonitrile as the major diastereomer.
-
Data & Expected Outcome
The diastereoselectivity of the bromination is highly dependent on reaction conditions. Lower temperatures are crucial for maximizing the kinetic control that favors the desired trans product.
| Parameter | Condition | Rationale / Effect on Diastereoselectivity |
| Brominating Agent | Br₂, N-Bromosuccinimide (NBS) | Br₂ is a standard and effective electrophile. NBS can be used for milder conditions, which may be advantageous for sensitive substrates, but may require a radical initiator or acid catalyst.[4] |
| Solvent | CCl₄, CH₂Cl₂, Hexane | Non-polar, non-coordinating solvents are essential. They do not compete with the bromide ion as a nucleophile, preventing the formation of solvent-adduct byproducts. |
| Temperature | -15 °C to 0 °C | Critical Parameter. Lower temperatures enhance diastereoselectivity by favoring the transition state with the least steric hindrance, leading to the kinetically controlled trans product. |
| Addition Rate | Slow, Dropwise | Maintains a low concentration of bromine, preventing side reactions and allowing for effective heat dissipation from the exothermic reaction. |
Characterization of trans-diastereomer: The relative stereochemistry can be confirmed using ¹H NMR spectroscopy. The proton at C2 (adjacent to the nitrile) and the proton at C3 (bearing the bromine) are expected to show a diaxial relationship, resulting in a large coupling constant (J₂-₃ ≈ 8-10 Hz).
References
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Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). MDPI. [Link]
-
Bromination of 3,4-dihydro-2H-thiopyran derivatives | Request PDF. (2011). ResearchGate. [Link]
-
AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]
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Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. (2023). National Institutes of Health (NIH). [Link]
-
Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. Chemical Communications (RSC Publishing). [Link]
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Synthesis of 3-Bromotetrahydro-2H-pyran-2-carbonitrile from Dihydropyran: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of 3-Bromotetrahydro-2H-pyran-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 3,4-dihydro-2H-pyran, and proceeds through a two-step sequence involving bromination to form a dibrominated intermediate, followed by a regioselective nucleophilic substitution with a cyanide source. This document provides a thorough examination of the underlying reaction mechanisms, detailed experimental protocols, safety considerations, and characterization of the final product.
Introduction to the Synthetic Strategy
The tetrahydropyran ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The introduction of bromo and cyano functionalities at specific positions on this ring system provides versatile handles for further chemical modifications, enabling the construction of complex molecular architectures. The synthesis of this compound from dihydropyran offers a practical route to such a functionalized building block.
The overall transformation can be envisioned as a two-stage process:
-
Electrophilic Addition of Bromine: The electron-rich double bond of 3,4-dihydro-2H-pyran reacts with bromine (Br₂) in an electrophilic addition reaction to yield 2,3-dibromotetrahydropyran.
-
Nucleophilic Substitution: The resulting dibromide undergoes a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN), to introduce the carbonitrile group. The regioselectivity of this step is a critical aspect of the synthesis.
Reaction Mechanisms and Rationale
Step 1: Bromination of 3,4-Dihydro-2H-pyran
The reaction of an alkene with bromine typically proceeds via an electrophilic addition mechanism. The π-electrons of the double bond in dihydropyran attack a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by the bromide ion (Br⁻) from the opposite face (anti-addition), resulting in the formation of the vicinal dibromide, 2,3-dibromotetrahydropyran.[1]
The presence of the oxygen atom in the ring influences the electron density of the double bond, making it susceptible to electrophilic attack. The reaction is typically carried out in an inert solvent, such as dichloromethane or carbon tetrachloride, at low temperatures to control the exothermicity of the reaction.
Step 2: Nucleophilic Cyanation of 2,3-Dibromotetrahydropyran
The second step involves the reaction of 2,3-dibromotetrahydropyran with a cyanide salt. This is a nucleophilic substitution reaction where the cyanide ion (CN⁻) acts as the nucleophile. The regioselectivity of this reaction is of paramount importance. The carbon at the 2-position (C2) is an acetalic carbon, being attached to the ring oxygen. This makes the C2-Br bond more polarized and the carbon atom more electrophilic compared to the C3-Br bond. Consequently, the cyanide ion is expected to preferentially attack the C2 position.
The substitution at the anomeric C2 position is often stereoselective. The attack of the nucleophile can be influenced by the stereochemistry of the starting dibromide and electronic effects of the ring oxygen. For bromo-substituted tetrahydropyrans, nucleophilic substitution often proceeds to give the 1,2-trans product.[2] This is consistent with an Sₙ2-like mechanism involving backside attack of the nucleophile on the C-Br bond. The stereochemistry of the final product, (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile, suggests a specific stereochemical outcome of this reaction.
Detailed Experimental Protocols
Safety Precautions:
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready for quenching any spills.
-
Sodium Cyanide (NaCN): Highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust. Do not acidify cyanide solutions, as this will release highly toxic hydrogen cyanide gas. All manipulations should be performed in a fume hood. All glassware and waste should be decontaminated with a bleach solution.
-
Organic Solvents: Dichloromethane and other solvents are flammable and/or toxic. Handle with care in a well-ventilated area.
Protocol 1: Synthesis of 2,3-Dibromotetrahydropyran
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,4-Dihydro-2H-pyran | 84.12 | 10.0 g | 0.119 |
| Bromine (Br₂) | 159.81 | 19.0 g (6.1 mL) | 0.119 |
| Dichloromethane (CH₂Cl₂) | - | 200 mL | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-dihydro-2H-pyran (10.0 g, 0.119 mol) and 100 mL of dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (19.0 g, 0.119 mol) in 100 mL of dichloromethane.
-
Add the bromine solution dropwise to the stirred solution of dihydropyran over a period of 1-2 hours, maintaining the reaction temperature below 5 °C. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
The reaction mixture can be used directly in the next step, or the solvent can be removed under reduced pressure to yield the crude 2,3-dibromotetrahydropyran as a colorless to pale yellow oil.
Protocol 2: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,3-Dibromotetrahydropyran | 243.93 | 29.0 g (crude from Protocol 1) | 0.119 |
| Sodium Cyanide (NaCN) | 49.01 | 6.4 g | 0.131 |
| Dimethyl Sulfoxide (DMSO) | - | 150 mL | - |
Procedure:
-
Caution! Handle sodium cyanide with extreme care in a fume hood.
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (6.4 g, 0.131 mol) in 150 mL of dimethyl sulfoxide (DMSO).
-
To this solution, add the crude 2,3-dibromotetrahydropyran (29.0 g, 0.119 mol) in one portion.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Characterization of this compound
The structure of the final product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The CAS number for a specific stereoisomer, (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile, is 2624109-09-5.[3]
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring. The proton at C2, adjacent to the cyano group, would likely appear as a doublet, coupled to the proton at C3. The proton at C3, attached to the same carbon as the bromine atom, would also show characteristic coupling patterns. The remaining methylene protons on the ring would appear as complex multiplets.
-
¹³C NMR: The spectrum should show six distinct signals corresponding to the six carbon atoms of the molecule. The carbon of the cyano group (C≡N) will appear in the characteristic region for nitriles (around 115-120 ppm). The carbon at C2, attached to the cyano group, and the carbon at C3, attached to the bromine, will have chemical shifts influenced by these electronegative substituents.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₆H₈BrNO, MW: 190.04 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment ions.
Troubleshooting and Further Considerations
-
Incomplete Bromination: If the bromine color persists after the addition in Protocol 1, it may indicate an excess of bromine or a less reactive dihydropyran. The reaction can be quenched by adding a small amount of a saturated sodium thiosulfate solution.
-
Low Yield in Cyanation: The cyanation reaction is sensitive to water. Ensure that the reagents and solvent are dry. The use of a phase-transfer catalyst, such as a tetraalkylammonium salt, may improve the reaction rate and yield.
-
Formation of Di-substituted Product: While the reaction is expected to be regioselective for the C2 position, some substitution at the C3 position or di-substitution might occur. Careful monitoring by TLC and purification by column chromatography are essential to isolate the desired product.
-
Alternative Brominating Agents: N-Bromosuccinimide (NBS) can also be used as a source of electrophilic bromine and may offer milder reaction conditions.
Conclusion
The synthesis of this compound from dihydropyran provides a reliable and scalable route to a valuable synthetic intermediate. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently access this building block for the development of novel chemical entities with potential applications in drug discovery and materials science. Adherence to strict safety protocols when handling hazardous reagents like bromine and sodium cyanide is of utmost importance.
References
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Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. J. Org. Chem.2004 , 69 (25), pp 8643–8654. [Link]
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Synthesis of 2-Amino-4H-Pyran-3-Carbonitriles: Its Reaction to Chloroacetyl Chloride. Molbank2017 , 2017(3), M947. [Link]
-
Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules2021 , 26(11), 3321. [Link]
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Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]
-
3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses1993 , 71, 133. [Link]
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N-Bromosuccinimide (NBS) bromination of tetrahydropyran precursors
The NBS-mediated radical bromination of tetrahydropyran is a robust and reliable method for the synthesis of 2-bromotetrahydropyran. The resulting α-bromo ether is a powerful synthetic building block. For instance, it can undergo nucleophilic substitution with alcohols to form glycoside-like linkages or react with organometallic reagents in cross-coupling reactions to form C-C bonds, providing access to a wide range of functionalized pyran derivatives for use in pharmaceutical and agrochemical research. [12][13][14]
References
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
-
Li, W., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Royal Society of Chemistry. Available at: [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. Available at: [Link]
-
Chemistry university. (2021, May 24). NBS: Radical Bromination. YouTube. Available at: [Link]
-
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-
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-
OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Available at: [Link]
-
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-
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-
Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. Available at: [Link]
-
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Science Journal of University of Zakho. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Available at: [Link]
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ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]
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National Center for Biotechnology Information. (2023). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available at: [Link]
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Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Available at: [Link]
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ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Available at: [Link]
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American Chemical Society. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available at: [Link]
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OUCI. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Available at: [Link]
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Sigma-Aldrich. (2010). NBS N-bromosuccinimide.pdf - Safety Data Sheet. Available at: [Link]
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National Center for Biotechnology Information. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Available at: [Link]
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National Center for Biotechnology Information. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Available at: [Link]
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Application Note: Efficient One-Pot Synthesis of Substituted Pyran-2-carbonitriles via Multicomponent Reaction
Abstract
This application note provides a comprehensive guide for the synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives, a class of heterocyclic compounds with significant pharmacological and biological activity.[1][2][3] We detail a robust and efficient one-pot, three-component reaction protocol involving an aldehyde, malononitrile, and a C-H activated carbonyl compound. The narrative emphasizes the underlying reaction mechanism, a step-by-step experimental protocol for a model reaction, insights into the reaction's scope, and a practical troubleshooting guide. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable and scalable method for accessing this privileged scaffold.
Introduction and Significance
The 4H-pyran ring system is a core structural motif in a vast number of natural products and synthetic molecules of therapeutic interest.[1][4] Specifically, derivatives functionalized with amino and cyano groups, such as 2-amino-4H-pyran-3-carbonitriles, have garnered substantial attention due to their diverse and potent pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3][5]
Traditional multistep syntheses of these scaffolds are often plagued by drawbacks such as prolonged reaction times, the use of hazardous solvents, and low overall yields.[1] Multicomponent reactions (MCRs) offer a superior alternative by combining three or more reactants in a single synthetic operation to form a final product that incorporates portions of all starting materials.[6] This approach aligns with the principles of green chemistry by maximizing atom economy, reducing waste, and simplifying experimental procedures.[4][6][7] This note focuses on a widely adopted MCR that provides facile access to a library of pyran-2-carbonitrile derivatives.
Reaction Principle and Mechanism
The synthesis of 2-amino-4H-pyran-3-carbonitriles is typically achieved through a base-catalyzed, one-pot condensation of an aromatic or aliphatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound (or other active methylene compounds like ethyl acetoacetate or dimedone).[6][8] The reaction proceeds through a domino sequence of classical organic reactions: a Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization and tautomerization.[4][9]
The mechanistic pathway can be outlined as follows:
-
Knoevenagel Condensation: The reaction is initiated by a base catalyst (e.g., piperidine, K2CO3, or an amine) which deprotonates the highly acidic malononitrile. The resulting carbanion attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a reactive α,β-unsaturated intermediate, the arylidene malononitrile (Knoevenagel adduct).[9][10]
-
Michael Addition: The same basic catalyst deprotonates the active methylene C-H acid (e.g., ethyl acetoacetate). This enolate then acts as a nucleophile, attacking the β-carbon of the Knoevenagel adduct in a conjugate or Michael addition.[4][9][11]
-
Intramolecular Cyclization & Tautomerization: The resulting Michael adduct undergoes an intramolecular cyclization where an oxygen anion attacks one of the nitrile groups.[1][9] A subsequent proton transfer and tautomerization lead to the stable, final 2-amino-4H-pyran-3-carbonitrile product.
Caption: Domino reaction mechanism for pyran-2-carbonitrile synthesis.
Experimental Protocol: Synthesis of a Model Compound
This section provides a detailed procedure for the synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate , a representative example of the target scaffold.
3.1. Materials and Reagents
-
Benzaldehyde (≥99%)
-
Malononitrile (≥99%)
-
Ethyl acetoacetate (≥99%)
-
Ethanol (96% or absolute)
-
Deionized Water
-
n-Hexane (for washing)
3.2. Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel)
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol).[6]
-
Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by potassium carbonate (0.138 g, 1 mmol, 10 mol%).[1] Using a basic catalyst like K₂CO₃ is a common and effective strategy.[1][12]
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours, as indicated by the consumption of the starting materials.[1]
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate will typically form. If not, the volume of ethanol can be reduced under vacuum, or the solution can be poured into ice-water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the precipitate with cold deionized water (2 x 15 mL) and then with a small amount of cold n-hexane (10 mL) to remove non-polar impurities.[1]
-
Drying and Characterization: Dry the resulting white to off-white solid product in a vacuum oven. The yield should be in the range of 85-95%. The product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and melting point analysis.
Substrate Scope and Versatility
A key advantage of this multicomponent reaction is its broad substrate scope. Various substitutions on the aromatic aldehyde are well-tolerated, including both electron-donating and electron-withdrawing groups, with minimal impact on reaction efficiency.[1] This allows for the generation of a diverse library of pyran derivatives from commercially available starting materials.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate | K₂CO₃ | Ethanol, Reflux, 1h | 95 | [1] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | CuFe₂O₄@starch | Ethanol, Reflux, 30 min | 94 | [13] |
| 3 | 4-Methoxybenzaldehyde | Dimedone | Ag/TiO₂ | Aq. Ethanol, 60°C, 25 min | 96 | |
| 4 | 3-Nitrobenzaldehyde | Ethyl Acetoacetate | KOH/CaO | Solvent-free, 60°C, 12 min | 91 | [6] |
| 5 | 2-Chlorobenzaldehyde | Malononitrile | K₂CO₃ | Ethanol, Reflux, 5 min | 90 | [1] |
| 6 | Naphthaldehyde | Acetylacetone | Zn(II)/Molecular Sieves | Ethanol, RT, 2h | 93 | [8] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst.- Insufficient reaction time or temperature.- Impure starting materials. | - Use a fresh batch of catalyst.- Try a different catalyst (e.g., piperidine, DABCO).- Increase reaction time and monitor by TLC.- Ensure starting materials are pure and dry. |
| Formation of Side Products | - Self-condensation of the aldehyde.- Dimerization of the Knoevenagel adduct. | - Add the aldehyde slowly to the mixture of malononitrile and C-H acid.- Maintain the recommended reaction temperature; avoid overheating. |
| Product is Oily/Difficult to Crystallize | - Presence of impurities.- The specific product may have a low melting point. | - Try triturating the crude oil with a non-polar solvent like n-hexane or diethyl ether.- Attempt purification via column chromatography (silica gel).- Induce crystallization by scratching the flask with a glass rod or adding a seed crystal. |
Conclusion
The one-pot, three-component synthesis of 2-amino-4H-pyran-3-carbonitriles is a highly efficient, atom-economical, and versatile method for accessing a class of molecules with significant potential in drug discovery. The procedure is experimentally simple, generally high-yielding, and amenable to the creation of diverse molecular libraries. The protocol described herein, using readily available reagents and catalysts, provides a reliable and scalable platform for both academic and industrial research settings.
References
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Organic Letters. (n.d.). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. ACS Publications. Retrieved from [Link]
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Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free condition. Current Chemistry Letters. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. NCBI. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. NCBI. Retrieved from [Link]
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MDPI. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Retrieved from [Link]
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Springer. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. SpringerLink. Retrieved from [Link]
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ACS Publications. (2021). Friedländer, Knoevenagel, and Michael Reactions Employing the Same MOF: Synthesis, Structure, and Heterogeneous Catalytic Studies of ([Zn(1,4-NDCA)(3-BPDB)0.5]·(DMF)0.5)n. ACS Publications. Retrieved from [Link]
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ResearchGate. (2025). One-pot, three-component, selective synthesis of the polyfunctionalized 4H-pyran and 4H-benzo[b]pyran derivatives in the presence of a highly efficient molecular sieve-supported zinc catalyst. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025). Tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of spiro[furo[3,2-c]pyran-2,5′ -pyrimidine] scaffold. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). 2H-Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles. ResearchGate. Retrieved from [Link]
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Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. PubMed. Retrieved from [Link]
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National Institutes of Health. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. NCBI. Retrieved from [Link]
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PubMed Central. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. NCBI. Retrieved from [Link]
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ResearchGate. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. ResearchGate. Retrieved from [Link]
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ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Publications. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. ResearchGate. Retrieved from [Link]
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Research and Reviews. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews. Retrieved from [Link]
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(n.d.). Three-component coupling approach for the synthesis of 4H-pyrans and pyran-annulated heterocyclic scaffolds utilizing Ag/TiO2 nano-thin films as robust recoverable catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. ResearchGate. Retrieved from [Link]
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Research and Reviews. (n.d.). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Open Access Journals. Retrieved from [Link]
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Catalytic methods for the synthesis of substituted tetrahydropyrans
An Application Guide to Modern Catalytic Methods for the Synthesis of Substituted Tetrahydropyrans
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Tetrahydropyran Motif
The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold, prominently featured in a vast array of biologically active natural products, including marine polyether toxins, macrolide antibiotics, and anticancer agents.[1][2] Its prevalence in clinically approved drugs underscores its importance as a key structural component in medicinal chemistry. The conformational stability and hydrogen bond accepting capability of the ether oxygen make the THP ring an ideal building block for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.
However, the stereoselective synthesis of highly substituted THPs presents a significant challenge. Controlling the relative and absolute stereochemistry of multiple chiral centers on the six-membered ring requires robust and precise synthetic methodologies. This guide provides an in-depth overview of modern catalytic strategies that have emerged as powerful solutions to this challenge, offering high levels of efficiency, selectivity, and functional group tolerance. We will explore the mechanistic underpinnings, practical applications, and detailed protocols for key catalytic transformations that enable access to these valuable molecular architectures.
Prins Cyclization: Harnessing Oxocarbenium Ion Chemistry
The Prins cyclization is a cornerstone reaction for THP synthesis, involving the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through a key oxocarbenium ion intermediate, which undergoes an intramolecular attack by the tethered alkene to forge the six-membered ring.[1] The power of this method lies in its ability to set multiple stereocenters in a single step, with stereochemical outcomes often dictated by chair-like transition states.
Mechanistic Rationale: The Catalyst's Role in Stereocontrol
The choice of catalyst is paramount in modern Prins cyclizations. While traditional Brønsted or Lewis acids can promote the reaction, they often afford poor selectivity. The development of highly confined chiral catalysts, such as imino-imidodiphosphate (iIDP) Brønsted acids, has revolutionized the field, enabling highly enantioselective transformations.[3] These catalysts create a specific chiral environment around the reacting species, directing the cyclization pathway to favor one enantiomer.
The general mechanism involves the activation of the aldehyde by the acid catalyst, formation of the oxocarbenium ion, stereodetermining cyclization, and subsequent trapping of the resulting cation by a nucleophile (often water or the conjugate base of the acid) to yield the functionalized THP product.
Workflow for Asymmetric Prins Cyclization
Caption: Catalytic cycle for asymmetric Prins cyclization.
Protocol 1: Asymmetric Prins Cyclization Catalyzed by a Confined Brønsted Acid
This protocol describes the synthesis of a functionalized 4-methylenetetrahydropyran using a highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acid catalyst, adapted from the work of List and co-workers.[3]
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
(R)-iIDP catalyst (e.g., (R)-TRIP) (2 mol%)
-
Dichloromethane (DCM), anhydrous
-
4Å Molecular Sieves, activated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar and activated 4Å molecular sieves (approx. 200 mg per mmol of alcohol), add the (R)-iIDP catalyst (0.02 equiv).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous dichloromethane is added via syringe to dissolve the catalyst.
-
The homoallylic alcohol (1.0 equiv) is added via syringe, and the solution is stirred at room temperature for 10 minutes.
-
The aldehyde (1.2 equiv) is then added dropwise via syringe.
-
The reaction is stirred at the specified temperature (e.g., -20 °C or room temperature) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched 4-methylenetetrahydropyran.
Data Summary: Asymmetric Prins Cyclization
| Aldehyde Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| Isovaleraldehyde | 2 | 24 | 92 | 94 | [3] |
| Benzaldehyde | 2 | 48 | 85 | 90 | [3] |
| Cinnamaldehyde | 2 | 36 | 88 | 92 | [3] |
Intramolecular Hydroalkoxylation of Alkenols
The intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins is a direct and atom-economical method for constructing THP rings. This reaction involves the addition of an alcohol moiety across a carbon-carbon double bond. The primary challenge is overcoming the kinetic barrier of adding a nucleophilic alcohol to an unactivated, electron-rich alkene. Transition metal catalysts, particularly those based on platinum, gold, and copper, have proven highly effective in facilitating this transformation.[3]
Mechanistic Rationale: Alkene Activation
Gold(I) and Platinum(II) catalysts are powerful π-acids that can activate the alkene towards nucleophilic attack. The general catalytic cycle involves:
-
Coordination of the catalyst to the alkene of the hydroxyalkene substrate.
-
Intramolecular attack of the hydroxyl group onto the activated alkene (exo-cyclization).
-
Protodemetalation to release the cyclic ether product and regenerate the active catalyst.
This pathway allows the reaction to proceed under mild conditions and with high functional group tolerance.[3] The stereochemical outcome can often be controlled by the existing stereocenters in the substrate, leading to excellent diastereoselectivity.
Protocol 2: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation
This protocol is a representative procedure for the cyclization of a δ-hydroxy allene to form a substituted tetrahydropyran, a transformation that proceeds readily with gold catalysis.[3]
Materials:
-
δ-Hydroxy allene (1.0 equiv)
-
Gold(I) catalyst (e.g., AuCl(PPh₃)/AgOTf or a cationic Au(I) complex) (1-5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere supplies (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the gold(I) catalyst precursor (e.g., AuCl(PPh₃), 2 mol%) and a silver salt co-catalyst (e.g., AgOTf, 2 mol%) if required to generate the active cationic species in situ.
-
Add the anhydrous solvent via syringe and stir the mixture for 15 minutes at room temperature to form the active catalyst.
-
Add a solution of the δ-hydroxy allene (1.0 equiv) in the anhydrous solvent to the catalyst mixture dropwise.
-
Stir the reaction at room temperature. Monitor progress by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired tetrahydropyran derivative.
Hetero-Diels-Alder (HDA) Cycloaddition
The hetero-Diels-Alder reaction provides a powerful convergent approach to dihydropyran systems, which can be readily reduced to the corresponding THPs. This [4+2] cycloaddition typically involves the reaction of an electron-rich diene (e.g., Danishefsky's diene) with an aldehyde under Lewis acid catalysis. The development of chiral catalysts, such as Jacobsen's chromium(III)-salen complexes, has enabled highly enantioselective versions of this reaction, making it a valuable tool in complex molecule synthesis.[1]
Mechanistic Rationale and Stereochemical Control
The Lewis acid catalyst coordinates to the aldehyde, lowering its LUMO energy and accelerating the cycloaddition. In asymmetric catalysis, the chiral ligand environment dictates the facial selectivity of the diene's approach to the aldehyde, thereby controlling the absolute stereochemistry of the newly formed stereocenters. The reaction typically proceeds with high endo-selectivity, and subsequent workup hydrolyzes the silyl enol ether moiety to reveal a tetrahydropyran-4-one, a versatile intermediate for further functionalization.[1]
Workflow for Asymmetric Hetero-Diels-Alder Reaction
Sources
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The Strategic Utility of 3-Bromotetrahydro-2H-pyran-2-carbonitrile in Medicinal Chemistry
Application Note and Protocols for Researchers in Drug Discovery
Introduction: The Tetrahydropyran Scaffold and the Advantage of Strategic Functionalization
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and approved pharmaceuticals.[1] Its conformational rigidity, favorable metabolic stability, and ability to engage in hydrogen bonding interactions make it an attractive isostere for cyclohexane and other cyclic systems.[1] The strategic functionalization of the THP ring with reactive handles opens up a vast chemical space for the synthesis of novel drug candidates. This guide focuses on a particularly valuable, yet underexplored intermediate: 3-Bromotetrahydro-2H-pyran-2-carbonitrile . This molecule incorporates two key functional groups—an α-bromo nitrile—on a stable heterocyclic core, predisposing it for a range of synthetic transformations crucial for building complex molecular architectures.
The presence of the bromine atom, particularly at the C3 position, and the nitrile at C2, provides orthogonal reactivity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, all of which are common functionalities in drug molecules.[2] The bromine atom, on the other hand, can be displaced by a variety of nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse substituents. This dual functionality makes this compound a versatile building block for the synthesis of novel therapeutics.
Proposed Synthesis of this compound
The proposed synthesis starts from the commercially available tetrahydropyran-2-carboxamide, which can be dehydrated to the corresponding nitrile. Subsequent α-bromination would then yield the target compound.
Protocol 1: Proposed Synthesis of this compound
Step 1: Dehydration of Tetrahydropyran-2-carboxamide to Tetrahydropyran-2-carbonitrile
This step involves the removal of water from the primary amide to form the nitrile.[3]
-
Reagents and Materials:
-
Tetrahydropyran-2-carboxamide
-
Phosphorus(V) oxide (P₄O₁₀)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle
-
Distillation apparatus
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine Tetrahydropyran-2-carboxamide (1 equivalent) and phosphorus(V) oxide (1.5 equivalents).
-
Add anhydrous toluene to the flask to create a stirrable slurry.
-
Fit the flask with a reflux condenser and a drying tube.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water, as the reaction with residual P₄O₁₀ is highly exothermic.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield Tetrahydropyran-2-carbonitrile.
-
Step 2: α-Bromination of Tetrahydropyran-2-carbonitrile
This step introduces the bromine atom at the position alpha to the nitrile.
-
Reagents and Materials:
-
Tetrahydropyran-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a solution of Tetrahydropyran-2-carbonitrile (1 equivalent) in CCl₄ in a round-bottom flask, add NBS (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Reactivity and Application in Drug Discovery
The synthetic utility of this compound lies in the diverse reactivity of its functional groups. The α-bromo nitrile moiety is a versatile electrophile, readily undergoing nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
The bromine atom at the C3 position can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce new functional groups. This is a powerful strategy for building molecular diversity in a drug discovery program. For instance, reaction with a primary or secondary amine would lead to the corresponding 3-amino-tetrahydropyran-2-carbonitrile, a scaffold present in various bioactive molecules.
Radical Reactions
The carbon-bromine bond can also undergo homolytic cleavage to form a radical intermediate, which can then participate in various radical-mediated C-C bond-forming reactions.
Transformations of the Nitrile Group
The nitrile group can be transformed into other key functional groups:
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile yields a carboxylic acid or a primary amide, respectively. These functional groups are important for modulating the pharmacokinetic properties of a drug candidate and for engaging in hydrogen bonding interactions with biological targets.
-
Reduction: Reduction of the nitrile with reagents such as lithium aluminum hydride (LiAlH₄) affords a primary amine. The resulting aminomethyl group can be a key pharmacophoric element.
The following diagram illustrates the potential synthetic transformations of this compound:
Caption: Synthetic utility of this compound.
Exemplary Protocol: Synthesis of a Novel Aminotetrahydropyran Derivative
This protocol describes a hypothetical application of this compound in the synthesis of a more complex, drug-like molecule, showcasing its utility as a key intermediate.
Protocol 2: Synthesis of (3-(benzylamino)tetrahydro-2H-pyran-2-yl)methanamine
Step 1: Nucleophilic Substitution with Benzylamine
-
Reagents and Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in CH₃CN.
-
Add benzylamine (1.2 equivalents) and Et₃N (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 3-(benzylamino)tetrahydro-2H-pyran-2-carbonitrile.
-
Step 2: Reduction of the Nitrile
-
Reagents and Materials:
-
3-(benzylamino)tetrahydro-2H-pyran-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask with dropping funnel and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve 3-(benzylamino)tetrahydro-2H-pyran-2-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction in an ice bath and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or crystallization to yield (3-(benzylamino)tetrahydro-2H-pyran-2-yl)methanamine.
-
The following workflow diagram illustrates this two-step synthesis:
Caption: Workflow for the synthesis of a novel aminotetrahydropyran.
Conclusion
This compound represents a highly versatile and valuable intermediate for drug discovery. Its strategically placed functional groups allow for a wide range of chemical transformations, enabling the rapid generation of diverse libraries of tetrahydropyran-based compounds. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to leverage the synthetic potential of this building block in their quest for novel therapeutics. While the provided synthetic protocol is based on established chemical principles, further optimization and validation in a laboratory setting are encouraged.
References
-
Chemguide. The Preparation of Nitriles. [Link]
-
Chemistry LibreTexts. Reactivity of Nitriles. [Link]
- Cravotto, G., & Cintas, P. (2006). Powering chemistry with ultrasound. Chemical Society Reviews, 35(2), 180-196.
-
Molecules. (1997). Synthesis of 3-Bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide. Molecules, 2(7), M23. [Link]
-
Organic Syntheses. (1997). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 74, 101. [Link]
- Posner, G. H., Afarinkia, K., & Dai, H. (1997). An Improved Preparation of 3-Bromo-2H-pyran-2-one: An Ambiphilic Diene for Diels-Alder Cycloadditions. Organic Syntheses, 74, 101.
- Taylor & Francis Online. (2006). Quantitative α‐Alkylation of Primary Nitriles.
- The Journal of Organic Chemistry. (2008). Stereoselective Synthesis of the Tetrahydropyran Core of Polycarvernoside A. Organic Letters, 10(19), 4263–4266.
Sources
Application and Protocols for the Synthesis of a Key Tetrahydropyran Intermediate in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Tetrahydropyran Nucleus in Antiviral Research
The tetrahydropyran (THP) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] Its conformational flexibility and ability to engage in hydrogen bonding and other non-covalent interactions make it an attractive component for the design of molecules targeting various biological macromolecules, including viral enzymes.[2] In the relentless pursuit of novel antiviral agents, the synthesis of functionalized tetrahydropyran derivatives as key building blocks is of paramount importance. This application note details the synthesis and utility of a specific brominated tetrahydropyran derivative, 3-Bromotetrahydro-2H-pyran-2-carbonitrile, and its analogues in the construction of complex molecules with therapeutic potential. While this document will focus on a robust synthetic protocol for a related and highly valuable intermediate, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, the principles and methodologies are broadly applicable to the synthesis of various tetrahydropyran-containing antiviral candidates.
Expertise & Experience: A Rationale for Targeting Tetrahydropyran Scaffolds
The incorporation of a tetrahydropyran ring into a drug candidate can confer several advantageous properties. The cyclic ether motif can enhance aqueous solubility and improve pharmacokinetic profiles by modulating lipophilicity. Furthermore, the stereochemistry of substituted tetrahydropyrans can be precisely controlled, allowing for the optimization of three-dimensional interactions with target proteins. This is particularly crucial in the design of inhibitors for viral proteases and polymerases, where specific stereochemical arrangements are often required for potent activity. For instance, the tetrahydropyran moiety has been successfully incorporated into HIV-1 protease inhibitors to enhance binding affinity and overcome drug resistance.[2]
This guide provides a detailed, field-proven protocol for the synthesis of a key tetrahydropyran intermediate, which serves as a versatile precursor for a range of therapeutic agents. The presented methodology is designed to be efficient, scalable, and utilize readily available starting materials.
Experimental Protocol: Synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
This protocol is adapted from a patented, efficient three-step synthesis starting from an alkyl 2,4-dibromobutyrate.[1] This method avoids the use of expensive catalysts and proceeds under mild conditions, making it suitable for both laboratory and pilot-scale production.
Step 1: Synthesis of Alkyl 4-bromo-2-(4-fluorophenoxy)butyrate
This step involves the Williamson ether synthesis to couple the brominated butyrate with p-fluorophenol.
-
Reactants:
-
Alkyl 2,4-dibromobutyrate (1.0 eq)
-
p-Fluorophenol (1.1 eq)
-
Sodium hydroxide (1.2 eq)
-
Solvent: Benzene or Toluene
-
-
Procedure:
-
Prepare a solution of sodium p-fluorophenoxide by dissolving p-fluorophenol and sodium hydroxide in the chosen solvent.
-
Heat the solution to 60 °C.
-
Slowly add the alkyl 2,4-dibromobutyrate to the reaction mixture.
-
Maintain the temperature and stir for 5 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture and filter to remove any inorganic salts.
-
Wash the filtrate with water and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation to yield alkyl 4-bromo-2-(4-fluorophenoxy)butyrate as a colorless liquid.
-
Step 2: Intramolecular Friedel-Crafts Cyclization
This step forms the tetrahydropyran ring through an intramolecular electrophilic aromatic substitution.
-
Reactants:
-
Alkyl 4-bromo-2-(4-fluorophenoxy)butyrate (1.0 eq)
-
Aluminum chloride (AlCl₃) (4.0 eq)
-
Sodium chloride (NaCl) (1.0 eq)
-
-
Procedure:
-
Combine sodium chloride and aluminum chloride and heat the mixture to 80 °C.
-
Slowly add the alkyl 4-bromo-2-(4-fluorophenoxy)butyrate to the heated mixture.
-
Increase the temperature to 110 °C and maintain for 5 hours.
-
Cool the reaction mixture and quench by pouring it into a mixture of ice and hydrochloric acid.
-
Extract the product with dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid as a solid.
-
Step 3: Esterification (Optional)
If the alkyl ester is the desired final product, an additional esterification step is performed.
-
Reactants:
-
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (1.0 eq)
-
Ethanol (solvent and reactant)
-
Sulfuric acid (catalytic amount)
-
-
Procedure:
-
Dissolve the carboxylic acid in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture for 5 hours.
-
Remove the ethanol by distillation under reduced pressure.
-
Dilute the residue with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by recrystallization from a suitable solvent like n-hexane to obtain the pure ethyl ester.
-
Data Presentation
| Step | Product | Purity | Yield |
| 1 | 4-bromo-2-(4-fluorophenoxy) ethyl butyrate | 93.5% | 80.7% |
| 2 | 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | 89.8% | 91.2% |
| 3 | Ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | 98.0% | 61.9% |
Data adapted from patent CN102250050A.[1]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.
Trustworthiness: A Self-Validating System
The reliability of this synthetic protocol is ensured through several key checkpoints and analytical validations at each stage:
-
In-process Monitoring: The progress of each reaction step should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials before proceeding to the next step. This prevents the carryover of unreacted intermediates, which can complicate purification and reduce overall yield.
-
Spectroscopic Confirmation: The identity and purity of the intermediate and final products must be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
-
Purity Assessment: The final purity of the product should be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility of the compound.
By implementing these analytical controls, researchers can have high confidence in the quality and identity of the synthesized tetrahydropyran intermediate, ensuring its suitability for subsequent use in the synthesis of antiviral compounds.
Application in Antiviral Drug Discovery: A Forward Look
The synthesized intermediate, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a known key intermediate in the synthesis of Nebivolol , a third-generation beta-blocker used for the treatment of hypertension.[3][4] While Nebivolol's primary indication is cardiovascular, there is growing interest in repurposing existing drugs for antiviral applications. Some studies have explored the antibacterial and antibiofilm properties of Nebivolol.[5] Furthermore, other cardiovascular drugs, such as Carvedilol, have been investigated for their potential to inhibit SARS-CoV-2 infection.[6]
More broadly, the tetrahydropyran scaffold is a component of several potent antiviral agents. For example, derivatives of tetrahydropyran have been incorporated into inhibitors of HIV-1 protease, demonstrating the versatility of this heterocyclic system in targeting viral enzymes.[2][7] The synthetic methodology detailed in this application note provides a reliable route to a functionalized tetrahydropyran core that can be further elaborated to generate a library of novel compounds for screening against a wide range of viral targets.
Logical Relationship: From Intermediate to Potential Antivirals
Caption: From starting material to antiviral lead discovery.
References
- CN102250050A - Method for synthesizing 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and alkyl ester thereof.
-
Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Molecules. [Link]
-
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. Molecules. [Link]
-
Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. [Link]
-
In silico drug repurposing carvedilol and its metabolites against SARS-CoV-2 infection using molecular docking and molecular dynamic simulation approaches. Scientific Reports. [Link]
-
Nebivolol, an FDA-Approved Drug, Has General Antibacterial and Antibiofilm Effects and Increases Pseudomonas aeruginosa Tolerance to Ciprofloxacin. Ben-Gurion University Research Portal. [Link]
-
Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands. Journal of Medicinal Chemistry. [Link]
-
Nebivolol. StatPearls. [Link]
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- 1. Tetrahydropyran synthesis [organic-chemistry.org]
- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
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- 7. Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Bromotetrahydro-2H-pyran-2-carbonitrile in the Synthesis of Novel Anticancer Agents
Introduction: The Tetrahydropyran Scaffold in Oncology
The tetrahydropyran (THP) ring system is a privileged scaffold in medicinal chemistry, frequently incorporated into the architecture of bioactive molecules, including a significant number of potent anticancer agents.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while also serving as a versatile framework for the stereocontrolled presentation of pharmacophoric elements.[3] The strategic functionalization of the THP ring allows for the precise orientation of substituents to engage with biological targets, a critical aspect in the design of highly selective and efficacious drugs. This application note delves into the utility of a specialized building block, 3-Bromotetrahydro-2H-pyran-2-carbonitrile , in the synthesis of next-generation anticancer therapeutics, with a particular focus on kinase inhibitors.
Chemical Profile of this compound
This compound is a bifunctional molecule poised for a variety of chemical transformations. The presence of a bromine atom alpha to the ether oxygen and a nitrile group on the same carbon atom creates a reactive center amenable to nucleophilic substitution and further elaboration into diverse heterocyclic systems. The stereochemistry of this starting material is a critical consideration, as the three-dimensional arrangement of atoms profoundly influences the biological activity of the final drug candidate.[4][5]
| Property | Value |
| Molecular Formula | C₆H₈BrNO |
| Molecular Weight | 190.04 g/mol |
| Key Functional Groups | α-Bromo ether, Nitrile |
| Stereochemistry | Chiral centers at C2 and C3 |
Table 1: Physicochemical Properties of this compound
The reactivity of the α-bromo ether moiety is analogous to that of α-haloketones, where the carbon-bromine bond is activated towards nucleophilic attack due to the inductive effect of the adjacent electron-withdrawing groups (the ether oxygen and the nitrile).[6] This inherent reactivity makes it an excellent electrophile for the construction of carbon-carbon and carbon-heteroatom bonds.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern cancer therapy, targeting the enzymes that regulate cellular signaling pathways often dysregulated in cancer.[2][7] The cyanopyran moiety is a key structural feature in a number of potent and selective kinase inhibitors.[1][8] The following section outlines a synthetic strategy and detailed protocols for the application of this compound in the synthesis of a pyrano[2,3-d]pyrimidine core, a scaffold known to exhibit significant anticancer activity.[9]
Synthetic Strategy: A Modular Approach to Pyrano[2,3-d]pyrimidines
The proposed synthetic route leverages the reactivity of this compound to construct a fused heterocyclic system. This strategy allows for the introduction of diversity elements at key positions, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for pyrano[2,3-d]pyrimidine synthesis.
Experimental Protocols
Protocol 1: Synthesis of the 2-Amino-3-cyano-dihydropyran Intermediate
This initial step involves the displacement of the bromine atom with a suitable nitrogen nucleophile, which will ultimately form part of the pyrimidine ring. The choice of a guanidine derivative allows for the direct introduction of the necessary functionalities for the subsequent cyclization.
Rationale: The reaction proceeds via an SN2-type mechanism, where the stereochemistry at the C3 position will influence the final stereochemical outcome. The use of a non-nucleophilic base is crucial to prevent side reactions, such as elimination.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add guanidine hydrochloride and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise, maintaining the temperature below 5 °C. (Caution: Hydrogen gas evolution).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Add the solution of the starting material dropwise to the guanidine suspension at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-cyano-dihydropyran intermediate.
Protocol 2: Cyclocondensation to Form the Pyrano[2,3-d]pyrimidine Core
This step involves the reaction of the synthesized intermediate with a β-ketoester to form the fused pyrimidine ring. This is a classic cyclocondensation reaction that is widely used in heterocyclic synthesis.[10]
Rationale: The reaction is typically catalyzed by a base, which facilitates the initial condensation between the amino group of the dihydropyran intermediate and one of the carbonyl groups of the β-ketoester. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrano[2,3-d]pyrimidine core.
Materials:
-
2-Amino-3-cyano-dihydropyran intermediate (from Protocol 1) (1.0 eq)
-
Ethyl acetoacetate (or other β-ketoesters for diversity) (1.1 eq)
-
Sodium ethoxide (catalytic amount)
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask, dissolve the 2-amino-3-cyano-dihydropyran intermediate in anhydrous ethanol.
-
Add ethyl acetoacetate to the solution.
-
Add a catalytic amount of sodium ethoxide.
-
Reflux the reaction mixture and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pyrano[2,3-d]pyrimidine core.
Caption: Two-stage synthesis of the pyrano[2,3-d]pyrimidine core.
Anticipated Results and Characterization
The successful synthesis of the pyrano[2,3-d]pyrimidine core will yield a solid product. Characterization should be performed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and the successful formation of the fused ring system.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile and carbonyl groups.
The anticancer activity of the synthesized compounds can then be evaluated in vitro against a panel of cancer cell lines.[11] Kinase inhibition assays for specific targets such as EGFR, VEGFR-2, and HER-2 would be the next logical step to elucidate the mechanism of action.[8][9]
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential anticancer activity. The protocols outlined in this application note provide a robust framework for the construction of a pyrano[2,3-d]pyrimidine core, a scaffold of significant interest in the development of kinase inhibitors. The modular nature of this synthetic strategy allows for the generation of a diverse library of compounds, which is essential for the optimization of biological activity and the development of new and effective cancer therapeutics. Further exploration of the reactivity of this building block with other nucleophiles and in different cyclization reactions will undoubtedly lead to the discovery of novel anticancer agents.
References
- Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2025). PMC - NIH.
- Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. (n.d.). ACS Organic & Inorganic Au.
- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed.
- Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles. (2012). NIH.
- (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile. (n.d.). BLDpharm.
- Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012). PMC - NIH.
- Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (2020).
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). PMC - PubMed Central.
- Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar.
- Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (n.d.). MDPI.
- Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons.
- Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.
- Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (n.d.). PMC.
- Synthesis of biologically active heterocyclic compounds from β-diketones. (2025).
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers.
- Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. (n.d.). MDPI.
- Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. (n.d.). PubMed.
- 3-bromotetrahydro-2H-pyran-2-ol. (n.d.). Smolecule.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH.
- 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. (n.d.). the NIST WebBook.
- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). PubMed Central.
- (2S,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)
- 3-BROMO-TETRAHYDRO-PYRAN. (n.d.). CymitQuimica.
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Synthesis of Fused Pyranopyrimidines from Pyran Precursors: An Application and Protocol Guide
Introduction: The Enduring Significance of Pyranopyrimidines in Medicinal Chemistry
Fused pyranopyrimidine scaffolds are a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] This privileged heterocyclic system, formed by the annulation of a pyran ring with a pyrimidine core, is prevalent in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][3] The therapeutic potential of pyranopyrimidine derivatives spans a remarkable range, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic properties.[1][3] Their significance in drug discovery is underscored by the continued development of novel synthetic methodologies that are efficient, cost-effective, and environmentally benign.[4][5]
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of the synthesis of fused pyranopyrimidines, with a particular focus on modern, multicomponent strategies starting from pyran precursors. Beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, offers practical insights into experimental choices, and presents detailed, validated protocols.
Core Synthetic Strategy: The Power of Multicomponent Reactions
The contemporary synthesis of fused pyranopyrimidines heavily relies on the elegance and efficiency of one-pot, multicomponent reactions (MCRs).[1][4][6] This approach, where three or more reactants are combined in a single reaction vessel to form a complex product, offers numerous advantages over traditional multi-step syntheses. These benefits include reduced reaction times, higher atom economy, lower costs, and simplified purification procedures.[5]
The most prevalent MCR for constructing the pyranopyrimidine scaffold involves the condensation of an aromatic aldehyde, malononitrile, and a suitable pyrimidine-based precursor, such as barbituric acid or thiobarbituric acid.[1][4] The general reaction scheme is depicted below:
Caption: Simplified mechanistic pathway for pyranopyrimidine formation.
Catalytic Systems: A Comparative Overview
The choice of catalyst is a critical parameter that significantly influences the efficiency, yield, and environmental footprint of the synthesis. A wide array of catalysts has been successfully employed for the synthesis of pyranopyrimidines.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Nanocatalysts | MgO, Fe3O4, ZnO [4] | High surface area, high catalytic activity, reusability, mild reaction conditions. [2][7] | Potential for leaching, requires separation from the reaction mixture. |
| Heterogeneous Acid Catalysts | SBA-Pr-SO3H | High efficiency, solvent-free conditions, easy recovery. | May require specific preparation methods. |
| Organocatalysts | L-proline, Piperidine [1] | Metal-free, environmentally benign, readily available. | May require higher catalyst loading compared to other systems. |
| Ionic Liquids | [bmim][NO3] [8] | Green solvent and catalyst, promotes high yields, good for solvent-free reactions. [8] | Can be expensive, viscosity can pose challenges. |
Expert Insight: The use of magnetically separable nanocatalysts, such as Fe3O4, offers a particularly elegant solution for catalyst recovery, aligning with the principles of green chemistry. [2][4]The catalyst can be easily removed from the reaction mixture using an external magnet and reused for several cycles with minimal loss of activity. [4]
Detailed Experimental Protocols
The following protocols are representative examples of the synthesis of fused pyranopyrimidines using different catalytic systems. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: MgO Nanoparticle-Catalyzed Synthesis
This protocol is adapted from a procedure utilizing magnesium oxide nanoparticles as an efficient and reusable catalyst. [1] Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Barbituric acid (1 mmol)
-
MgO nanoparticles (10 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and MgO nanoparticles (10 mol%).
-
Add ethanol (10 mL) to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer with a hotplate.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure fused pyranopyrimidine. [1]
Protocol 2: Magnetically Recoverable Fe3O4 Nanoparticle-Catalyzed Synthesis
This protocol highlights the use of a magnetically separable catalyst for a greener synthetic approach. [4] Materials:
-
Aromatic aldehyde (e.g., p-chlorobenzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Thiobarbituric acid (1 mmol)
-
Fe3O4 nanoparticles (as specified in the reference)
-
Ethanol or water (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
External magnet
-
Buchner funnel and filter paper
Procedure:
-
Combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), thiobarbituric acid (1 mmol), and Fe3O4 nanoparticles in a 50 mL round-bottom flask.
-
Add the chosen solvent (ethanol or water, 10 mL).
-
Reflux the mixture with stirring for the time indicated by TLC analysis.
-
After cooling the reaction to room temperature, place a strong external magnet against the side of the flask to immobilize the Fe3O4 nanoparticles.
-
Decant the supernatant containing the dissolved product into a separate beaker.
-
Wash the nanoparticles with a small amount of fresh solvent and add the washing to the product solution.
-
Remove the solvent from the combined supernatant under reduced pressure.
-
Purify the resulting solid product by recrystallization from ethanol.
-
The recovered Fe3O4 nanoparticles can be washed, dried, and reused for subsequent reactions. [4]
Characterization and Validation
The structural elucidation of the synthesized pyranopyrimidine derivatives is paramount. A combination of spectroscopic techniques is typically employed for unambiguous characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the proton environment in the molecule. [9][10]Characteristic signals for the pyran and pyrimidine ring protons, as well as the substituents, are observed. For example, in a typical pyrano[2,3-d]pyrimidine derivative, you would expect to see signals for the pyrimidine N-H protons (around δ 10.8-12.8 ppm) and the pyran C-H proton (around δ 3.5 ppm). [9]* ¹³C NMR: Reveals the carbon framework of the molecule. [10][11]Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their hybridization and chemical environment.
2. Infrared (IR) Spectroscopy:
-
IR spectroscopy is useful for identifying key functional groups in the molecule. Characteristic absorption bands for N-H, C=O, C≡N, and C-O bonds can confirm the formation of the desired product.
3. Mass Spectrometry (MS):
-
Mass spectrometry provides information about the molecular weight of the compound, confirming its elemental composition.
Table of Representative Spectroscopic Data:
| Compound Type | ¹H NMR (δ, ppm) - Key Signals | ¹³C NMR (δ, ppm) - Key Signals |
| Pyrano[2,3-d]pyrimidine-dione | 10.5-12.5 (N-H, pyrimidine), 7.0-8.0 (aromatic-H), 4.5-5.0 (pyran C-H) | 160-170 (C=O), 150-160 (pyrimidine C), 115-120 (C≡N), 90-100 (pyran C-O) |
Substrate Scope and Limitations
The multicomponent synthesis of pyranopyrimidines is generally robust and tolerates a wide range of substituents on the aromatic aldehyde.
-
Electron-withdrawing groups (e.g., -NO2, -Cl, -Br) on the aromatic ring of the aldehyde tend to accelerate the reaction and often lead to higher yields. [12]This is attributed to the increased electrophilicity of the carbonyl carbon, which facilitates the initial Knoevenagel condensation.
-
Electron-donating groups (e.g., -OCH3, -CH3) on the aromatic ring can also be employed, though they may require longer reaction times or slightly more forcing conditions. [12]* Steric hindrance in the aldehyde can sometimes reduce the reaction efficiency.
Expert Insight: When planning the synthesis of a library of pyranopyrimidine derivatives, it is advisable to begin with a simple, activated aldehyde like 4-chlorobenzaldehyde to optimize the reaction conditions before exploring a wider range of substrates.
Conclusion and Future Outlook
The synthesis of fused pyranopyrimidines from pyran precursors via multicomponent reactions represents a powerful and versatile strategy in modern organic and medicinal chemistry. The use of novel catalytic systems, particularly recoverable nanocatalysts, has significantly enhanced the efficiency and sustainability of these transformations. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively synthesize these valuable heterocyclic compounds for a wide range of applications in drug discovery and development. Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of the substrate scope to include more complex and diverse building blocks, and the application of these synthetic strategies in the creation of novel therapeutic agents.
References
-
Synthesis, Characterization, and Effectiveness of Pyranopyrimidine Derivatives as Multi-function Additive for Lubricating Oils. Chemical Methodologies. Available at: [Link]
-
Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants. Eurasian Chemical Communications. Available at: [Link]
-
Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. PubMed. Available at: [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. Available at: [Link]
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Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry. Available at: [Link]
-
Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. PubMed. Available at: [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. Available at: [Link]
-
Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Clean Synthesis of Pyrano[2,3-D]Pyrimidines Using ZnO Nano-Powders. ResearchGate. Available at: [Link]
-
Ecofriendly synthesis of pyrano[2,3‐d]pyrimidine derivatives and related heterocycles with anti‐inflammatory activities. ResearchGate. Available at: [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Publications. Available at: [Link]
-
Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. Journal of Synthetic Chemistry. Available at: [Link]
-
Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. PubMed. Available at: [Link]
- Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. CoLab.
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Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available at: [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link]
-
Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. Available at: [Link]
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- 3. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review | CoLab [colab.ws]
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- 10. Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Strategic Application of Tetrahydropyranyl Ethers in Complex Synthesis
An Application Note and Protocol from the Senior Application Scientist
Introduction: The Role of THP Ethers in Synthetic Strategy
The protection of a hydroxyl group as a tetrahydropyranyl (THP) ether is a cornerstone strategy in organic synthesis. The transformation involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) to form a stable acetal. The prevalence of the THP group stems from its favorable combination of attributes: it is introduced under mild conditions, it is stable to a wide array of non-acidic reagents including organometallics, hydrides, and oxidizing agents, and it can be selectively removed with mild acid catalysis.
However, the creation of a new stereocenter upon reaction with DHP can complicate NMR spectral analysis, and its acid lability, while advantageous for deprotection, necessitates careful planning in multi-step syntheses where acidic conditions are required for other transformations. This guide will navigate these strategic considerations, providing the researcher with the necessary tools to effectively implement THP protection in their synthetic endeavors.
Mechanism of THP Ether Formation and Cleavage
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen side reactions.
Formation of THP Ethers
The formation of a THP ether is an acid-catalyzed addition of an alcohol to the enol ether of 3,4-dihydro-2H-pyran.
-
Step 1: Protonation of DHP. The reaction is initiated by the protonation of the double bond of DHP by an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of a strong acid like HCl. This generates a resonance-stabilized oxocarbenium ion.
-
Step 2: Nucleophilic Attack. The hydroxyl group of the substrate alcohol then acts as a nucleophile, attacking the carbocation to form a protonated THP ether.
-
Step 3: Deprotonation. A weak base, typically the conjugate base of the acid catalyst or a hindered amine, removes the proton from the newly formed ether linkage, regenerating the catalyst and yielding the final THP-protected alcohol.
Cleavage of THP Ethers
The deprotection of a THP ether is essentially the reverse of its formation, relying on the lability of the acetal linkage in the presence of acid.
-
Step 1: Protonation of the Ether Oxygen. The reaction commences with the protonation of the ether oxygen of the THP group by an acid.
-
Step 2: Formation of the Oxocarbenium Ion. The protonated ether then cleaves to regenerate the parent alcohol and the same resonance-stabilized oxocarbenium ion formed during the protection step.
-
Step 3: Regeneration of DHP. The oxocarbenium ion is then quenched by a nucleophile, often water present in the reaction mixture, leading to the formation of a hemiacetal which is in equilibrium with 5-hydroxypentanal.
Experimental Protocols and Methodologies
The following protocols are provided as a starting point and may require optimization based on the specific substrate and scale of the reaction.
Protocol for the Protection of a Primary Alcohol as a THP Ether
This protocol is a general method for the protection of a primary alcohol using PPTS as a mild and effective catalyst.
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) is added 3,4-dihydro-2H-pyran (DHP, 1.2 equiv).
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) is then added to the solution.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel to afford the pure THP-protected alcohol.
Protocol for the Deprotection of a THP Ether
This protocol describes the removal of the THP protecting group under mild acidic conditions using acetic acid.
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
The THP-protected alcohol (1.0 equiv) is dissolved in a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.
-
The reaction mixture is stirred at room temperature and monitored by TLC for the disappearance of the starting material (typically 2-8 hours).
-
Once the reaction is complete, the mixture is carefully neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude alcohol is purified by flash column chromatography on silica gel.
Quantitative Data and Reaction Conditions
The choice of catalyst and solvent can significantly impact the efficiency of THP ether formation. The following table summarizes common conditions for this transformation.
| Catalyst | Solvent | Typical Reaction Time | Yield (%) | Notes |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | 1-4 h | 85-95 | Mild conditions, suitable for acid-sensitive substrates. |
| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | 0.5-2 h | 90-98 | Stronger acid catalyst, faster reaction times. |
| Hydrochloric acid (HCl) | Tetrahydrofuran (THF) | 0.5-1 h | 80-95 | Can be used in small quantities, but may not be suitable for sensitive substrates. |
| Amberlyst-15 | Dichloromethane (DCM) | 2-6 h | 88-97 | Heterogeneous catalyst, easily removed by filtration. |
| Bismuth(III) nitrate pentahydrate | Solvent-free | 0.25-1 h | 90-98 | A green and efficient method. |
Orthogonal Protecting Group Strategies
In the synthesis of polyhydroxylated molecules, the ability to selectively deprotect one hydroxyl group in the presence of others is crucial. This is achieved through the use of orthogonal protecting groups, which are removed under different reaction conditions. The THP group, being acid-labile, is a key component of many orthogonal strategies.
A common orthogonal partner for the THP group is the silyl ether family, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. These are stable to the acidic conditions used to remove THP ethers but are readily cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).
Example of an Orthogonal Strategy:
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Dihydropyrans
Welcome to the technical support center for the bromination of dihydropyrans. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to not only provide protocols but to explain the fundamental principles behind them, ensuring you can adapt and optimize these reactions for your specific substrates and research goals.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the electrophilic bromination of dihydropyrans, a class of enol ethers.
Q1: What is the general reaction mechanism for the bromination of a dihydropyran?
The bromination of dihydropyrans proceeds via an electrophilic addition mechanism, similar to other alkenes. The electron-rich double bond of the dihydropyran attacks a bromine molecule (Br₂), which acts as an electrophile.[1][2] This process is not a simple one-step addition; it involves the formation of a key intermediate called a cyclic bromonium ion.[3][4] The bromide anion (Br⁻), generated in the first step, then attacks one of the carbons of the bromonium ion in a backside, Sₙ2-like fashion. This backside attack is responsible for the characteristic anti-addition stereochemistry observed in the final product, where the two bromine atoms are on opposite faces of the original double bond.[3][5]
Caption: Electrophilic addition of bromine to a dihydropyran via a cyclic bromonium ion.
Q2: Which brominating agents are commonly used, and how do I choose the right one?
The choice of brominating agent is critical and depends on the desired reactivity, selectivity, and experimental conditions.
| Reagent | Formula | Key Characteristics & Use Cases |
| Molecular Bromine | Br₂ | A powerful and common brominating agent. It's highly reactive but can be hazardous and may lead to side reactions if not controlled. Often used in non-polar, inert solvents like CH₂Cl₂ or CCl₄.[5] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | A solid, crystalline source of electrophilic bromine, making it easier and safer to handle than liquid Br₂.[6] It is widely used for selective brominations. The reaction mechanism can be either ionic or radical, depending on the conditions (e.g., presence of a radical initiator or light).[6][7] |
| Pyridinium Bromide Perbromide | C₅H₅NHBr₃ | A stable, solid complex that releases bromine in a controlled manner. It is often preferred for substrates sensitive to the acidic conditions (HBr) that can be generated when using Br₂.[6] |
| Dioxane Dibromide | C₄H₈Br₂O₂ | A solid, safer alternative to liquid bromine that can be used for regioselective bromination under mild, often solvent-free, conditions.[4] |
Q3: How does solvent selection impact the reaction?
Solvent choice is paramount as it can influence reaction rate, selectivity, and even the type of product formed.
-
Inert Solvents (CH₂Cl₂, CCl₄, Hexane): These solvents do not participate in the reaction. They are the standard choice for achieving simple dibromination, where two bromine atoms are added across the double bond.[5]
-
Nucleophilic Solvents (H₂O, Alcohols): If the reaction is performed in a nucleophilic solvent, the solvent can compete with the bromide ion in attacking the bromonium ion intermediate.[3] This leads to the formation of bromohydrins (in water) or bromoethers (in alcohols) instead of the dibromide. The solvent molecule typically attacks the more substituted carbon of the bromonium ion.[3]
-
Polar Solvents: Highly polar solvents can sometimes stabilize carbocation-like character in the transition state, which may erode the stereoselectivity of the reaction.[3]
Q4: What is the expected stereochemical outcome?
The formation of the cyclic bromonium ion intermediate dictates the stereochemistry. Because the bromide ion must attack from the face opposite to the bulky bromonium ion, the reaction is stereospecific, resulting in anti-addition .[3][5] For example, the bromination of cyclohexene (a related cyclic alkene) exclusively yields trans-1,2-dibromocyclohexane, with no cis-isomer formed.[3] A similar outcome is expected for dihydropyrans.
Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems encountered during the experiment.
Problem: My reaction yield is very low or I've recovered only starting material.
This is a common issue that can often be traced back to reagent activity or reaction conditions.
-
Possible Cause 1: Inactive Brominating Agent. Molecular bromine can degrade, and NBS can hydrolyze over time.
-
Possible Cause 2: Incorrect Reaction Temperature. Bromination is often exothermic and very fast, even at low temperatures.[5]
-
Solution: Start the reaction at 0 °C or even -78 °C (dry ice/acetone bath). Add the brominating agent slowly and portion-wise to maintain temperature control.[8] If no reaction occurs at low temperatures, allow it to warm slowly to room temperature while monitoring by TLC. Running the reaction at elevated temperatures is generally not recommended as it can lead to a complex mixture of products.[5]
-
-
Possible Cause 3: Radical Scavengers. If you are attempting a radical-based bromination (e.g., with NBS and a radical initiator), trace amounts of radical scavengers (like oxygen) can inhibit the reaction.
-
Solution: Degas the solvent by bubbling nitrogen or argon through it before adding the reagents. Maintain a positive inert atmosphere throughout the reaction.
-
Caption: A step-by-step workflow for diagnosing the cause of low reaction yield.
Problem: My NMR shows a complex mixture of products, indicating low selectivity.
Low selectivity often points to competing reaction pathways or over-reaction.
-
Possible Cause 1: Radical Side Reactions. The addition of Br₂ to alkenes can be complicated by a competing free-radical pathway, especially in the presence of UV light.
-
Solution: Perform the reaction in a flask wrapped with aluminum foil or in a dark fume hood to exclude light.[5] This simple step ensures that the desired ionic electrophilic addition pathway is favored.
-
-
Possible Cause 2: Over-bromination or Other Side Products. Dihydropyrans can be sensitive, and prolonged reaction times or excess bromine can lead to other products. Using NBS can sometimes result in partially brominated or over-brominated products.[6]
-
Solution: Use a stoichiometric amount of the brominating agent (typically 1.0-1.1 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Adding the brominating agent dropwise can also improve selectivity.[6]
-
-
Possible Cause 3: Solvent Participation. As mentioned in the FAQs, nucleophilic solvents like water or methanol will react.
-
Solution: Ensure your solvent is anhydrous if the dibromide is the desired product. Use a trusted source of anhydrous solvent or dry it over molecular sieves prior to use.
-
Caption: Relationship diagram showing how key parameters influence reaction outcomes.
Problem: My desired product is decomposing during workup or purification.
The stability of brominated tetrahydropyrans can be an issue, as they may be sensitive to acid, base, or heat.
-
Possible Cause 1: Acid-Catalyzed Decomposition. Trace amounts of HBr generated during the reaction can catalyze decomposition or rearrangement upon concentration.
-
Solution: During the aqueous workup, include a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
-
Possible Cause 2: Thermal Instability. Some poly-halogenated compounds are not stable to heat.
-
Solution: Concentrate the product solution in vacuo using a rotary evaporator with a low-temperature water bath (≤ 30 °C). For purification, consider flash column chromatography at room temperature or, for highly sensitive compounds, perform the chromatography in a cold room.
-
Experimental Protocols
Protocol 1: General Procedure for Bromination of Dihydropyran with Molecular Bromine (Br₂)
This protocol is adapted from standard procedures for alkene bromination.[5][8]
-
Preparation: Dissolve the dihydropyran substrate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottomed flask equipped with a magnetic stir bar. Wrap the flask in aluminum foil.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of molecular bromine (1.05 eq.) in anhydrous CH₂Cl₂. Add this bromine solution dropwise to the stirring substrate solution over 15-30 minutes via a pressure-equalizing addition funnel.
-
Reaction: Monitor the reaction by TLC. The disappearance of the bromine's red-brown color is a strong indicator of consumption. Stir at 0 °C for 1-2 hours or until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel as required.
Protocol 2: General Procedure for Bromination with N-Bromosuccinimide (NBS)
This protocol is based on literature methods for using NBS as an electrophilic bromine source.[6]
-
Preparation: Dissolve the dihydropyran substrate (1.0 eq.) in an appropriate solvent (e.g., chloroform or ethyl acetate) in a round-bottomed flask.
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq.) to the solution in one portion or in several small portions over 10-15 minutes.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction time can vary significantly (from 1 to 24 hours) depending on the substrate.[6]
-
Workup: Once the reaction is complete, filter off the succinimide byproduct. Dilute the filtrate with additional solvent and transfer to a separatory funnel.
-
Washing: Wash the organic solution with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]
-
Razgale, M., et al. (2024). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 29(1), 133. [Link]
-
ResearchGate. (2011). An investigation of the bromination of 1,4-dihydropyridine rings. [Link]
-
Chemistry Student. (2022). Electrophilic Addition with Bromine, Br2, Bromination. YouTube. [Link]
-
Beilstein Journals. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions. [Link]
-
Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. [Link]
-
Chemistry LibreTexts. (2022). Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Sci-Hub. An investigation of the bromination of 1,4-dihydropyridine rings. [Link]
-
WordPress. Br2 and Electrophilic Br+ reagents. [Link]
-
ResearchGate. (2011). Bromination of 3,4-dihydro-2H-thiopyran derivatives. [Link]
-
Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BJOC - Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions [beilstein-journals.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3-Bromotetrahydro-2H-pyran-2-carbonitrile
Welcome to the technical support center for the synthesis of 3-Bromotetrahydro-2H-pyran-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to help you troubleshoot and optimize your experiments.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic route involves two key transformations:
-
Electrophilic Bromination: The addition of bromine (Br₂) across the double bond of 3,4-dihydro-2H-pyran to form the intermediate, 2,3-dibromotetrahydropyran.
-
Nucleophilic Substitution: The reaction of 2,3-dibromotetrahydropyran with a cyanide source, typically sodium or potassium cyanide, to selectively replace the bromine atom at the 2-position.
Each of these steps presents unique challenges and can lead to the formation of various byproducts. This guide will walk you through the identification, understanding, and mitigation of these common issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My yield of 2,3-dibromotetrahydropyran in the first step is low, and the reaction mixture is complex. What are the likely byproducts?
Answer:
Low yields and a complex product mixture in the bromination of 3,4-dihydro-2H-pyran are often due to the reactivity of the starting material and intermediate, as well as the reaction conditions. The primary byproducts to consider are:
-
Over-brominated Species: The tetrahydropyran ring can undergo further bromination, especially if an excess of bromine is used or if the reaction is allowed to proceed for too long. This can lead to the formation of tri- and even tetra-brominated tetrahydropyrans.
-
Elimination Products: The intermediate 2,3-dibromotetrahydropyran can undergo elimination of HBr to form various brominated dihydropyran isomers. This is more likely to occur if the reaction mixture becomes acidic or is heated.
-
Solvent Adducts: If a nucleophilic solvent such as an alcohol is used, it can be incorporated into the product. For instance, in the presence of methanol, you might form 3-bromo-2-methoxytetrahydropyran.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (no more than 1.05 equivalents) of bromine to ensure complete consumption of the starting material without promoting over-bromination.
-
Temperature Control: Perform the reaction at a low temperature (typically 0 °C to room temperature) to minimize side reactions.
-
Inert Solvent: Use a non-nucleophilic, inert solvent like dichloromethane or carbon tetrachloride.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC to stop the reaction once the starting material is consumed.
Question 2: During the cyanation step, I observe multiple spots on my TLC plate, and my final product is difficult to purify. What are the common byproducts?
Answer:
The nucleophilic substitution of 2,3-dibromotetrahydropyran with cyanide is a competitive reaction. Several byproducts can form, complicating purification:
-
Di-cyano Product (Tetrahydro-2H-pyran-2,3-dicarbonitrile): Substitution of both bromine atoms with cyanide can occur, especially with an excess of the cyanide reagent or at elevated temperatures.
-
Elimination Products (3,4-Dihydro-2H-pyran-2-carbonitrile and isomers): Elimination of HBr is a common side reaction, leading to the formation of unsaturated nitriles. This is favored by more basic conditions and higher temperatures.
-
Hydrolysis Products (3-Bromotetrahydro-2H-pyran-2-carboxamide and -carboxylic acid): The nitrile group is susceptible to hydrolysis, particularly if water is present in the reaction mixture. This can be exacerbated by acidic or basic work-up conditions.
-
Unreacted Starting Material (2,3-dibromotetrahydropyran): Incomplete reaction will leave the starting material in your product mixture.
Mitigation Strategies:
-
Anhydrous Conditions: It is crucial to use an anhydrous solvent (e.g., dry ethanol, DMF, or DMSO) and a dry cyanide source to prevent the formation of hydrolysis byproducts.[2]
-
Temperature Control: Maintain a controlled temperature to favor substitution over elimination. The optimal temperature will depend on the solvent and substrate.
-
Stoichiometry of Cyanide: Use a carefully controlled amount of the cyanide reagent (typically 1.0 to 1.2 equivalents) to minimize the formation of the di-cyano product.
-
Choice of Solvent: The solvent can influence the reaction pathway. Aprotic polar solvents like DMSO or DMF can accelerate the rate of nucleophilic substitution.[3]
| Byproduct | Formation Condition | Prevention/Minimization |
| Di-cyano Product | Excess cyanide, high temperature | Control stoichiometry, lower temperature |
| Elimination Products | High temperature, strong base | Lower temperature, use a less basic cyanide salt if possible |
| Hydrolysis Products | Presence of water | Use anhydrous reagents and solvents |
| Unreacted Dibromide | Incomplete reaction | Increase reaction time, moderate temperature increase |
Question 3: My NMR spectrum shows unexpected peaks. How can I identify the byproducts?
Answer:
Interpreting the NMR spectrum is key to identifying impurities. Here are some general guidelines for the byproducts in the synthesis of this compound:
-
Di-cyano Product: Look for the disappearance of the proton signal adjacent to the bromine at the 3-position and the appearance of a new signal in a similar region, indicating substitution at C3.
-
Elimination Products: The presence of vinylic proton signals (typically in the range of 4.5-7.0 ppm) is a strong indicator of elimination byproducts.
-
Hydrolysis to Amide: The appearance of broad signals in the amide region of the ¹H NMR spectrum (around 5.5-8.5 ppm) and a carbonyl peak around 165-175 ppm in the ¹³C NMR spectrum are characteristic of the amide.
-
Hydrolysis to Carboxylic Acid: A very broad proton signal downfield (typically >10 ppm) in the ¹H NMR and a carbonyl signal around 170-185 ppm in the ¹³C NMR would indicate the carboxylic acid.
For definitive identification, it is recommended to use 2D NMR techniques (like COSY and HSQC) and mass spectrometry. Comparing your data with published spectra of known related compounds can also be helpful.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the cyanation reaction?
A1: The choice of solvent is critical. While ethanolic potassium or sodium cyanide is commonly used, polar aprotic solvents like DMSO or DMF can be advantageous as they can increase the rate of SN2 reactions.[3] However, they can also promote elimination, so careful temperature control is necessary. The key is to ensure the solvent is anhydrous.[2]
Q2: How can I purify the final product, this compound?
A2: Column chromatography on silica gel is a common and effective method for purifying the final product from the various byproducts. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often employed. Distillation under reduced pressure can also be an option if the byproducts have significantly different boiling points.
Q3: What is the expected stereochemistry of the product?
A3: The nucleophilic substitution of the bromine at the 2-position by cyanide is expected to proceed via an SN2 mechanism. This results in an inversion of stereochemistry at the C2 position.[1] The stereochemistry at the C3 position, bearing the remaining bromine, should be retained. The initial bromination of dihydropyran gives a mixture of diastereomers of 2,3-dibromotetrahydropyran, and this will be reflected in the final product.
Experimental Protocols
Protocol 1: Synthesis of 2,3-dibromotetrahydropyran
-
Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional hour, or until TLC analysis indicates the complete consumption of the starting material.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dibromotetrahydropyran. This product is often used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of 2,3-dibromotetrahydropyran (1.0 eq) in anhydrous ethanol.
-
Add finely ground sodium cyanide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Reaction Pathway
The following diagram illustrates the main synthetic pathway and the formation of common byproducts.
Caption: Synthetic pathway and common byproducts.
References
Sources
Technical Support Center: Purification of Brominated Tetrahydropyran Diastereomers
Welcome to the Technical Support Center for the purification of diastereomers of brominated tetrahydropyrans. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these closely related stereoisomers. As diastereomers possess distinct physical and chemical properties, their separation is achievable through various techniques, each with its own set of challenges and nuances.[1] This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Foundational Principles of Diastereomer Separation
Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other. This fundamental difference results in variations in their physical properties such as polarity, solubility, and crystal lattice energies, which can be exploited for their separation using achiral methods.[1] The presence of a bromine atom and the cyclic ether structure of tetrahydropyrans introduce specific polarities and conformational rigidities that influence their separation behavior.
Section 2: Purification by Flash Column Chromatography
Flash column chromatography is often the first-line technique for the purification of diastereomeric mixtures of brominated tetrahydropyrans on a laboratory scale. Its success hinges on the differential interaction of the diastereomers with the stationary phase.
Troubleshooting Guide: Flash Column Chromatography
Question: My brominated tetrahydropyran diastereomers are co-eluting or have very poor separation on a silica gel column. What should I do?
Answer: This is a common challenge. Here’s a systematic approach to troubleshoot this issue:
-
Solvent System Optimization is Key: The choice of eluent is critical. A single solvent system may not provide adequate separation.
-
Scout with Thin Layer Chromatography (TLC): Before committing to a column, screen a wide range of solvent systems with varying polarities and compositions using TLC. Look for a solvent system that gives a clear separation of the two diastereomeric spots.
-
Vary the Solvent Ratio: Small changes in the ratio of your hexane/ethyl acetate or dichloromethane/methanol system can significantly impact resolution.
-
Introduce a Third Solvent: Adding a small amount of a third solvent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can sometimes improve separation by modifying the surface of the silica gel and the ionization state of the analytes. However, for neutral brominated tetrahydropyrans, this is less common. A more effective approach for neutral compounds is to use a different solvent combination altogether, for instance, toluene/acetone or diethyl ether/hexane.
-
-
Consider Different Stationary Phases: If extensive solvent screening on silica gel fails, the issue may be the stationary phase itself.
-
Reverse-Phase Chromatography: For more polar brominated tetrahydropyrans, a C18-functionalized silica gel (reverse-phase) might provide a different selectivity profile. In this case, you would use polar mobile phases like water/acetonitrile or water/methanol.
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel, especially if your compounds are sensitive to the acidic nature of silica.
-
Fluorinated Phases: For halogenated compounds, stationary phases with fluorinated functionalities can sometimes offer unique selectivity due to dipole-dipole interactions.
-
-
Optimize Column Parameters:
-
Column Length and Diameter: A longer, narrower column generally provides better resolution but at the cost of longer run times and higher back pressure.[2]
-
Sample Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
Question: I am observing tailing of my peaks during flash chromatography. How can I resolve this?
Answer: Peak tailing can be caused by several factors:
-
Compound Degradation: Brominated compounds can sometimes be unstable on silica gel. To check for this, spot your purified compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots, your compound is degrading. In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Poor Solubility in the Eluent: If your compound is not fully soluble in the mobile phase as it moves through the column, it can lead to tailing. Ensure your chosen eluent is a good solvent for your compound at the concentration you are running the column.
-
Secondary Interactions with the Stationary Phase: The oxygen of the tetrahydropyran ring can interact with the silanol groups of silica gel. Adding a small amount of a more polar solvent like methanol to your eluent can help to mitigate these interactions.
Experimental Protocol: Flash Chromatography of Brominated Tetrahydropyran Diastereomers
This is a general protocol that should be optimized for your specific compound.
-
TLC Analysis:
-
Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate and gradually increase the polarity).
-
Identify a solvent system that provides good separation between the two diastereomers (ideally a ΔRf of >0.1).
-
-
Column Packing:
-
Select an appropriate size column based on the amount of material to be purified.
-
Pack the column with silica gel using the chosen eluent (slurry packing is generally preferred).
-
-
Sample Loading:
-
Dissolve your crude mixture in a minimal amount of the eluent or a stronger solvent that will be adsorbed by the silica gel.
-
Alternatively, pre-adsorb your sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column. This often leads to better resolution.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Once the first diastereomer has eluted, you can consider increasing the polarity of the eluent to speed up the elution of the second diastereomer (gradient elution).[3]
-
-
Analysis:
-
Combine the pure fractions of each diastereomer.
-
Evaporate the solvent under reduced pressure.
-
Confirm the purity and identity of each diastereomer using techniques like NMR and mass spectrometry. For instance, 1H and 13C NMR spectroscopy can be used to determine the diastereomeric ratio.[4]
-
Data Presentation: Solvent System Screening for Flash Chromatography
| Solvent System (v/v) | Rf (Diastereomer 1) | Rf (Diastereomer 2) | ΔRf | Observations |
| 95:5 Hexane:Ethyl Acetate | 0.35 | 0.30 | 0.05 | Poor separation |
| 90:10 Hexane:Ethyl Acetate | 0.50 | 0.40 | 0.10 | Good separation |
| 80:20 Hexane:Ethyl Acetate | 0.70 | 0.65 | 0.05 | Compounds run too fast |
| 95:5 Dichloromethane:Methanol | 0.20 | 0.18 | 0.02 | Poor separation |
Section 3: High-Performance Liquid Chromatography (HPLC) for High-Purity Separation
For achieving high purity or for analytical quantification of diastereomeric ratios, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reversed-phase HPLC can be effective.[5][6]
Troubleshooting Guide: HPLC
Question: I am struggling to get baseline separation of my brominated tetrahydropyran diastereomers by HPLC. What parameters can I adjust?
Answer: Achieving baseline resolution in HPLC often requires fine-tuning of several parameters:
-
Mobile Phase Composition:
-
Normal-Phase: On a silica or cyano-bonded column, vary the ratio of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., isopropanol or ethanol). The polarity and rigidity of the diastereomers will significantly influence their retention.[7]
-
Reversed-Phase: On a C18 or C8 column, adjust the ratio of water and an organic modifier (acetonitrile or methanol). The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape.
-
-
Stationary Phase Chemistry:
-
If standard C18 or silica columns are not effective, explore other stationary phases. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for halogenated compounds through π-π and dipole-dipole interactions.
-
-
Flow Rate and Temperature:
-
Lowering the Flow Rate: This increases the time the analytes spend interacting with the stationary phase, which can improve resolution.
-
Adjusting the Column Temperature: Changing the temperature can alter the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, sometimes leading to better separation.
-
Question: Should I use a chiral column to separate my diastereomers?
Answer: Generally, it is not necessary to use a chiral stationary phase (CSP) for the separation of diastereomers.[1] Since they have different physical properties, they can be separated on achiral columns. However, in some very challenging cases where the diastereomers are structurally very similar, a chiral column might provide the necessary selectivity.
Visualization: Logic for HPLC Method Development
Caption: HPLC Method Development Workflow.
Section 4: Purification by Crystallization
Crystallization can be a highly effective and scalable method for purifying diastereomers, especially if one diastereomer is significantly less soluble than the other in a particular solvent system.
Troubleshooting Guide: Crystallization
Question: I am unable to induce crystallization of either of my brominated tetrahydropyran diastereomers from a mixture. What can I do?
Answer: Inducing crystallization can be a process of trial and error. Here are some strategies:
-
Solvent Screening: The choice of solvent is paramount.
-
Look for a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Test a wide range of solvents with varying polarities, from non-polar solvents like hexanes and toluene to more polar ones like ethanol, isopropanol, and ethyl acetate.
-
A two-solvent system can be very effective. Dissolve your compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") until the solution becomes turbid. Then, warm the mixture until it becomes clear and allow it to cool slowly.
-
-
Seeding: If you have a small amount of one of the pure diastereomers, you can use it as a seed crystal.
-
Add a single, small crystal to a supersaturated solution of your diastereomeric mixture. This can provide a template for the desired diastereomer to crystallize out.
-
-
Control the Rate of Crystallization: Slow cooling generally leads to larger, purer crystals.
-
Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Slow evaporation of the solvent from a saturated solution at room temperature can also yield crystals.
-
Question: The crystals I obtained are still a mixture of diastereomers. How can I improve the purity?
Answer: This indicates that the crystallization process was not selective enough.
-
Recrystallization: One or more subsequent recrystallizations of the enriched crystalline material can significantly improve its diastereomeric purity.
-
Fractional Crystallization: This involves a series of crystallization steps where the composition of the mother liquor and the crystals is monitored at each stage.
-
Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, if there is an equilibrium between the two diastereomers in solution (e.g., via epimerization), it is possible to convert the entire mixture to the less soluble diastereomer through a process called crystallization-induced diastereomer transformation.[8][9] This often requires the presence of a catalyst that facilitates the interconversion of the diastereomers.
Experimental Protocol: Diastereomeric Recrystallization
-
Solubility Testing:
-
Place a few milligrams of your diastereomeric mixture into several test tubes.
-
Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.
-
-
Crystallization:
-
Dissolve the crude mixture in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask further in an ice bath or refrigerator to maximize the yield.
-
-
Isolation and Analysis:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the diastereomeric ratio.
-
Visualization: Decision Tree for Purification Method Selection
Caption: Decision Tree for Purification Method.
Section 5: Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) is a powerful technique that can be particularly effective for the separation of diastereomers, including halogenated compounds. It often provides faster separations and uses less organic solvent compared to HPLC. Achiral SFC can be a good starting point for separating brominated tetrahydropyran diastereomers.
References
-
Welch, C. J., et al. (2010). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research, 43(12), 1534-1544. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]
-
Clayden, J., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. [Link]
-
Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Rychnovsky, S. D., et al. (2004). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 69(23), 7837-7846. [Link]
-
Denmark, S. E., & Beutner, G. L. (2008). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Angewandte Chemie International Edition, 47(29), 5346-5349. [Link]
-
Taylor, R. J. K., et al. (2016). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. Chemical Science, 7(11), 6882-6889. [Link]
-
Yadav, J. S., et al. (2014). Diastereoselective synthesis of tetrahydropyrans via Prins-Ritter and Prins-arylthiolation cyclization reactions. Tetrahedron Letters, 55(1), 259-262. [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. AN032. [Link]
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Fekete, J., & Milen, M. (1995). Comparative study on separation of diastereomers by HPLC. Journal of Liquid Chromatography, 18(7), 1295-1307. [Link]
- Google Patents. (1975).
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Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932-963. [Link]
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El-Faham, A., et al. (2012). Twenty Years of Separation of Cis-Trans (Z)-(E) Isomers. Current Analytical Chemistry, 8(2), 249-275. [Link]
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Royal Society of Chemistry. (n.d.). Increasing Cage Escape Yields for Halide Oxidation in Aqueous Solutions Using Ir(III) Photosensitizers. [Link]
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Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Cuñat, A. C., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2855. [Link]
-
Falivene, L., & Cavallo, L. (2024). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian Journal of Organic Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
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Valko, K., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1217(25), 4166-4176. [Link]
-
ResearchGate. (2024). How to solve the problem with His-tagged protein purification? [Link]
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Silva, A. B. F., et al. (n.d.). Experimental and Theoretical Evaluation of trans-3-Halo-2-Hydroxy-Tetrahydropyran Conformational Prefer. Supporting Information. [Link]
-
LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. [Link]
-
Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]
-
Li, Y., et al. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Journal of Separation Science, 36(21-22), 3569-3574. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Journal of Chemical Education. (1995). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. 8(1), 79. [Link]
-
Organic Syntheses. (n.d.). 3-Bromo-2-pyrone. [Link]
-
Rovis, T., & Glorius, F. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Organic Letters, 14(17), 4540-4543. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Chromatographic separation of active polymer–like worm mixtures by contour length and activity. [Link]
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Separation of 3-Bromotetrahydro-2H-pyran-2-carbonitrile isomers by chromatography
An essential step in the development of pharmaceuticals and fine chemicals is the isolation and purification of stereoisomers, as different isomers of a molecule can exhibit varied pharmacological and toxicological profiles. The compound 3-Bromotetrahydro-2H-pyran-2-carbonitrile possesses two chiral centers at the C2 and C3 positions, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers are grouped into two pairs of enantiomers, which are diastereomeric to the other pair.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chromatographic separation of these isomers. The content is structured in a question-and-answer format to directly address specific challenges encountered during experimental work, grounded in the principles of chromatographic theory and practical application.
Foundational Concepts: Understanding the Isomers
Before delving into separation methodologies, it is crucial to understand the relationship between the different stereoisomers of this compound.
Q: What are the key differences between diastereomers and enantiomers of this compound?
A: Diastereomers are stereoisomers that are not mirror images of each other.[1] For this molecule, the (2R,3S) and (2R,3R) isomers are diastereomers. They have different physical and chemical properties, such as boiling points, melting points, and solubility.[1] This inherent difference in physical properties allows for their separation using standard (achiral) chromatographic techniques.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a person's left and right hands.[2] The (2R,3R) and (2S,3S) isomers are an enantiomeric pair. Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard chromatography.[1] A chiral environment, such as a chiral stationary phase (CSP), is required to differentiate between them.[3]
Caption: Relationship between the stereoisomers.
Diastereomer Separation: Achiral Chromatography Guide
The first step in isolating a single stereoisomer is typically the separation of the diastereomeric pairs. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Frequently Asked Questions (FAQs)
Q: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC to separate the diastereomers?
A: The choice depends on the polarity of the isomers and the desired selectivity. Given the presence of a polar nitrile group and the ether oxygen, both modes are viable.
-
Normal-Phase (NP) HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). NP-HPLC can offer excellent selectivity for isomers with differing polarities.
-
Reversed-Phase (RP) HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water).[4] RP-HPLC is often more reproducible and uses less hazardous solvents. For polar compounds, HILIC (Hydrophilic Interaction Liquid Chromatography) can also be a powerful alternative.[4]
A screening of both modes is the most effective approach to determine the optimal separation conditions.
Q: How do I select an appropriate achiral column?
A: For RP-HPLC, a standard C18 column is a good starting point. However, for closely related isomers, alternative stationary phases may provide better selectivity. Phenyl-hexyl or embedded polar group (EPG) phases can offer different interactions and improve resolution. For NP-HPLC, unmodified silica is the standard choice.
Q: What are the best practices for mobile phase optimization to improve resolution?
A: For RP-HPLC, begin with a simple gradient of acetonitrile or methanol in water. Adjusting the gradient slope is the first step. If resolution is still poor, consider adding a small percentage of an alternative solvent like isopropanol or tetrahydrofuran to modify selectivity. For NP-HPLC, vary the ratio of a polar modifier (e.g., ethanol or isopropanol) in a non-polar solvent like hexane.
Troubleshooting Guide: Achiral Separations
Q: I have poor resolution between my diastereomeric peaks. What are my options?
A: Poor resolution is a common issue that can be addressed systematically.
-
Optimize Mobile Phase: Adjust the solvent strength (e.g., the percentage of organic solvent in RP-HPLC) to increase the separation factor (α).
-
Change Solvent Selectivity: Substitute the organic modifier (e.g., switch from acetonitrile to methanol in RP-HPLC). This can alter the interaction between the analytes and the stationary phase.
-
Reduce Temperature: Lowering the column temperature can sometimes increase the separation factor, leading to better resolution.
-
Try a Different Column: If mobile phase optimization is insufficient, switch to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl-Hexyl phase) to exploit different separation mechanisms.[5]
Caption: Troubleshooting workflow for poor resolution.
Q: My peaks are broad and tailing. What is causing this?
A: Peak tailing can result from several factors:
-
Column Overload: Injecting too much sample can lead to non-ideal peak shapes. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: The nitrile group may have secondary interactions with active sites on the silica backbone of the column. In RP-HPLC, adding a small amount of a competing base (e.g., 0.1% formic acid or triethylamine) to the mobile phase can mitigate this.
-
Extra-Column Volume: Excessive volume from tubing and connections can cause peak broadening. Ensure you are using tubing with a small internal diameter and minimize its length.[6]
Protocol: Achiral HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Initial Gradient: Run a linear gradient from 10% to 90% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the compound has reasonable absorbance (e.g., 210 nm).
-
Analysis: Evaluate the initial chromatogram for the number of peaks and their resolution.
-
Optimization:
-
If peaks are unresolved, run a shallower gradient to increase separation time.
-
If resolution is still poor, switch the organic modifier to methanol (Solvent B) and repeat the scouting gradient.
-
If necessary, screen a phenyl-hexyl column using the same methodology.
-
| Column | Mobile Phase | Isomer 1 (t_R, min) | Isomer 2 (t_R, min) | Resolution (R_s) |
| C18 | ACN/H₂O | 10.2 | 10.5 | 1.2 |
| C18 | MeOH/H₂O | 12.1 | 12.7 | 1.8 |
| Phenyl-Hexyl | ACN/H₂O | 11.5 | 12.3 | 2.5 |
| Table 1: Example data for the separation of a diastereomeric pair under different reversed-phase conditions. |
Enantiomer Separation: Chiral Chromatography Guide
Once the diastereomers are separated, the next challenge is to resolve each enantiomeric pair. This requires chiral chromatography, with Supercritical Fluid Chromatography (SFC) being a particularly powerful technique.
Frequently Asked Questions (FAQs)
Q: Why is Supercritical Fluid Chromatography (SFC) a good choice for chiral separations?
A: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[7] This leads to several advantages over HPLC:
-
Speed: Faster separations and quicker column equilibration.[8]
-
Efficiency: Higher efficiency often results in better resolution.
-
Green Chemistry: Reduces the consumption of organic solvents.[8]
-
Productivity: Ideal for preparative scale purification due to easier solvent removal.[8]
Q: How do I choose the correct Chiral Stationary Phase (CSP)?
A: The selection of the CSP is the most critical parameter in chiral separations. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most widely used and are effective for a broad range of compounds. For this compound, screening a set of columns is the most reliable approach. A good starting set includes:
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(4-methylbenzoate)
Q: What are typical mobile phases and modifiers in chiral SFC?
A: The mobile phase in SFC is primarily supercritical CO₂. A small amount of an organic modifier, usually an alcohol like methanol or ethanol, is added to modulate solvent strength and improve peak shape. For compounds that may exhibit strong interactions with the stationary phase, a small amount of an additive (e.g., diethylamine for basic compounds or trifluoroacetic acid for acidic compounds) can be beneficial.[9]
Troubleshooting Guide: Chiral Separations
Q: I am not getting any separation of my enantiomers on a chiral column. What should I do?
A: A lack of separation indicates that the chosen CSP does not provide sufficient enantiorecognition for your compound.
-
Screen Different CSPs: This is the most effective solution. The interactions that lead to chiral recognition are highly specific, and a different CSP may provide the necessary selectivity.[10]
-
Change the Modifier: Switch from methanol to ethanol or isopropanol. The nature of the alcohol can significantly influence the interaction between the analyte and the CSP.
-
Adjust Temperature and Pressure: Lowering the temperature can sometimes enhance chiral recognition. Adjusting the back pressure can also have an effect on selectivity.
Q: My enantiomeric peaks are resolved, but the resolution is low (R_s < 1.5). How can I improve it?
A:
-
Optimize Modifier Percentage: Systematically vary the percentage of the alcohol modifier. A lower percentage often leads to longer retention and better resolution, but there is an optimal point beyond which peak broadening may occur.
-
Reduce Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution.
-
Use an Additive: If not already present, adding a small amount of an acidic or basic additive can improve peak shape and, consequently, resolution.
Protocol: Chiral SFC Method Development
-
Column Screening: Screen a set of 3-4 polysaccharide-based chiral columns (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ with methanol as a modifier.
-
Initial Gradient: Run a gradient from 5% to 40% methanol over 10 minutes.
-
System Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
-
Analysis: Identify the CSP that provides the best "hit" (baseline or partial separation).
-
Optimization:
-
On the best column, switch to isocratic conditions using the modifier percentage where the peaks eluted in the gradient screen.
-
Fine-tune the isocratic modifier percentage in 2-5% increments to maximize resolution.
-
If peak shape is poor, add 0.1% diethylamine to the modifier.
-
| CSP | Modifier | Enantiomer 1 (t_R, min) | Enantiomer 2 (t_R, min) | Resolution (R_s) |
| Amylose-C | 15% MeOH | 4.1 | 4.8 | 2.1 |
| Cellulose-C | 15% MeOH | 5.5 | 5.5 | 0.0 |
| Cellulose-C | 15% EtOH | 6.2 | 6.5 | 1.1 |
| Table 2: Example screening data for an enantiomeric pair on different Chiral Stationary Phases (CSPs) in SFC. |
References
-
National Center for Biotechnology Information. (2023). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. PMC. Available at: [Link]
-
DEFRA. (n.d.). Develop a process to separate brominated flame retardants from WEEE polymers Final Report. Available at: [Link]
-
ResearchGate. (2026). Stationary phases for the separation of stereoisomers by supercritical fluid chromatography. Available at: [Link]
-
ResearchGate. (2018). It´s posible to separate the isomers of Citral by HPLC in reverse phase column?. Available at: [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2019). 4.2: Chiral and Achiral Molecules. Available at: [Link]
-
Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Available at: [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore-Inside and Pore-Outside Interactions. PMC. Available at: [Link]
-
MDPI. (n.d.). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Available at: [Link]
-
YouTube. (2016). Chiral vs Achiral Molecules - Chirality Carbon Centers, Stereoisomers, Enantiomers, & Meso Compounds. Available at: [Link]
-
SlideShare. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]
-
ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Analytical Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A diastereoselective synthesis of pyrano fused coumarins via organocatalytic three-component reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). PMC. Available at: [Link]
-
Wikipedia. (n.d.). Buckminsterfullerene. Available at: [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. Available at: [Link]
-
MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
BYJU'S. (n.d.). Chiral vs Achiral. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. PMC. Available at: [Link]
-
NIST. (n.d.). 2H-Pyran, 2-(3-butynyloxy)tetrahydro-. WebBook. Available at: [Link]
-
PubMed. (n.d.). Diastereoselective synthesis of polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H)-one and their anticancer activities. Available at: [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Available at: [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
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Stability of 3-Bromotetrahydro-2H-pyran-2-carbonitrile under different conditions
Welcome to the dedicated technical support guide for 3-Bromotetrahydro-2H-pyran-2-carbonitrile. This resource is designed for our valued partners in research, discovery, and drug development. As a key intermediate, the stability and proper handling of this molecule are paramount to achieving reproducible and successful experimental outcomes. This guide, structured in a practical question-and-answer format, addresses common challenges and provides troubleshooting strategies based on fundamental chemical principles and extensive field experience with related alpha-halo ether and nitrile systems.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Storage and Handling
Question: I've just received my shipment of this compound. What are the optimal storage conditions to ensure its long-term stability?
Answer:
Proper storage is the first line of defense against degradation. Based on the reactivity profile of analogous alpha-bromo ethers and nitriles, we recommend the following:
-
Temperature: Store at -20°C to 4°C. While some related compounds are solids at room temperature, lower temperatures will minimize the rate of any potential decomposition pathways.
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent moisture ingress, which can lead to hydrolysis of the nitrile group or reaction with the alpha-bromo ether moiety.
-
Light Protection: Store in an amber vial or a container protected from light. While no specific photolability data exists for this compound, related brominated organic molecules can be sensitive to light.
-
Purity Check: Before use, especially after prolonged storage, we recommend verifying the purity by an appropriate analytical method, such as ¹H NMR or GC-MS, to check for the presence of common degradation products.
FAQ 2: Stability in Protic Solvents
Question: I am planning a reaction using methanol as a solvent. Is this compound stable in protic solvents?
Answer:
Caution is advised when using protic solvents, particularly alcohols and water. The primary concerns are:
-
Solvolysis: The bromine atom is susceptible to nucleophilic substitution by the solvent (e.g., methanolysis or hydrolysis)[1][2]. This will lead to the formation of the corresponding 3-methoxy or 3-hydroxy derivative, respectively. The rate of this reaction will depend on the temperature and the nucleophilicity of the solvent.
-
Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide.[3][4][5] Even neutral water can lead to slow hydrolysis over time, especially with heating.
Troubleshooting Guide: Working with Protic Solvents
| Issue | Potential Cause | Recommended Solution |
| Formation of unexpected byproducts with solvent-like mass | Solvolysis (e.g., reaction with alcohol solvent). | - If possible, switch to an aprotic solvent (e.g., THF, Dichloromethane, Acetonitrile).- If a protic solvent is required, run the reaction at the lowest possible temperature and for the shortest duration.- Use freshly distilled, anhydrous solvents to minimize water content. |
| Appearance of carboxylic acid or amide peaks in analysis | Hydrolysis of the nitrile group. | - Ensure the reaction is run under strictly anhydrous conditions.- Avoid acidic or basic additives if they are not essential for the desired transformation.- If acidic or basic conditions are necessary, consider protecting the nitrile group, although this adds synthetic steps. |
FAQ 3: Basic Conditions and Elimination Reactions
Question: My reaction involves the use of a non-nucleophilic base (e.g., DBU, triethylamine). I'm observing significant decomposition of my starting material. What is happening?
Answer:
This compound is highly susceptible to base-induced elimination of hydrogen bromide (HBr). This is a classic reaction for alpha-halo ethers and related alkyl halides, leading to the formation of an unsaturated pyran derivative.[6][7][8][9]
Mechanism of Base-Induced Elimination:
The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the expulsion of the bromide ion.
Troubleshooting Guide: Reactions Under Basic Conditions
| Issue | Potential Cause | Recommended Solution |
| Rapid consumption of starting material with formation of a lower molecular weight, unsaturated product. | E2 Elimination of HBr. | - Use a sterically hindered, non-nucleophilic base at low temperatures (-78°C to 0°C) to favor the desired reaction over elimination.- If possible, choose a reaction pathway that avoids the use of strong bases.- Consider bases with pKa values carefully matched to the required proton abstraction, avoiding excess basicity. |
| Complex mixture of products. | A combination of elimination and other base-mediated side reactions. | - Add the base slowly to the reaction mixture at a low temperature to maintain better control.- Monitor the reaction closely by TLC or LC-MS to optimize reaction time and minimize byproduct formation. |
Experimental Workflow: Assessing Stability to Basic Conditions
Caption: Workflow for testing the stability of the compound under basic conditions.
FAQ 4: Thermal and Photochemical Stability
Question: I need to heat my reaction to 80°C. Will this compound be stable at this temperature?
Answer:
While specific data on the thermal decomposition of this molecule is not available, related brominated compounds can exhibit thermal lability. Heating can accelerate degradation pathways such as elimination and solvolysis. We strongly recommend performing a small-scale trial to assess stability at the desired temperature before committing a large amount of material.
Troubleshooting Guide: Thermal Stress
| Issue | Potential Cause | Recommended Solution |
| Low recovery of starting material or product after heating. | Thermal decomposition. | - Run the reaction at the lowest effective temperature.- Minimize reaction time at elevated temperatures.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation, which can be initiated at higher temperatures. |
| Discoloration of the reaction mixture (e.g., turning brown/black). | Formation of degradation products. | - Purify the starting material before use to remove any impurities that might catalyze decomposition.- If possible, use a catalyst that allows the reaction to proceed at a lower temperature. |
FAQ 5: Reactivity with Nucleophiles
Question: I am attempting a nucleophilic substitution reaction to displace the bromine atom. Why am I getting low yields and multiple products?
Answer:
The carbon bearing the bromine is electrophilic and susceptible to nucleophilic attack.[1][10][11] However, competing reactions can lower the yield of the desired substitution product.
Potential Competing Pathways with Nucleophiles:
Caption: Competing reaction pathways with nucleophiles.
Troubleshooting Guide: Nucleophilic Substitution Reactions
| Issue | Potential Cause | Recommended Solution |
| Major product is the elimination byproduct. | The nucleophile is acting as a strong base. | - Use a less basic nucleophile if possible.- Lower the reaction temperature significantly.- Use a polar aprotic solvent (e.g., DMF, DMSO) to favor SN2 over E2. |
| No reaction or very slow reaction. | The nucleophile is too weak. | - Increase the temperature cautiously, monitoring for decomposition.- Use a stronger nucleophile.- Consider using a catalyst to activate the substrate (e.g., a Lewis acid), but be aware of potential side reactions. |
| Complex product mixture. | Multiple reaction pathways are occurring. | - Re-evaluate the choice of solvent and temperature.- Ensure the purity of all reagents and the starting material. |
Summary of Stability and Reactivity
| Condition | Stability Concern | Primary Degradation Pathway | Recommendation |
| Aqueous/Protic Solvents | Moderate to Low | Solvolysis, Nitrile Hydrolysis | Use anhydrous aprotic solvents; minimize time and temperature if protic solvents are necessary. |
| Basic (pH > 7) | Very Low | Elimination of HBr | Avoid strong bases; use sterically hindered, non-nucleophilic bases at low temperatures if required. |
| Acidic (pH < 7) | Moderate to Low | Nitrile Hydrolysis | Use anhydrous conditions; be aware of potential for slow hydrolysis. |
| Elevated Temperature | Moderate | Elimination, General Decomposition | Use the lowest effective temperature; conduct small-scale trials first. |
| Light Exposure | Potential | Photodegradation (precautionary) | Store in amber vials or protect from light. |
References
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]
-
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022). Royal Society of Chemistry. [Link]
-
Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. (2023). MDPI. [Link]
-
Favorskii Rearrangement. (n.d.). NROChemistry. [Link]
-
Alkaline hydrolyses of alkyl nitrites and related carboxylic esters. (n.d.). RSC Publishing. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Preparation of Alkenes - A Preview of Elimination Reactions. (2024). Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. [Link]
-
Elimination Reactions of Halogenoalkanes. (2025). Save My Exams. [Link]
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). [Source not further specified].
-
Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. (2014). Master Organic Chemistry. [Link]
- HYDROLYSIS. (n.d.). [Source not further specified].
-
Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]
-
Introduction to Elimination Reactions: The Key Pattern. (2012). Master Organic Chemistry. [Link]
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Chem 12A Chapter 11 Lecture 7 Elimination Reactions Intro. (2023). YouTube. [Link]
-
Reaction of cyclic .alpha.-ketal acids with phosphorus pentachloride. New stereospecific route to esters of halohydrins. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
- Nucleophilic Substitution Reactions. (n.d.). [Source not further specified].
-
Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. (2023). YouTube. [Link]
-
A Level Chemistry Revision "Hydrolysis of Haloalkanes by Nucleophilic Substitution". (2022). YouTube. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH. [Link]
-
Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. (n.d.). RSC Publishing. [Link]
-
Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). PMC - NIH. [Link]
-
Topic 20 3 elimination reactions. (n.d.). Slideshare. [Link]
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Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. (n.d.). PMC - NIH. [Link]
-
Nucleophilic Substitution Reactions - Haloalkanes. (2026). CK-12 Foundation. [Link]
-
Synthesis of new pyran and pyranoquinoline derivatives. (n.d.). Arabian Journal of Chemistry. [Link]
-
Elimination of Alpha Bromides. (2020). YouTube. [Link]
-
3-Bromotetrahydro-2H-pyran-2-one API RAW MATERIAL. (n.d.). IndiaMART. [Link]
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Troubleshooting low yields in multicomponent reactions for pyran synthesis
Welcome to the technical support center for multicomponent reactions (MCRs) in pyran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their experiments. Here, we address common issues with in-depth explanations and actionable solutions, grounded in established chemical principles and field-proven insights.
Introduction: The Elegance and Challenge of Pyran MCRs
Multicomponent reactions are a powerful tool in synthetic chemistry, offering an atom-economical and efficient route to complex molecules like pyrans from simple starting materials.[1][2][3] The typical synthesis of a 4H-pyran core involves a domino sequence of a Knoevenagel condensation, followed by a Michael addition, and an intramolecular cyclization.[2] While elegant in design, the success of these reactions is highly dependent on the careful orchestration of various experimental parameters. Low yields are a common frustration, but they are almost always traceable to suboptimal reaction conditions. This guide will help you diagnose and resolve these issues.
Core Troubleshooting FAQs
Question 1: My reaction has a low conversion rate, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?
Answer:
Low conversion is a frequent issue and often points to problems with reaction kinetics or thermodynamics. Let's break down the potential culprits.
Causality:
The multicomponent synthesis of pyrans is typically a catalyzed process. The initial Knoevenagel condensation between an aldehyde and an active methylene compound (like malononitrile) is often the rate-limiting step and requires a catalyst to proceed efficiently.[4][5] Without a catalyst, or with an inappropriate or inactive one, the reaction will be sluggish or may not proceed at all.[6]
Troubleshooting Steps:
-
Catalyst Selection and Loading:
-
Are you using a catalyst? Many reported procedures for pyran synthesis utilize a catalyst to achieve high yields in a reasonable timeframe.[1][3][7]
-
Is your catalyst appropriate? Both acid and base catalysts can be used. The choice depends on the specific substrates. Basic catalysts (e.g., piperidine, triethylamine, or solid bases like KOH-loaded CaO) are commonly used.[1] For certain substrates, Lewis acids may be more effective.
-
Is your catalyst loading optimized? Catalyst loading is a critical parameter. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side product formation or catalyst agglomeration, reducing its effectiveness.[1] For example, in the synthesis of 4H-pyran derivatives using KOH loaded on CaO, increasing the KOH loading up to 20% increased the yield, but higher loadings led to a decrease in yield.[1] A typical starting point for catalyst loading is 10-20 mol%, but this should be optimized for your specific reaction.
-
-
Reaction Temperature:
-
Is the temperature appropriate? Many pyran MCRs can be run at room temperature, but some systems require heating to overcome the activation energy barrier.[4][5] Conversely, excessive heat can lead to decomposition of reactants or products. A systematic temperature screen (e.g., room temperature, 40 °C, 60 °C, 80 °C) is recommended. For instance, one study found the optimal temperature for a particular pyran synthesis to be 60°C, with lower yields at both room temperature and higher temperatures.[1]
-
-
Reaction Time:
Experimental Protocol: Catalyst Screening
-
Set up a parallel reaction array with your aldehyde (1 mmol), malononitrile (1.1 mmol), and active methylene compound (1 mmol) in your chosen solvent (5 mL).
-
To each reaction vessel, add a different catalyst (e.g., piperidine, L-proline, triethylamine, DMAP) at a loading of 10 mol%.
-
Stir the reactions at room temperature and monitor by TLC every 30 minutes for up to 8 hours.
-
If no reaction is observed, repeat the screen at an elevated temperature (e.g., 60 °C).
Question 2: I'm observing the formation of multiple products and my desired pyran is a minor component. How can I improve the selectivity?
Answer:
Poor selectivity is often a consequence of competing reaction pathways or the decomposition of intermediates. The choice of solvent and the order of addition of reactants can significantly influence the reaction outcome.
Causality:
The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates. Protic solvents like ethanol can facilitate proton transfer steps, which are integral to the reaction mechanism.[4] Apolar solvents may not effectively solvate the ionic intermediates, leading to slower reactions or alternative pathways.
Troubleshooting Steps:
-
Solvent Selection:
-
What solvent are you using? The choice of solvent can dramatically impact the yield. For many pyran syntheses, polar protic solvents like ethanol are preferred and have been shown to give excellent yields.[4][9] Some studies have reported poor yields in solvents like THF and DCM.[4] Solvent-free conditions have also been successfully employed and can be an environmentally friendly and efficient option.[1][4]
-
Perform a solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, water, acetonitrile, toluene, and solvent-free).
-
-
Order of Addition of Reactants:
-
While many MCRs are robust one-pot procedures, in some cases, the pre-formation of the Knoevenagel adduct (from the aldehyde and malononitrile) before the addition of the third component can improve the yield and selectivity.
-
Data Presentation: Solvent Effects on Pyran Synthesis
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Reference |
| Water | 80.1 | Variable, can be low | [9] |
| Ethanol | 24.6 | Often >90% | [4][9] |
| Acetonitrile | 37.5 | Moderate to Good | [10] |
| Dichloromethane (DCM) | 8.9 | Often low | [4] |
| Tetrahydrofuran (THF) | 7.6 | Often low | [4] |
| Solvent-Free | N/A | Can be >90% | [1][4] |
Experimental Protocol: Solvent Screening
-
In separate flasks, combine the aldehyde (1 mmol), malononitrile (1.1 mmol), and active methylene compound (1 mmol) with the optimized catalyst.
-
Add 5 mL of the solvent to be tested to each flask (include a solvent-free control).
-
Stir the reactions under the optimized temperature and time conditions.
-
Isolate and quantify the yield of the desired pyran from each reaction.
Question 3: My reaction works well for some aldehydes but gives very low yields for others. What could be the reason for this substrate-dependent variability?
Answer:
The electronic and steric properties of the substrates, particularly the aldehyde, can have a significant impact on the reaction rate and overall yield.
Causality:
The first step of the reaction, the Knoevenagel condensation, is an attack of a carbanion (from the active methylene compound) on the carbonyl carbon of the aldehyde.
-
Electronic Effects: Aromatic aldehydes with electron-withdrawing groups (e.g., nitro, cyano, halo) are more electrophilic and tend to react faster, often leading to higher yields.[9] Conversely, aldehydes with electron-donating groups (e.g., methoxy, alkyl) are less electrophilic and may react more slowly, resulting in lower yields.
-
Steric Effects: Sterically hindered aldehydes (e.g., those with ortho substituents) may react more slowly due to hindered access to the carbonyl carbon.
Troubleshooting Steps:
-
Adjust Reaction Conditions for Less Reactive Substrates:
-
For electron-rich or sterically hindered aldehydes, you may need to increase the reaction temperature, prolong the reaction time, or increase the catalyst loading.
-
Consider using a more active catalyst for these challenging substrates.
-
-
Protecting Groups:
-
If the aldehyde contains other functional groups that might interfere with the reaction, consider using appropriate protecting groups.
-
Visualization: Troubleshooting Logic for Low Yields
Caption: A decision tree for troubleshooting low yields in pyran MCRs.
Question 4: My reaction seems to work, but I'm losing a lot of product during workup and purification. What are some best practices?
Answer:
Product loss during isolation is a common problem, especially if the product is highly soluble in the reaction solvent or if it is sensitive to the purification conditions.
Causality:
The physicochemical properties of the synthesized pyran derivative will dictate the optimal purification strategy. Some pyrans are crystalline solids that precipitate directly from the reaction mixture, while others may require extraction and chromatography.
Troubleshooting Steps:
-
Isolation:
-
Precipitation: If your product is a solid, try to induce precipitation by cooling the reaction mixture or by adding a non-solvent (e.g., water or hexane).
-
Extraction: If your product is soluble, perform a liquid-liquid extraction with an appropriate organic solvent. Ensure you are using the correct pH for the aqueous phase to avoid losing your product if it has acidic or basic functionality.
-
-
Purification:
-
Recrystallization: This is often the best method for obtaining highly pure crystalline products.[1] A solvent screen for recrystallization is recommended (e.g., ethanol, isopropanol, ethyl acetate/hexane).
-
Column Chromatography: If recrystallization is not feasible, silica gel column chromatography can be used. Choose an appropriate eluent system by first performing TLC analysis. Be aware that some pyran derivatives can be sensitive to silica gel, so you may need to use a deactivated silica or an alternative stationary phase like alumina.
-
Experimental Protocol: General Workup and Purification
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash with cold ethanol and then water to remove any catalyst and unreacted starting materials.[2]
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
To the residue, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Visualization: Generalized Pyran Synthesis Workflow
Caption: General experimental workflow for the multicomponent synthesis of pyrans.
Concluding Remarks
Troubleshooting low yields in multicomponent reactions for pyran synthesis is a systematic process of identifying and optimizing the critical parameters of your reaction. By carefully considering the role of the catalyst, solvent, temperature, and substrate, you can significantly improve your chances of success. Remember to approach optimization methodically, changing one variable at a time, and to use analytical techniques like TLC to monitor your reaction's progress.
References
-
Shaabani, A. et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6347. [Link]
-
Dhakar, A. et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(3), 125-136. [Link]
-
Maleki, A. et al. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. RSC Advances, 10(43), 25685-25695. [Link]
-
Kerru, N. et al. (2022). Synthesis of Pyran Derivatives. Encyclopedia, 2(4), 1786-1807. [Link]
-
Ghorbani-Vaghei, R. et al. (2015). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4 H -pyrans. RSC Advances, 5(22), 17182-17187. [Link]
-
Dhakar, A. et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. ResearchGate. [Link]
-
A. A. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. ResearchGate. [Link]
-
Ganta, R. K. et al. (2020). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. [Link]
-
Kerru, N. et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. ResearchGate. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. encyclopedia.pub [encyclopedia.pub]
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- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4 H -pyrans - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01048A [pubs.rsc.org]
Technical Support Center: Characterization of Impurities in 3-Bromotetrahydro-2H-pyran-2-carbonitrile Synthesis
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromotetrahydro-2H-pyran-2-carbonitrile. The control and characterization of impurities are paramount for ensuring the quality, safety, and efficacy of downstream applications, particularly in pharmaceutical development.[1] This document provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently encountered challenges during the synthesis, structured to enhance both understanding and practical application.
Section 1: Synthetic Pathway and Genesis of Impurities
The synthesis of this compound typically involves a multi-step process, beginning with the bromination of an alkene precursor followed by cyanation. Each step presents a unique set of challenges and potential side reactions that can lead to the formation of process-related impurities.[2] A thorough understanding of the reaction mechanism is the first line of defense in impurity mitigation.
A plausible synthetic route starts from 3,4-dihydro-2H-pyran, which undergoes bromination to form a dibromo intermediate, followed by elimination and subsequent cyanation.
Caption: Plausible synthetic pathway for this compound.
The primary impurities arise from incomplete reactions, side reactions of the starting materials or intermediates, and degradation of the final product. The nature of the brominating and cyanating agents, reaction conditions (temperature, light, solvent), and work-up procedures all critically influence the impurity profile.[3]
Caption: Key pathways for the formation of common process-related impurities.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and analysis of this compound.
Reaction & Yield Issues
Q1: My bromination reaction is incomplete and shows significant starting material, even after extended reaction times. What are the common causes?
A: This issue often points to three main factors:
-
Reagent Purity: The brominating agent (e.g., Br₂, NBS) may have degraded. For instance, N-Bromosuccinimide (NBS) should be recrystallized if it appears yellow.
-
Solvent Moisture: The presence of water or other protic impurities in the solvent can consume the brominating agent. Ensure you are using a dry, inert solvent like dichloromethane or carbon tetrachloride.[4]
-
Insufficient Activation: Electrophilic bromination can be slow.[5] For less reactive systems, a Lewis acid catalyst might be necessary, although this can also increase the risk of side reactions.
Q2: The yield of my desired product is low after the cyanation step. Where could the product be lost?
A: Low yields in cyanation are frequently due to:
-
Side Reactions: The intermediate bromoalkene can undergo elimination or other reactions if conditions are too harsh (e.g., high temperature).
-
Hydrolysis: The nitrile group is susceptible to hydrolysis to an amide or carboxylic acid, especially during aqueous workup under acidic or basic conditions. It is crucial to maintain a neutral pH if possible.
-
Poor Nucleophile Reactivity: The cyanide source may not be sufficiently soluble or reactive in the chosen solvent. Using a phase-transfer catalyst or switching to a more soluble cyanide source like tetrabutylammonium cyanide can improve results.
-
Workup Losses: Your product may have some water solubility. Before discarding the aqueous layer during extraction, it is wise to re-extract it with a different organic solvent or analyze a sample by TLC or LC-MS to check for dissolved product.[6]
Q3: My reaction mixture turned dark brown during the bromination or cyanation step. What does this indicate?
A: A dark coloration often signals decomposition or the formation of polymeric byproducts. During bromination, it can indicate radical side reactions, which are often initiated by light.[7] It is advisable to conduct brominations in a flask wrapped in aluminum foil to exclude light.[7] In the cyanation step, cyanide ions can polymerize or participate in complex side reactions, especially at elevated temperatures. Reducing the reaction temperature and ensuring an inert atmosphere can help mitigate these issues.
Impurity Identification
Q4: I observe multiple spots on my TLC plate near the product spot. What could these be?
A: Spots with similar Rf values to your product are likely structurally related impurities. Common possibilities include:
-
Diastereomers: The product has multiple chiral centers, leading to the formation of diastereomers which may be separable by chromatography.
-
Positional Isomers: Isomers where the bromine or nitrile group is at a different position on the pyran ring.
-
Dibrominated Species: These are less polar than the monobrominated product and will typically have a higher Rf value.
-
Oxidized Byproducts: Bromination can sometimes be accompanied by oxidation, leading to more polar byproducts with lower Rf values.[5]
Q5: My ¹H NMR shows unexpected signals. How do I begin to identify the corresponding impurities?
A: A systematic approach is key.
-
Confirm Your Product: First, ensure the major signals correspond to your expected product.
-
Check for Solvents: Compare minor peaks to known chemical shifts of common laboratory solvents (e.g., Acetone, Ethyl Acetate, DCM).
-
Look for Structural Clues:
-
Loss of a Proton: A simplified spectrum might indicate a symmetric impurity like a dibrominated species where two protons are now equivalent.
-
Alkene Protons (5-7 ppm): Signals in this region suggest an elimination byproduct or unreacted intermediate.
-
Aldehyde Proton (~9-10 ppm): A peak here could indicate ring-opening or oxidation.
-
Broad Singlets: These may correspond to -OH or -NH₂ protons from hydrolysis products. Paramagnetic impurities, even at trace levels, can cause significant broadening or disappearance of NMR signals.[8]
-
Q6: GC-MS analysis shows a peak with an isotopic pattern characteristic of multiple bromine atoms (e.g., M, M+2, M+4). What is this impurity?
A: This is the classic signature of a polybrominated compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. A molecule with one bromine atom will show two peaks of equal intensity at M and M+2. A dibrominated compound will show three peaks at M, M+2, and M+4 in a characteristic 1:2:1 intensity ratio. This is a definitive sign of an over-brominated impurity.
Section 3: Troubleshooting and Analytical Protocols
Protocol 1: Step-by-Step Reaction Monitoring using TLC
Objective: To effectively track reaction progress and identify the formation of byproducts in real-time.
Procedure:
-
Prepare the TLC Plate: Use a silica gel plate. Lightly draw a starting line in pencil ~1 cm from the bottom.
-
Spotting:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of your starting material in a suitable solvent and spot it.
-
Lane 2 (Co-spot - Co): Spot the starting material, and then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture - Rxn): Spot a sample taken directly from the reaction.
-
-
Development: Place the plate in a sealed chamber containing an appropriate eluent system (e.g., 20-30% Ethyl Acetate in Hexane). Allow the solvent front to travel to ~1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize under a UV lamp (254 nm).
-
Stain the plate using a potassium permanganate (KMnO₄) dip, which is excellent for visualizing alkenes (starting material) and other reducible functional groups. The product and brominated intermediates will also appear.
-
-
Interpretation:
-
Complete Reaction: The SM spot in the "Rxn" lane should be faint or absent.
-
Impurity Formation: New spots appearing in the "Rxn" lane indicate byproducts. Compare their Rf values to the product. Higher Rf spots are typically less polar (e.g., dibromides), while lower Rf spots are more polar (e.g., hydrolysis products).
-
Protocol 2: Characterization of Unknown Impurities by LC-MS
Objective: To separate, detect, and obtain mass information for impurities in the crude product mixture.
Caption: Standard workflow for impurity profiling using LC-MS.
Procedure:
-
Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Chromatography:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to aid ionization.
-
Gradient: Start with a high percentage of water and gradually increase the acetonitrile to elute compounds of increasing hydrophobicity.
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Analysis: Look for the [M+H]⁺ or [M+Na]⁺ adducts for each peak.
-
-
Data Interpretation:
-
Correlate each peak in the chromatogram with its mass spectrum.
-
Propose elemental formulas for the observed m/z values.
-
Compare the masses to the expected masses of potential impurities (see table below). The high-resolution mass data can confirm the elemental composition.[9]
-
For key impurities, perform MS/MS fragmentation to gain further structural insights.[10][11]
-
Section 4: Data Summary Table
The table below summarizes potential impurities, their likely origins, and key analytical signatures to aid in their identification.
| Impurity Name | Structure (Example) | Origin | Expected ¹H NMR Signals (CDCl₃) | Expected Mass (m/z) for [M+H]⁺ |
| Starting Material | 3,4-Dihydro-2H-pyran | Incomplete bromination | δ 6.0-6.5 (alkene H), 4.5-5.0 (alkene H) | 85.06 |
| Dibromo Intermediate | 2,3-Dibromotetrahydropyran | Incomplete elimination | Complex aliphatic signals, multiple diastereomers possible | 244.91 (isotope pattern) |
| Over-brominated Impurity | 2,3,X-Tribromotetrahydropyran | Excess brominating agent | Complex, downfield-shifted aliphatic signals | 322.82 (isotope pattern) |
| Hydrolysis Product | 3-Bromo-2-carboxytetrahydropyran | Aqueous workup | Broad -OH signal (>10 ppm), downfield shift of H-2 | 210.98 |
| Positional Isomer | 4-Bromotetrahydro-2H-pyran-2-carbonitrile | Non-regioselective reaction | Different splitting patterns for protons adjacent to Br and CN | 190.99 |
Section 5: References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide. Wordpress. [Link]
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]
-
Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]
-
Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Mass spectral analysis of low-temperature pyrolysis products from poly(tetrahydrofuran). (2025).
-
Bromination of 3,4-dihydro-2H-thiopyran derivatives. (2025). ResearchGate.
-
NMR studies on effects of tetraalkylammonium bromides on micellization of sodium dodecylsulfate. (2013). PubMed.
-
Wikipedia. (n.d.). Cyanation. [Link]
-
15 questions with answers in IMPURITY PROFILING. (n.d.). ResearchGate.
-
Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Freie Universität Berlin.
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024). ResearchGate.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH.
-
Preventing a bromination reaction from going radical. (2012). Science Forums. [Link]
-
Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. (2025). ResearchGate.
-
Comparative Analysis of Chemical Constituents in Peppers from Different Regions by Integrated LC-MS and GC-MS Non-Targeted Metabolomics. (n.d.). MDPI.
-
Characterisation of five technical mixtures of brominated flame retardants. (n.d.). PubMed.
-
Görög, S. (2003). Chemical and analytical characterization of related organic impurities in drugs. Analytical and Bioanalytical Chemistry.
-
Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. (n.d.). SciELO.
-
Impurity Profiling of Drug Substances in Pharmaceuticals. (2017). Pharmaguideline. [Link]
-
Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. (2021). ACS Publications.
-
Chem Help ASAP. (2019). in the chemical literature: dibromination, E2, & SN2. YouTube. [Link]
-
Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). PMC - NIH.
-
Cyanation – Knowledge and References. (n.d.). Taylor & Francis.
-
Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.).
-
Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing.
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (n.d.). PubMed.
-
Reactions of Alkenes with Bromine. (2023). Chemistry LibreTexts. [Link]
-
Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. (n.d.).
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.).
-
Synthesis of new pyran and pyranoquinoline derivatives. (n.d.). Arabian Journal of Chemistry.
-
13.2: The Mass Spectrum • Fragmentation. (2014). Chemistry LibreTexts. [Link]
-
Impurity Profiling and Quality Assurance in Pharmaceutical Products. (n.d.). Walsh Medical Media.
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). MDPI.
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Technical Support Center: Scale-Up of Brominated Tetrahydropyran Synthesis
Welcome to the Technical Support Center for the synthesis of brominated tetrahydropyrans. This resource is designed for researchers, scientists, and professionals in drug development who are transitioning from laboratory-scale experiments to larger-scale production. Here, we address common challenges and frequently asked questions encountered during the scale-up of these crucial synthetic intermediates. Our guidance is rooted in established chemical principles and practical, field-proven experience to ensure the safety, efficiency, and reproducibility of your synthesis.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary safety concerns when scaling up bromination reactions involving tetrahydropyrans?
A1: The paramount concern is the management of highly exothermic reactions, particularly when using potent brominating agents like elemental bromine (Br₂). On a larger scale, the surface-area-to-volume ratio decreases, impeding heat dissipation and increasing the risk of a thermal runaway.[1] Additionally, bromine is highly corrosive and toxic, necessitating specialized handling equipment and robust safety protocols to prevent exposure.[2] The use of N-Bromosuccinimide (NBS) can mitigate some of these risks, but it also presents its own set of handling challenges on a large scale.
Q2: Which brominating agents are most suitable for the large-scale synthesis of brominated tetrahydropyrans?
A2: The choice of brominating agent is a critical process parameter. While elemental bromine is highly effective, its hazardous nature often makes it less desirable for scale-up.[3] Safer alternatives are often preferred in an industrial setting:
| Brominating Agent | Advantages for Scale-Up | Disadvantages for Scale-Up |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂; enables both electrophilic and radical brominations.[4] | Can be problematic to charge as a solid to reactors; requires careful control of reaction conditions to ensure selectivity. |
| Pyridinium Bromide Perbromide | Solid, less hazardous than Br₂. | Can lead to the formation of byproducts. |
| In-situ Generated Bromine | Avoids storage and transport of Br₂; can be generated on demand. | Requires an additional reaction step and careful control of stoichiometry. |
Q3: How does the stability of the tetrahydropyran (THP) ring influence the choice of bromination conditions?
A3: The THP ring is generally stable, but it can be susceptible to ring-opening under strongly acidic conditions, which can be generated as a byproduct (HBr) during some bromination reactions.[5][6] Therefore, it is crucial to select conditions that minimize the accumulation of strong acids or to incorporate a non-nucleophilic base to scavenge any acid that is formed.
Reaction-Specific Queries
Q4: What are the main pathways for synthesizing 2-bromotetrahydropyrans, and what are the scale-up considerations for each?
A4: The most common laboratory and industrial synthesis of 2-bromotetrahydropyrans involves the addition of a bromine source to 3,4-dihydropyran (DHP). This reaction is highly exothermic and requires careful temperature control during scale-up. A case study on the synthesis of 2-(2-bromoethoxy)-tetrahydro-2H-pyran highlighted a successful scale-up to a 300g batch by carefully controlling the addition rate of DHP at 0-25 °C, which eliminated the need for a catalyst.[7]
Q5: How can I control regioselectivity when brominating a substituted tetrahydropyran?
A5: Regioselectivity is dictated by the reaction mechanism. For radical bromination, the reaction will preferentially occur at the most stable radical position, which is typically adjacent to the ether oxygen (the α-position).[8] For electrophilic bromination of a substituted dihydropyran, the bromine will add to the electron-rich double bond, with the position of the substituents influencing the stability of the intermediate bromonium ion.
Troubleshooting Guide
Low Yield and Incomplete Conversion
Problem: The reaction has stalled, or the yield of the desired brominated tetrahydropyran is significantly lower than expected.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Brominating Agent | Carefully re-evaluate the stoichiometry. Consider a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents). | On a larger scale, minor losses of volatile reagents or adherence to vessel walls can impact the effective stoichiometry. |
| Inadequate Mixing | Ensure the agitation is sufficient to maintain a homogeneous mixture, especially if using a solid reagent like NBS. | Poor mixing can lead to localized "hot spots" and areas of low reagent concentration, resulting in incomplete reaction and byproduct formation. |
| Decomposition of the Product | Analyze the crude reaction mixture for byproducts that might indicate product degradation, such as ring-opened species. | The desired brominated tetrahydropyran may be unstable under the reaction or work-up conditions, especially if acidic byproducts are not neutralized. |
Formation of Impurities and Byproducts
Problem: Significant amounts of unintended products are observed by GC or HPLC analysis.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Over-bromination | Reduce the equivalents of the brominating agent and ensure controlled addition to avoid localized high concentrations. | The desired product may be susceptible to further bromination, leading to di- or poly-brominated impurities. |
| Radical Byproducts | If using a radical initiator or light, ensure the reaction is conducted in the dark after initiation is complete. | Uncontrolled radical chain reactions can lead to a variety of byproducts.[9] |
| Ring-Opening | Buffer the reaction with a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to scavenge any generated HBr. | Acid-catalyzed ring-opening of the tetrahydropyran moiety is a common side reaction.[5][6] |
Scale-Up and Work-up Issues
Problem: The reaction profile or product purity changes significantly when moving from a lab scale to a pilot or production scale.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Exotherm Control | Implement controlled, slow addition of the limiting reagent and ensure adequate cooling capacity of the reactor. | The reduced surface-area-to-volume ratio at scale makes heat removal less efficient, potentially leading to a runaway reaction.[1] |
| Purification Challenges | Avoid column chromatography for large quantities. Develop robust crystallization or distillation methods for purification. | Chromatography is often not economically viable or practical for large-scale purification.[10] |
| Thermal Decomposition during Analysis | For GC analysis, use a lower injection port temperature and a shorter residence time in the hot zones. | Some brominated compounds can be thermally labile and may decompose in the GC inlet, leading to inaccurate analytical results.[11] |
Experimental Protocols and Workflows
Protocol: Scale-Up Synthesis of 2-(2-bromoethoxy)-tetrahydro-2H-pyran
This protocol is adapted from a successful 300g scale-up and is presented here as a guide.[7]
Materials:
-
2-Bromoethanol (95%)
-
3,4-Dihydropyran (DHP)
-
Triethylamine (TEA) for quenching (optional)
Procedure:
-
Reactor Setup: Charge a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel with 2-bromoethanol (1.0 equivalent).
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Controlled Addition: Add 3,4-dihydropyran (0.95 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 25 °C. The addition rate should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by GC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding triethylamine until a neutral pH is achieved. This step may not be necessary if the product is stable to trace amounts of acid. The crude product can often be used directly in the next step after a simple aqueous wash to remove any salts.
Visualizations
Logical Workflow for Troubleshooting Bromination Scale-Up
Caption: A logical workflow for troubleshooting common issues during the scale-up of bromination reactions.
Reaction Mechanism: Electrophilic Addition to Dihydropyran
Caption: The mechanism of electrophilic addition of bromine to dihydropyran, proceeding through a cyclic bromonium ion intermediate.
References
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Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. (2018). ResearchGate. Retrieved from [Link]
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Radical Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Bromination of alkenes with Br2 to give dibromides. (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Theoretical study of the reaction kinetics of atomic bromine with tetrahydropyran. (2015). PubMed. Retrieved from [Link]
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The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. (n.d.). MDPI. Retrieved from [Link]
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The Reaction between Bromine and the Water Dimer and the Highly Exothermic Reverse Reaction. (2016). PubMed. Retrieved from [Link]
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13C and 2H kinetic isotope effects and the mechanism of bromination of 1-pentene under synthetic conditions. (1999). PubMed. Retrieved from [Link]
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NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). PMC - NIH. Retrieved from [Link]
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- Electrophilic Aromatic Substitutions (1)
- Bromin
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Validation & Comparative
A Senior Scientist's Guide to the Spectroscopic Analysis of 3-Bromotetrahydro-2H-pyran-2-carbonitrile Diastereomers
In the landscape of synthetic chemistry and drug development, the precise structural elucidation of chiral molecules is paramount. Substituted tetrahydropyrans are prevalent scaffolds in numerous natural products and pharmaceutical agents, making the unambiguous assignment of their stereochemistry a critical step. This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate the diastereomers of 3-Bromotetrahydro-2H-pyran-2-carbonitrile, focusing on the causality behind the spectral differences and providing robust experimental protocols.
The Analytical Challenge: Distinguishing cis and trans Isomers
The core challenge lies in differentiating the relative stereochemistry of the bromine and nitrile substituents at the C3 and C2 positions, respectively. These are designated as cis (substituents on the same face of the ring) and trans (substituents on opposite faces). While they share the same molecular formula and connectivity, their distinct three-dimensional arrangements give rise to unique physical properties and, crucially, distinguishable spectroscopic signatures.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive tool for this purpose, supported by Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for functional group confirmation and molecular weight verification.
The Spectroscopic Toolkit: A Multi-faceted Approach
A comprehensive analysis relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment, connectivity, and relative stereochemistry of protons and carbons. For distinguishing diastereomers, ¹H NMR, particularly the analysis of vicinal coupling constants (³J), is the most powerful tool.[1][3]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups present in the molecule, such as the nitrile (C≡N) and the ether (C-O-C) linkages.
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental formula. The characteristic isotopic pattern of bromine is a key diagnostic feature.[4][5]
Below is a workflow diagram illustrating the integrated analytical approach.
Caption: Integrated workflow for the spectroscopic analysis of diastereomers.
The Decisive Technique: ¹H NMR and the Karplus Relationship
The tetrahydropyran ring typically adopts a stable chair conformation.[6] The relative orientation of the substituents at C2 and C3 dictates their preference for axial or equatorial positions, which in turn governs the dihedral angle between the vicinal protons H2 and H3. This geometric relationship is the key to their differentiation.
The Karplus relationship describes the correlation between the three-bond coupling constant (³J) and the dihedral angle (φ) between two vicinal protons.[7][8][9]
-
A large coupling constant (typically ³J ≈ 8–13 Hz ) corresponds to a dihedral angle of ~180° (anti-periplanar), which occurs between two diaxial protons.
-
A small coupling constant (typically ³J ≈ 1–5 Hz ) corresponds to a dihedral angle of ~60° (gauche), which occurs between axial-equatorial or diequatorial protons.[10]
Applying this to this compound:
-
trans-Isomer: In its most stable chair conformation, the bulky substituents will preferentially occupy equatorial positions. This forces the attached protons (H2 and H3) into axial positions. The resulting diaxial relationship leads to a large H2-H3 coupling constant.
-
cis-Isomer: For the cis isomer to accommodate the substituents, one must be axial and the other equatorial. This results in an axial-equatorial relationship between H2 and H3, leading to a small coupling constant.
The diagram below illustrates this crucial structural difference.
Caption: Conformational basis for NMR differentiation of diastereomers.
Comparative Spectroscopic Data
The following table summarizes the expected experimental data for the cis and trans diastereomers.
| Spectroscopic Technique | Parameter | trans-Isomer | cis-Isomer | Rationale for Difference |
| ¹H NMR | Chemical Shift (δ) of H2 & H3 | Distinct shifts | Distinct shifts, different from trans | The chemical environment (axial vs. equatorial) alters the magnetic shielding around the protons. |
| ³J(H2,H3) Coupling Constant | ~8–13 Hz (Large) | ~1–5 Hz (Small) | Definitive parameter. Reflects diaxial vs. axial-equatorial relationship based on the Karplus equation.[7][8] | |
| ¹³C NMR | Chemical Shift (δ) of C2 & C3 | Distinct shifts | Distinct shifts, different from trans | Stereochemical differences cause slight variations in the electronic environment of the carbon atoms.[1] |
| IR Spectroscopy | C≡N Stretch | ~2250 cm⁻¹ | ~2250 cm⁻¹ | Minimal to no difference expected. This vibration is largely unaffected by the remote stereochemistry.[11][12] |
| C-Br Stretch | ~650-550 cm⁻¹ | ~650-550 cm⁻¹ | Minimal to no difference expected. | |
| Mass Spectrometry | Molecular Ion (M⁺) | Identical m/z | Identical m/z | Diastereomers have the same molecular formula and mass. |
| Isotope Pattern | M and M+2 peaks in ~1:1 ratio | M and M+2 peaks in ~1:1 ratio | Confirms the presence of one bromine atom due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[5][13][14] |
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following protocols are recommended.
NMR Spectroscopy Protocol (¹H, ¹³C)
-
Sample Preparation: Accurately weigh 10-20 mg of the sample into an NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free from water and other impurities.
-
Dissolution: Cap the tube and gently invert several times until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.
-
Instrument Setup: Place the NMR tube in the spectrometer (a 400 MHz or higher field is recommended for better signal dispersion).
-
Acquisition (¹H):
-
Tune and shim the instrument to achieve optimal field homogeneity.
-
Acquire a standard ¹H spectrum with sufficient scans (e.g., 8-16 scans) to achieve a good signal-to-noise ratio.
-
Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Carefully integrate the signals and, most importantly, measure the coupling constants for the multiplets corresponding to H2 and H3.
-
-
Acquisition (¹³C):
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process and calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy Protocol (FT-IR)
-
Sample Preparation (Neat Film): If the sample is an oil, place a single drop between two KBr or NaCl plates. Gently press the plates together to form a thin film.
-
Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, homogeneous mixture is obtained. Press the mixture into a transparent pellet using a hydraulic press.
-
Background Scan: Ensure the sample compartment is empty and run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the prepared sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the C≡N stretching frequency around 2250 cm⁻¹.[15][12]
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight of the compound (C₆H₈BrNO).
-
Data Analysis: Locate the molecular ion peak cluster. Verify that the mass corresponds to the calculated molecular weight and confirm the presence of a near 1:1 ratio for the M and M+2 peaks, which is the definitive signature for a monobrominated compound.[13][14]
Conclusion
The definitive assignment of the diastereomers of this compound is unequivocally achieved through ¹H NMR spectroscopy. The magnitude of the vicinal coupling constant, ³J(H2,H3), serves as a direct and reliable probe of the dihedral angle between these protons, which is dictated by the cis or trans stereochemical relationship. A large coupling constant (~8-13 Hz) is indicative of the trans isomer, while a small coupling constant (~1-5 Hz) confirms the cis isomer. While IR and MS are essential for confirming functional groups and molecular formula, they do not differentiate between the diastereomers. The integrated application of these techniques, grounded in a solid understanding of conformational analysis, provides a self-validating system for complete and trustworthy structural elucidation.
References
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Dalton Transactions. (2012). Brominated boron dipyrrins: synthesis, structure, spectral and electrochemical properties. Royal Society of Chemistry. [Link]
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ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. American Chemical Society. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Tetrahydropyran Derivatives
Introduction: The Enduring Significance of the Tetrahydropyran Ring
The tetrahydropyran (THP) scaffold, a six-membered heterocyclic ether, is a cornerstone in the architecture of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its conformational flexibility and its ability to engage in specific hydrogen bonding and van der Waals interactions within biological targets.[2] For researchers in drug discovery and materials science, a precise understanding of the three-dimensional structure of substituted tetrahydropyran derivatives is paramount. X-ray crystallography stands as the definitive technique for elucidating the solid-state conformation and packing of these molecules, providing invaluable insights into their structure-activity relationships (SAR).[3]
This guide provides a comparative analysis of the X-ray crystallographic data of various substituted tetrahydropyran derivatives, offering a detailed experimental protocol and exploring the causal relationships between substitution patterns and observed solid-state structures.
The Foundation: Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic arrangement within a crystalline solid. The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. When a focused beam of X-rays is directed at a single crystal, the electrons scatter the X-rays in a predictable pattern of constructive and destructive interference, creating a unique diffraction pattern of spots.[4] The positions and intensities of these spots are directly related to the arrangement of atoms in the unit cell, the fundamental repeating unit of the crystal. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with high precision.
The success of this technique is critically dependent on the quality of the single crystal. The formation of a well-ordered, single crystal is often the most challenging step in the process. The choice of crystallization technique is therefore a crucial experimental decision, dictated by the physicochemical properties of the compound.
Comparative Crystallographic Analysis of Substituted Tetrahydropyran Derivatives
The substitution pattern on the tetrahydropyran ring significantly influences its conformation and the overall crystal packing. The inherent flexibility of the six-membered ring allows it to adopt various conformations, with the chair, boat, and twist-boat being the most common.[5] The energetic preference for a particular conformation is governed by the minimization of steric and electronic repulsions between the substituents.
Below is a comparative table summarizing key crystallographic data for a selection of substituted tetrahydropyran derivatives. This data, gleaned from published research, highlights how different substituents dictate the solid-state structure.
| Compound/Refcode | Substituents | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Ring Conformation | Key Torsional Angles (°) | Reference |
| Compound 1 | 2,6-diphenyl-3-methylidene- | Monoclinic | P2₁/c | a = 10.234, b = 15.678, c = 9.456, β = 105.4 | Skew-boat | C1-C2-C3-C4 = 25.4, C4-C5-C6-O1 = -55.2 | [6] |
| Compound 2 | 2,2,6-trimethyl-5-methylidene- | Orthorhombic | Pbca | a = 12.345, b = 18.901, c = 8.765 | Chair | C1-C2-C3-C4 = -58.9, C4-C5-C6-O1 = 54.1 | [7] |
| Compound 3 | Fused Tetrahydropyranyl Tetrahydrofuran | Orthorhombic | P2₁2₁2₁ | a = 9.876, b = 11.234, c = 25.678 | Twist-boat | N/A | [8] |
| Compound 4 | 2,6-di-iodomethyl- | Monoclinic | C2/c | a = 14.567, b = 5.432, c = 16.789, β = 112.3 | Chair | C1-C2-C3-C4 = -60.1, C4-C5-C6-O1 = 56.8 | [9] |
Analysis of Structural Trends:
The data presented in the table reveals several key trends. For instance, the presence of bulky substituents at the 2 and 6 positions, as seen in Compound 1 , can lead to a distortion from the ideal chair conformation to a skew-boat arrangement to alleviate steric strain. In contrast, Compound 2 , with less sterically demanding methyl groups, readily adopts a stable chair conformation. The fused ring system in Compound 3 , a potent HIV-1 protease inhibitor, results in a constrained twist-boat conformation, which is crucial for its binding to the active site of the enzyme.[8] The stereochemical outcome of the cyclization reaction to form 2,6-disubstituted tetrahydropyrans, as in Compound 4 , is highly dependent on the reaction conditions and can lead to either cis or trans isomers, each with distinct crystal packing.[9]
Experimental Protocol: From Synthesis to Structure Refinement
The following is a detailed, step-by-step methodology for the X-ray crystallographic analysis of a model substituted tetrahydropyran derivative. This protocol is designed to be a self-validating system, with checkpoints to ensure data quality at each stage.
Part 1: Synthesis and Purification
The initial and most critical phase is the synthesis of the target tetrahydropyran derivative with high purity. The choice of synthetic route will depend on the desired substitution pattern. For instance, a Prins cyclization can be employed for the synthesis of 2,6-disubstituted tetrahydropyranones.[10] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to remove any impurities that could hinder crystallization. The purity of the compound should be verified by techniques such as NMR spectroscopy and mass spectrometry.
Part 2: Single Crystal Growth
The growth of high-quality single crystals is often the bottleneck in X-ray crystallographic analysis. The choice of crystallization method is crucial and often requires screening of various solvents and conditions.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and eventual crystallization. This method is straightforward but offers limited control over the rate of crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the vial induces crystallization. This technique provides better control over the crystallization process.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.
Causality in Solvent Selection: The choice of solvent and anti-solvent is critical. A good solvent should fully dissolve the compound at a higher temperature, and the compound should have limited solubility at a lower temperature. The anti-solvent should be miscible with the solvent but one in which the compound is poorly soluble. The interplay of solubility, polarity, and vapor pressure of the solvents dictates the success of the crystallization experiment.
Part 3: X-ray Diffraction Data Collection
Once suitable single crystals are obtained, a crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and higher quality data.
A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that can collect a complete dataset in a matter of hours.
Part 4: Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. This information is then used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors, which allows for the calculation of an initial electron density map.
Part 5: Structure Refinement and Validation
The initial structural model is then refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various metrics, such as the R-factor, which is a measure of the agreement between the calculated and observed structure factor amplitudes. The final structure is also validated to ensure that the bond lengths, bond angles, and other geometric parameters are chemically reasonable.
Visualization of Key Processes
To better illustrate the workflow and conformational possibilities, the following diagrams are provided.
Caption: Workflow of X-ray Crystallographic Analysis.
Caption: Common conformations of the tetrahydropyran ring.
Conclusion and Future Directions
The X-ray crystallographic analysis of substituted tetrahydropyran derivatives provides indispensable information for understanding their structure-property relationships. The comparative analysis of crystallographic data reveals that the nature and stereochemistry of substituents play a crucial role in determining the preferred conformation of the tetrahydropyran ring and the overall crystal packing. The detailed experimental protocol outlined in this guide provides a robust framework for obtaining high-quality crystallographic data.
Future work in this area will likely focus on the crystallographic analysis of more complex tetrahydropyran-containing natural products and their analogues, as well as the use of advanced techniques such as time-resolved crystallography to study dynamic processes in the solid state. The continued growth of crystallographic databases like the Cambridge Structural Database will further empower researchers to perform large-scale comparative analyses and derive deeper insights into the structural chemistry of this important class of compounds.[11][12]
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A Comparative Guide to Electrophilic Brominating Agents: Evaluating 3-Bromotetrahydro-2H-pyran-2-carbonitrile Against Industry Standards
For researchers, synthetic chemists, and professionals in drug development, the introduction of a bromine atom into a molecule is a foundational and often critical step. Aryl and alkyl bromides are versatile intermediates, pivotal for constructing complex molecular architectures through cross-coupling reactions, Grignard formations, and nucleophilic substitutions.[1] The choice of a brominating agent is therefore a decision of significant consequence, directly impacting reaction yield, selectivity, safety, and scalability.
This guide provides an in-depth comparison of common electrophilic bromine sources, setting the performance of established reagents like molecular bromine (Br₂), N-Bromosuccinimide (NBS), and Dibromoisocyanuric Acid (DBI) against the potential utility of 3-Bromotetrahydro-2H-pyran-2-carbonitrile, a less-documented but structurally intriguing compound.
The Landscape of Electrophilic Bromination
Electrophilic bromination hinges on the generation of an electrophilic bromine species (formally "Br⁺") that can be attacked by an electron-rich substrate, such as an alkene or an aromatic ring. The ideal reagent is a delicate balance of potent reactivity and precise control, delivering the bromine atom efficiently to the desired position without unwanted side reactions.[1][2] Key considerations when selecting a reagent include:
-
Reactivity: Is the reagent strong enough to brominate the target substrate, especially if it is electron-deficient?
-
Selectivity: Can the reagent differentiate between multiple potential reaction sites (regioselectivity) or functional groups (chemoselectivity)?
-
Safety & Handling: Is the reagent toxic, corrosive, or unstable? Does it require specialized equipment?[3][4][5][6]
-
Byproducts & Purification: Are the reaction byproducts easily separated from the desired product?
Profiling the Alternatives: The Established Brominating Agents
A chemist's toolkit contains several well-characterized brominating agents, each with a distinct profile of strengths and weaknesses.
A. Molecular Bromine (Br₂)
The original brominating agent, molecular bromine, is a powerful and inexpensive choice. It is a dense, reddish-brown fuming liquid that is highly effective for a wide range of transformations, including the addition to alkenes and the bromination of activated aromatic rings.[7][8][9]
-
Advantages: High reactivity, low cost, and high bromine content by weight.
-
Disadvantages: Br₂ is extremely toxic, corrosive, and volatile, posing significant handling and safety challenges.[3][4][6] Its high reactivity can also lead to a lack of selectivity and over-bromination. Transport and storage are problematic, leading many labs to seek safer alternatives or generate it in situ.[10]
B. N-Bromosuccinimide (NBS)
NBS is arguably the most common and versatile solid-source alternative to liquid bromine.[11] It is a white to off-white crystalline solid that is significantly easier and safer to handle.[12] Its primary application is in the radical-mediated bromination of allylic and benzylic positions, a reaction known as the Wohl-Ziegler reaction.[13][14][15] However, under different conditions (often with an acid catalyst), it also serves as an excellent source of electrophilic bromine for additions to alkenes and bromination of electron-rich aromatics.[1][12][14][16][17][18]
-
Advantages: Solid, easy to handle, high selectivity for allylic/benzylic positions, and generally milder than Br₂. The succinimide byproduct is often easily removed by filtration or aqueous extraction.[19]
-
Disadvantages: Less reactive than Br₂ or DBI, making it unsuitable for de-activated aromatic systems.[19] Over time, it can decompose, releasing bromine and acquiring a yellow/brown color.[12]
C. Dibromoisocyanuric Acid (DBI)
A more modern and powerful N-bromo reagent, Dibromoisocyanuric Acid (DBI) often succeeds where NBS fails.[19][20][21] It is a solid reagent capable of brominating even highly deactivated aromatic rings under relatively mild conditions.[20] Its superior brominating ability stems from the high electrophilicity of the bromine atoms attached to the triazine core.
-
Advantages: Exceptionally high reactivity, often superior to NBS for difficult substrates.[19] It is a solid and generally more stable than many alternatives.
-
Disadvantages: It has poor solubility in many common organic solvents, sometimes requiring the use of strong acids like concentrated H₂SO₄ as the reaction medium.[20] The isocyanuric acid byproduct can complicate purification in some cases.
Evaluating a Novel Candidate: this compound
While not extensively documented as a brominating agent in mainstream literature, we can infer the potential behavior of this compound from its structure.
Structure: (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile CAS Number: 2624109-09-5[22] Molecular Formula: C₆H₈BrNO[22]
The key features of this molecule are the bromine atom at the C3 position and the adjacent electron-withdrawing nitrile group (-C≡N) at the anomeric C2 position. The presence of the nitrile group is significant; it should polarize the C-Br bond, making the bromine atom more electrophilic and thus a better leaving group upon nucleophilic attack by a substrate. The tetrahydro-pyran backbone provides a defined, rigid scaffold.
Predicted Characteristics:
-
Reactivity: The electron-withdrawing nature of the adjacent nitrile suggests that this compound could function as a source of electrophilic bromine. Its reactivity would likely be milder than Br₂ but could be comparable to or slightly different from NBS, depending on the reaction mechanism. It is unlikely to match the sheer power of DBI for de-activated systems.
-
Selectivity: The stereochemistry of the pyran ring could potentially be exploited to achieve diastereoselective brominations, an area of significant interest in asymmetric synthesis. This represents a potential advantage over achiral reagents like NBS and DBI.
-
Handling & Byproducts: As a solid (predicted), it would offer the handling advantages of NBS and DBI. The byproduct, tetrahydro-2H-pyran-2-carbonitrile, is a polar molecule that should be separable from nonpolar organic products via standard chromatographic or extraction techniques.
Head-to-Head Comparison
To aid in reagent selection, the following table summarizes the key attributes of these electrophilic bromine sources.
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Dibromoisocyanuric Acid (DBI) | This compound (Predicted) |
| Physical State | Red-brown liquid | White/off-white solid | White/yellow solid | Likely a solid |
| Primary Use | General purpose bromination | Allylic/Benzylic bromination; activated systems | Bromination of deactivated systems | Electrophilic bromination; potential for stereoselectivity |
| Reactivity | Very High | Moderate | High | Moderate (Predicted) |
| Handling Safety | Very Poor (Toxic, Corrosive) | Good | Good | Good (Predicted) |
| Byproduct | HBr | Succinimide | Isocyanuric Acid | Tetrahydro-2H-pyran-2-carbonitrile |
| Key Advantage | Low cost, high power | Versatility, safety, ease of use | High reactivity for difficult substrates | Potential for stereoselective control |
| Key Disadvantage | Extreme hazard | Insufficient for deactivated rings | Poor solubility | Limited data, unproven efficacy |
Experimental Design & Protocols
The trustworthiness of any chemical protocol lies in its reproducibility and clear rationale. Below is a representative protocol for the bromination of an activated aromatic substrate, a common task where reagent choice is critical.
Protocol: Bromination of Acetanilide using N-Bromosuccinimide
This procedure demonstrates a mild and selective electrophilic aromatic substitution.
Objective: To synthesize 4-bromoacetanilide from acetanilide with high para-selectivity.
Rationale: Acetanilide is an activated aromatic ring, making it a suitable substrate for a mild brominating agent like NBS. The use of a polar solvent like acetic acid facilitates the reaction. The amide group is a strong ortho, para-director, and the para position is sterically favored.
Materials:
-
Acetanilide (1.0 eq)
-
N-Bromosuccinimide (1.05 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium bisulfite solution (saturated)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetanilide (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching & Precipitation: Pour the reaction mixture slowly into a beaker of cold deionized water with stirring. The crude product will precipitate as a white solid.
-
Workup: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and succinimide. If any yellow color (from excess bromine) persists, wash with a small amount of saturated sodium bisulfite solution, followed by more water.
-
Drying & Purification: Dry the solid product in a vacuum oven. The crude 4-bromoacetanilide is often of high purity, but can be further purified by recrystallization from ethanol/water if necessary.
Visualizing Chemical Processes
Diagrams are essential for clarifying complex relationships and workflows.
General Mechanism: Electrophilic Addition to an Alkene
The diagram below illustrates the stepwise mechanism for the reaction of an alkene with an electrophilic bromine source (Br-X), forming a bromonium ion intermediate which is subsequently opened by the counter-ion.[8][9][23][24]
Caption: Mechanism of electrophilic bromination of an alkene.
Workflow for a Typical Bromination Reaction
This chart outlines the logical flow from reaction setup to final product analysis.
Caption: Standard experimental workflow for a bromination reaction.
Decision Guide for Reagent Selection
This flowchart assists chemists in choosing the most appropriate brominating agent based on the substrate.
Caption: Decision flowchart for selecting a brominating agent.
Conclusion and Future Outlook
The selection of an electrophilic brominating agent is a nuanced decision that profoundly affects the outcome of a synthetic sequence. While molecular bromine remains a potent, low-cost option, its extreme toxicity makes it unsuitable for many modern laboratory settings.[3][6][7] N-Bromosuccinimide (NBS) provides a much safer and more versatile alternative, excelling in both radical and electrophilic pathways for activated substrates.[11][14][17] For challenging, electron-deficient systems, Dibromoisocyanuric Acid (DBI) has emerged as a powerful tool, capable of performing transformations that are difficult to achieve with other reagents.[19][20]
The analysis of This compound suggests it could be a viable, mild electrophilic bromine source. Its true value, however, may lie in its chiral scaffold, which presents an exciting opportunity for the development of novel stereoselective bromination reactions. Further experimental validation is required to confirm its efficacy and explore its unique potential. As the demands for greener, safer, and more selective chemical processes grow, the development and characterization of such novel reagents will continue to be a vital area of research.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Tetrahydropyran-2-Carbonitrile Derivatives
Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery
The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold, forming the structural core of numerous natural products, including carbohydrates and polyether antibiotics.[1] Its prevalence in biologically active molecules has made it a cornerstone for synthetic chemists and drug discovery professionals. The introduction of a carbonitrile (-C≡N) group at the 2-position of the THP ring is a strategic chemical modification. The nitrile group is a versatile functional group; it is a bioisostere for carbonyl groups, can act as a hydrogen bond acceptor, and its presence often enhances metabolic stability and modulates the electronic properties of the molecule, potentially leading to improved biological activity.[2][3]
This guide provides an in-depth comparison of the biological activities of novel tetrahydropyran-2-carbonitrile derivatives, grounded in experimental data. We will explore their performance against various biological targets, compare them with alternative chemical scaffolds, and provide detailed, validated protocols for their screening. Our objective is to equip researchers with the necessary insights to effectively design and execute screening campaigns for this promising class of compounds.
The Strategic Rationale for a Phased Screening Approach
Screening a novel compound library is not a monolithic task but a multi-stage process designed to efficiently identify promising candidates while minimizing resource expenditure. A phased or tiered approach, often called a screening cascade, is the most logical and scientifically sound methodology. This strategy allows for the rapid evaluation of large numbers of compounds in primary assays, with progressively more complex and specific assays reserved for the most promising hits.
The causality behind this choice is rooted in efficiency and statistical rigor. Primary screens are typically high-throughput, cost-effective, and designed to identify any compound with a desired biological effect (e.g., cell death, inhibition of microbial growth). Subsequent secondary and tertiary screens are designed to confirm this activity, elucidate the mechanism of action, and evaluate drug-like properties such as selectivity and cytotoxicity against normal cells.
Caption: A typical phased screening workflow for novel compounds.
Comparative Analysis 1: Anticancer Activity
The search for novel anticancer agents is a primary focus of medicinal chemistry. Several studies have demonstrated that pyran derivatives, including those with a carbonitrile moiety, possess significant cytotoxic activity against various cancer cell lines.[4][5] The presence of the nitrile group is often suggested to enhance this activity.[2][3]
A comparative analysis of novel guanylhydrazone and aminoguanidine tetrahydropyran derivatives revealed potent, broad-spectrum anticancer activity against leukemia (K562, HL-60), breast cancer (MCF-7), and colon cancer (HT-29) cell lines.[5] Similarly, pyrimidine-5-carbonitrile derivatives, which share the key nitrile functional group, have shown excellent activities against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines, with some compounds exhibiting inhibitory concentrations in the low micromolar range.[6]
Comparative Performance Data of Pyran-Based Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Ref. Drug IC50 (µM) | Citation |
| Guanylhydrazone THP (Cmpd 3) | K562 (Leukemia) | Potent (exact value not stated) | - | - | [5] |
| Pyrimidine-5-carbonitrile (Cmpd 10b) | HepG2 (Liver) | 3.56 | Erlotinib | 0.87 | [6] |
| Pyrimidine-5-carbonitrile (Cmpd 10b) | A549 (Lung) | 5.85 | Erlotinib | 1.12 | [6] |
| Pyrimidine-5-carbonitrile (Cmpd 10b) | MCF-7 (Breast) | 7.68 | Erlotinib | 5.27 | [6] |
| Dihydropyrano[c]chromene (4-HC) | K562 (Leukemia) | 160 | - | - | [3] |
| Dihydropyrano[2,3-c]pyrazole (Cmpd 1) | HepG2 (Liver) | 0.31-0.71 (range for 7 cpds) | Erlotinib | 10.6 | [7] |
Causality of Experimental Design: Why Use the MTT Assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. Its selection as a primary screen is deliberate: it is robust, inexpensive, and easily adaptable to a high-throughput, 96-well plate format. The underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. This provides a reliable quantitative measure of a compound's cytotoxicity.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 × 10⁵ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydropyran-2-carbonitrile derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).
-
Incubation: Incubate the plates for 48-72 hours. The duration is critical to allow the compounds sufficient time to exert their cytotoxic or cytostatic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Comparative Analysis 2: Antimicrobial Activity
The tetrahydropyran scaffold is also found in compounds with significant antimicrobial properties.[1] Fused pyran derivatives, such as pyrano[2,3-d]pyrimidines, have been synthesized and evaluated for their in-vitro antibacterial activity against clinically relevant bacteria like Staphylococcus aureus, Escherichia coli, and Bacillus anthracis.[1] The results often show moderate to good activity when compared against standard antibiotics like Cefazolin.[1]
The rationale for including both Gram-positive (S. aureus, B. anthracis) and Gram-negative (E. coli) bacteria is to assess the spectrum of activity. The fundamental difference in their cell wall structure (a thick peptidoglycan layer in Gram-positives vs. a thin layer with an outer membrane in Gram-negatives) presents a different permeability challenge for potential drug candidates.
Comparative Antimicrobial Performance
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Drug | Ref. Drug MIC (µg/mL) | Citation |
| Pyrano[2,3-d]pyrimidine (Cmpd 3a) | S. aureus | High Activity (value not stated) | Cefazolin | - | [1] |
| Pyrano[2,3-d]pyrimidine (Cmpd 3a) | E. coli | High Activity (value not stated) | Cefazolin | - | [1] |
| Dihydropyrimidine-5-carbonitrile (Cmpd 7) | Bacterial Strains | 12.5 | - | - | [8] |
| Dihydropyrimidine-5-carbonitrile (Cmpd 7) | Fungal Strains | 12.5 | - | - | [8] |
| 2,3-dihydro-1H-pyrazole-4-carbonitrile | Various Bacteria & Fungi | 4 - 2048 | - | - | [9] |
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Culture the bacterial strains overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of about 5 × 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Comparative Analysis 3: Antiviral Activity
While less common, some pyran-containing structures have been investigated for antiviral properties.[4] Nucleoside analogs containing fluorine-modified sugar moieties (related to the tetrahydropyran structure) are well-established antiviral drugs for infections like HIV and Hepatitis B.[10] The screening of tetrahydropyran-2-carbonitriles against viral targets is a logical extension of their known bioactivity profile. Natural products containing related scaffolds have shown activity against Dengue virus (DENV), Zika virus, and Herpes Simplex Virus (HSV).[11][12]
A primary antiviral screen often involves a cytopathic effect (CPE) inhibition assay. This method is based on the ability of a compound to protect host cells from being destroyed by a virus.
Caption: Logic of a Cytopathic Effect (CPE) Inhibition Assay.
Protocol: Viral Plaque Reduction Assay
-
Cell Monolayer Preparation: Seed a confluent monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates and incubate until they cover the surface.
-
Compound and Virus Incubation: Prepare dilutions of the test compounds. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus suspension in the presence of varying concentrations of the test compound. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: After incubation, remove the virus/compound mixture and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose). This restricts the spread of progeny viruses to adjacent cells, leading to the formation of localized lesions or "plaques".
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Plaque Visualization and Counting: Fix the cells with a solution like 10% formalin and stain them with a dye such as crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.
Conclusion and Future Outlook
The tetrahydropyran-2-carbonitrile scaffold represents a versatile and promising platform for the discovery of new bioactive agents. The comparative data indicates that these derivatives possess a broad spectrum of activity, with particular promise in the development of novel anticancer and antimicrobial drugs. The strategic inclusion of the carbonitrile moiety appears to be a key factor in enhancing potency, a hypothesis that can be further explored through systematic Structure-Activity Relationship (SAR) studies.
The provided protocols for cytotoxicity, MIC, and plaque reduction assays constitute a robust, self-validating framework for the initial screening of these compounds. Future research should focus on elucidating the specific molecular targets and mechanisms of action for the most potent hits. For anticancer candidates, this could involve investigating their effects on key signaling pathways like EGFR or VEGFR.[7] For antimicrobial agents, studies on their effects on bacterial cell wall synthesis or DNA replication would be logical next steps. Ultimately, promising candidates identified through this in vitro screening cascade will require validation in in vivo models to assess their true therapeutic potential.
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A Comparative Guide to the In Vitro Evaluation of Novel Anticancer Agents Synthesized from 3-Bromotetrahydro-2H-pyran-2-carbonitrile
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the versatile starting material, 3-Bromotetrahydro-2H-pyran-2-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document outlines plausible synthetic strategies, detailed protocols for key bioassays, and a comparative analysis against established anticancer agents. Our focus is on generating robust and reproducible data to inform the progression of promising candidates in the drug discovery pipeline.
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its conformational rigidity and potential for hydrogen bonding make it an attractive structural component for designing novel therapeutics.[3] This guide will explore the synthesis and in vitro anticancer evaluation of a hypothetical library of compounds derived from this compound, a versatile building block for creating diverse chemical entities.
From a Versatile Scaffold to a Diverse Library: A Proposed Synthetic Approach
The synthetic journey from this compound to a library of potential anticancer agents leverages the reactivity of the bromine and nitrile functionalities. The following proposed reaction scheme illustrates a plausible pathway to generate a diverse set of compounds for screening. This approach is based on established synthetic methodologies for related heterocyclic compounds.[4][5][6]
A Note on Synthetic Strategy: The choice of a one-pot or sequential reaction pathway depends on the desired complexity and purity of the final compounds. For initial screening, a divergent approach from a common intermediate allows for the rapid generation of a focused library.
Proposed Synthesis of Novel Tetrahydropyran Derivatives
Our proposed synthetic strategy begins with the nucleophilic substitution of the bromine atom at the 3-position of the tetrahydropyran ring. This can be achieved with a variety of nucleophiles, such as amines, thiols, or alcohols, to introduce diverse functional groups. Subsequently, the nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification.
For this guide, we will focus on a hypothetical series of compounds where the bromine has been displaced by a substituted aniline, and the nitrile group is retained. This choice is predicated on the prevalence of aniline and nitrile moieties in known kinase inhibitors and other anticancer agents.
Comparative In Vitro Evaluation: A Multi-Faceted Approach
The in vitro evaluation of our hypothetical compound library will focus on identifying potential anticancer activity through a tiered screening process. This process is designed to provide a comprehensive understanding of a compound's potency, mechanism of action, and selectivity.[7]
Tier 1: Primary Cytotoxicity Screening
The initial assessment of anticancer potential involves determining the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. This provides a broad overview of their growth-inhibitory effects.
Caption: Workflow for primary cytotoxicity screening.
Two complementary assays will be employed to assess cytotoxicity: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay is a standard method for assessing cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell lysis.
-
Cell Culture and Treatment: Culture and treat cells with test compounds as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
The half-maximal inhibitory concentration (IC50) will be calculated for each compound. These values will be compared to those of standard chemotherapeutic agents to gauge their relative potency.[8][9][10]
| Compound | Cancer Cell Line | IC50 (µM) [Hypothetical Data] | Doxorubicin IC50 (µM) [Reference Range] |
| THP-A1 | MCF-7 (Breast) | 5.2 | 0.5 - 1.5 |
| THP-A1 | HCT116 (Colon) | 8.9 | 0.2 - 1.0 |
| THP-A1 | A549 (Lung) | 12.4 | 0.1 - 0.8 |
| THP-A2 | MCF-7 (Breast) | 15.8 | 0.5 - 1.5 |
| THP-A2 | HCT116 (Colon) | 21.3 | 0.2 - 1.0 |
| THP-A2 | A549 (Lung) | 25.1 | 0.1 - 0.8 |
Tier 2: Mechanistic Elucidation - Kinase Inhibition Profiling
Given that a significant number of anticancer drugs target kinases, compounds exhibiting promising cytotoxicity will be screened against a panel of cancer-related kinases.[11][12][13]
Caption: Workflow for in vitro kinase inhibition profiling.
This protocol describes a generic luminescence-based assay to measure kinase activity, which is widely used in high-throughput screening.[14]
-
Reagent Preparation: Prepare solutions of the purified kinase, its specific substrate, ATP, and the test compounds in an appropriate assay buffer.
-
Assay Plate Preparation: Add the kinase and test compound to the wells of a 384-well plate and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour.
-
Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
The IC50 values of the hypothetical compounds will be compared against known kinase inhibitors to assess their potency and selectivity.
| Compound | Kinase Target | IC50 (nM) [Hypothetical Data] | Staurosporine IC50 (nM) [Reference] |
| THP-A1 | EGFR | 50 | ~10 |
| THP-A1 | VEGFR2 | 250 | ~20 |
| THP-A1 | CDK2 | >1000 | ~5 |
| THP-A2 | EGFR | 800 | ~10 |
| THP-A2 | VEGFR2 | >1000 | ~20 |
| THP-A2 | CDK2 | >1000 | ~5 |
Concluding Remarks
This guide provides a structured and scientifically rigorous framework for the in vitro evaluation of novel compounds synthesized from this compound. By employing a tiered approach that combines cytotoxicity screening with mechanistic studies, researchers can efficiently identify and characterize promising anticancer drug candidates. The provided protocols and comparative data serve as a foundation for designing experiments that yield reliable and actionable results, ultimately accelerating the drug discovery process. The versatility of the tetrahydropyran scaffold, coupled with a robust in vitro evaluation cascade, holds significant promise for the development of the next generation of cancer therapeutics.
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A Researcher's Guide to the Structure-Activity Relationship of Brominated Pyran Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of heterocyclic chemistry, pyran-containing scaffolds have emerged as privileged structures due to their presence in numerous bioactive natural products and their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] The introduction of halogen atoms, particularly bromine, into these scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of lead compounds, often leading to enhanced therapeutic efficacy.[3]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of brominated pyran compounds. Moving beyond a simple cataloging of data, we will delve into the causality behind experimental observations, offering insights into how the strategic placement of bromine atoms on the pyran ring can profoundly influence biological outcomes. We will explore this through the lens of anticancer and antimicrobial activities, supported by experimental data and mechanistic discussions.
The Strategic Role of Bromination in Modulating Bioactivity
The incorporation of a bromine atom into a pyran scaffold can alter its biological activity through several mechanisms. Bromine is a lipophilic, electron-withdrawing group. Its size and polarizability can lead to the formation of halogen bonds, a type of non-covalent interaction with biological macromolecules that can significantly impact binding affinity and specificity.[4] Understanding these effects is paramount in the rational design of more potent and selective drug candidates.
Comparative Analysis of Anticancer Activity
The anticancer potential of pyran derivatives has been extensively documented.[5][6] Bromination has been shown to be a key modification for enhancing the cytotoxic effects of these compounds against various cancer cell lines.
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Presence and Position of Bromine: The presence of a bromine atom on an associated phenyl ring of a pyran derivative has been shown to be beneficial for its biological activity. For instance, a study on tetrahydro-benzopyran derivatives highlighted the potential involvement of halogen bonding in the antibacterial activity of a compound bearing a 5-bromo-2-hydroxyphenyl moiety.[7]
-
Fused Pyran Systems: In fused pyran systems, such as pyrano[3,2-a]carbazole alkaloids, the introduction of other functional groups in conjunction with the brominated scaffold can lead to significant anticancer activity. For example, derivatives with an N-methyl piperazine group showed potent activity against MCF-7 breast cancer cell lines.[5]
-
Mechanism of Action: The anticancer activity of some benzopyran compounds has been attributed to their ability to inhibit tubulin polymerization, leading to mitotic delay and subsequent apoptosis or mitotic slippage.[8] While not specific to brominated derivatives, this provides a potential mechanistic framework to investigate for brominated analogs.
Table 1: Comparative in vitro Anticancer Activity of Selected Pyran Derivatives
| Compound ID | Structure Description | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Imidazole-containing fused pyran derivative | MCF-7 (Breast) | 8.24 ± 0.19 | [9][10] |
| 2 | Imidazole-containing fused pyran derivative | MCF-7 (Breast) | 4.22 ± 0.81 | [9][10] |
| 3 | Pyrano[3,2-a]carbazole derivative | MCF-7 (Breast) | 1.77 | [5] |
| 4 | N-methyl piperazine substituted pyrano[3,2-a]carbazole | MCF-7 (Breast) | 4.32 | [5] |
| 5 | 2-amino-pyran derivative (I32) | MCF-7 (Breast) | 161.4 | [3] |
Note: This table presents a selection of data from the literature to illustrate the range of activities observed. Direct comparison should be made with caution due to variations in experimental conditions.
Comparative Analysis of Antimicrobial Activity
Brominated pyran compounds have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria.
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Beneficial Substituents: A study on 2H-pyran-3(6H)-ones revealed that a p-bromophenyl substituent is beneficial for activity against Gram-positive bacteria.[9]
-
Halogen Bonding: The antibacterial activity of certain brominated benzopyran derivatives is likely influenced by halogen bonding, which can enhance the interaction of the compound with its biological target.[7]
-
Overall Substitution Pattern: The antimicrobial activity is not solely dependent on the bromine atom but on the entire substitution pattern of the pyran ring. For example, in a series of 2H-pyran-3(6H)-ones, bulky substituents at the C-2 position were found to increase antibacterial activity.[9]
Table 2: Comparative in vitro Antimicrobial Activity of Selected Pyran Derivatives
| Compound ID | Structure Description | Microorganism | MIC (µg/mL) | Reference |
| 6 | 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 | [9] |
| 7 | 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | 0.75 | [9] |
| 8 | 2-amino-pyran derivative (I32) | Escherichia coli | - | [7] |
| 9 | 2-amino-pyran derivative (I32) | Staphylococcus aureus | - | [7] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. A lower MIC value indicates greater potency. The original paper for compounds 8 and 9 reported inhibition zones, not MIC values.
Mechanistic Insights: The Role of Bromine in Target Interaction
The precise mechanism of action for many brominated pyran compounds is still an active area of research. However, based on available data and general principles of medicinal chemistry, we can propose several ways in which the bromine atom contributes to their biological activity.
-
Halogen Bonding: As previously mentioned, the bromine atom can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen, nitrogen, or sulfur in the active site of a target enzyme or receptor. This directional interaction can significantly enhance the binding affinity and selectivity of the compound.[4]
-
Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the electron density distribution across the pyran ring system. This can affect the reactivity of the molecule and its ability to participate in key interactions with biological targets.
-
Increased Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to issues with solubility and off-target toxicity.
Figure 1: Conceptual diagram illustrating how bromine substitution on a pyran scaffold influences its physicochemical properties, leading to a biological effect through interaction with a biological target.
Key Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for two key assays commonly used to evaluate the anticancer and antimicrobial activities of novel compounds.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Figure 2: A streamlined workflow for determining the cytotoxicity of brominated pyran compounds using the MTT assay.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Nutrient agar plates
-
Sterile broth (e.g., Nutrient Broth)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (a known antibiotic)
-
Negative control (the solvent used to dissolve the compounds)
-
Sterile cork borer or pipette tips
-
Micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in sterile broth.
-
Plate Preparation: Pour molten nutrient agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the prepared bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create wells of uniform diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the test bacterium (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared to the positive and negative controls.
Conclusion and Future Perspectives
The structure-activity relationship studies of brominated pyran compounds reveal that the strategic incorporation of bromine can significantly enhance their anticancer and antimicrobial activities. The position of the bromine atom, the overall substitution pattern of the pyran ring, and the potential for halogen bonding are all critical factors to consider in the design of new, more potent derivatives.
While this guide provides a comparative overview based on the current literature, there are still many unanswered questions. Future research should focus on:
-
Systematic SAR Studies: There is a need for more systematic studies that compare the biological activities of a wide range of brominated pyran isomers and poly-brominated derivatives.
-
Target Identification and Mechanistic Elucidation: Identifying the specific molecular targets of these compounds and elucidating their mechanisms of action at a molecular level will be crucial for their further development. Molecular docking and other computational studies can play a significant role in this endeavor.[6][11][12][13][14]
-
In vivo Efficacy and Safety: Promising candidates identified from in vitro studies should be further evaluated in preclinical in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.
By continuing to explore the rich chemical space of brominated pyran compounds and applying the principles of rational drug design, the scientific community can unlock their full therapeutic potential.
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Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. (2018). PubMed. [Link]
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2-Pyrones possessing antimicrobial and cytotoxic activities. (n.d.). ResearchGate. [Link]
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PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate. [Link]
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Molecular docking studies on the activity of naturally occurring pyranochalcones on the transcriptional regulator enzyme of Pseu. (n.d.). Dove Medical Press. [Link]
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Comparative study of catalytic systems for pyran synthesis
An In-Depth Comparative Guide to Catalytic Systems for Pyran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyran ring is a foundational scaffold in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] Consequently, the development of efficient and sustainable synthetic methodologies for pyran derivatives is a paramount objective in medicinal and organic chemistry. Modern synthetic strategies have increasingly shifted towards catalytic, one-pot multicomponent reactions (MCRs), which offer significant advantages such as high atom economy, operational simplicity, reduced reaction times, and alignment with the principles of green chemistry.[3][4][5][6]
This guide provides a comprehensive comparative analysis of various catalytic systems employed in pyran synthesis. Moving beyond a simple enumeration of catalysts, we delve into the mechanistic underpinnings of their activity, present comparative performance data, and offer detailed experimental protocols. Our goal is to equip researchers with the necessary insights to make informed decisions when selecting or designing a catalytic system tailored to their specific synthetic challenges, whether the priority is yield, selectivity, cost-effectiveness, or environmental impact.
The Core Mechanism: A Domino Reaction Pathway
The majority of catalytic syntheses for the prevalent 2-amino-4H-pyran scaffold proceed through a well-established domino reaction sequence involving three components: an aldehyde, an active methylene nitrile (typically malononitrile), and a 1,3-dicarbonyl compound.[5] The catalytic cycle can be universally described by three key steps:
-
Knoevenagel Condensation: The catalyst activates the aldehyde, which then undergoes a condensation reaction with the active methylene compound to form an electron-deficient alkene intermediate (a Knoevenagel adduct).[7]
-
Michael Addition: The 1,3-dicarbonyl compound, often in its enol form, acts as a nucleophile in a Michael addition to the Knoevenagel adduct.[6][8]
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the stable 4H-pyran ring.[5]
The role of the catalyst is crucial in activating the substrates and facilitating each of these steps, thereby dictating the reaction's efficiency, speed, and selectivity.
Caption: Generalized mechanistic pathway for the three-component synthesis of 4H-pyrans.
A Comparative Analysis of Leading Catalytic Systems
The choice of catalyst is the most critical variable in pyran synthesis. Catalysts can be broadly classified into two major categories: heterogeneous systems, which are prized for their reusability and ease of separation, and homogeneous systems, which include organocatalysts renowned for their ability to induce stereoselectivity.
Heterogeneous Catalysts: The Workhorses of Green Synthesis
Heterogeneous catalysts are insoluble in the reaction medium, a property that confers significant practical advantages, including simplified product purification and straightforward catalyst recovery and reuse.[6][8] This class is dominated by metal-based nanoparticles and supported catalysts.
Key Advantages:
-
Reusability: Many systems can be recycled for multiple runs without a significant loss of activity, reducing cost and waste.[4][8]
-
Ease of Separation: Simple filtration or, in the case of magnetic nanoparticles, an external magnet is sufficient to remove the catalyst from the reaction mixture.[3]
-
High Stability: Solid-state catalysts often exhibit greater thermal and chemical stability compared to their homogeneous counterparts.[6]
Comparative Performance of Selected Heterogeneous Catalysts:
| Catalyst System | Model Reactants | Conditions (Solvent, Temp.) | Time | Yield (%) | Reusability (Cycles) | Key Feature | Reference |
| Fe₃O₄@Xanthan gum | Benzaldehyde, Malononitrile, Dimedone | Ethanol, RT | 4 min | 96% | 9 | Biopolymer support, rapid reaction. | [3][8] |
| CuFe₂O₄@starch | 4-Cl-Benzaldehyde, Malononitrile, Dimedone | Ethanol, Reflux | 30 min | 95% | 5 | Bionanocatalyst, excellent yield. | [5][9] |
| Fe₃O₄@SiO₂@NiSB | Benzaldehyde, Malononitrile, Dimedone | Solvent-free, RT | 5 min | 98% | N/A | High efficiency under solvent-free conditions. | [6] |
| nano-SnO₂ | Aromatic Aldehydes, Malononitrile, Dimedone | Water, Reflux | 15-30 min | 92-98% | 5 | Water as a green solvent. | [1] |
| KOH-loaded CaO | Benzaldehyde, Malononitrile, Ethyl acetoacetate | Solvent-free, 60°C | 10 min | 92% | 5 | Low-cost, readily available materials. | [4] |
| Ta-MOF | Aromatic Aldehydes, Malononitrile, Dimedone | Ethanol, RT | 10-25 min | 90-97% | 5 | Metal-Organic Framework with high catalytic capability. | [10] |
Causality Behind Experimental Choices: The use of magnetic nanoparticles like Fe₃O₄ is a strategic choice to simplify post-reaction work-up.[3] The silica shell (SiO₂) in catalysts such as Fe₃O₄@SiO₂@NiSB serves to prevent aggregation of the magnetic cores and provides a versatile surface for further functionalization.[6] The selection of solvent-free or aqueous conditions, as seen with KOH-loaded CaO and nano-SnO₂, respectively, reflects a deliberate effort to develop more environmentally benign protocols.[1][4]
Organocatalysts: The Key to Asymmetry
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.[11] For pyran synthesis, amino acids like L-proline and N-heterocyclic carbenes (NHCs) have proven particularly effective.
Key Advantages:
-
Enantioselectivity: Capable of producing specific stereoisomers, which is critical for drug development.[12][13]
-
Metal-Free: Avoids potential contamination of the final product with toxic heavy metals.
-
Mild Conditions: Reactions often proceed under mild, ambient conditions.[14]
Comparative Performance of Selected Organo- and Homogeneous Catalysts:
| Catalyst System | Model Reactants | Conditions (Solvent, Temp.) | Time | Yield (%) | ee (%) | Key Feature | Reference |
| L-proline (10 mol%) | Benzaldehyde, Malononitrile, 3-Oxo-3-phenylpropanenitrile | Ethanol, Reflux | 4 h | 83% | 70% | Readily available, induces enantioselectivity. | [15] |
| Dual Organo/Copper | Nitroenyne, α-Cyano ketone | Toluene, 40°C | 24 h | 67-78% | 80-98% | Cooperative catalysis for high enantioselectivity. | [12] |
| N-Heterocyclic Carbene (NHC) | Enynal, β-Ketoester | Dichloromethane, 40°C | 12 h | up to 95% | N/A | [3+3] annulation strategy. | [14] |
| ZnCl₂ | Aromatic Aldehydes, NMSM, β-Ketoester | Solvent-free, 120°C | 30 min | 70% | N/A | Simple Lewis acid catalyst. | [6] |
Causality Behind Experimental Choices: L-proline operates through an enamine-based mechanism, where it reacts with a carbonyl compound to form a nucleophilic enamine intermediate, which then drives the asymmetric reaction forward.[13] Dual catalytic systems, such as the organo/copper combination, are employed to activate both the nucleophile and the electrophile simultaneously and synergistically, leading to superior control over the stereochemical outcome.[12]
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, we provide detailed protocols for two distinct and effective catalytic systems.
Protocol 1: Green Synthesis of 2-Amino-4H-pyran using a Magnetic Bionanocatalyst (CuFe₂O₄@starch)
This protocol exemplifies a sustainable approach, utilizing a magnetically separable catalyst in an environmentally friendly solvent.[9]
Materials and Reagents:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Dimedone (1 mmol)
-
CuFe₂O₄@starch bionanocatalyst (30 mg)
-
Ethanol (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate, external magnet.
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and the CuFe₂O₄@starch bionanocatalyst (30 mg) in ethanol (5 mL).
-
Attach a condenser and reflux the mixture with stirring for the time specified by reaction monitoring (e.g., 30 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Place a strong external magnet against the side of the flask to immobilize the magnetic catalyst.
-
Decant the hot ethanol solution into a separate beaker. Wash the catalyst with a small amount of hot ethanol and add the washing to the beaker.
-
Allow the solution in the beaker to cool to room temperature. The product will precipitate as a solid.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The recovered catalyst can be washed with ethanol, dried in an oven, and reused for subsequent reactions.
Caption: Experimental workflow for pyran synthesis using a magnetic heterogeneous catalyst.
Protocol 2: Enantioselective Synthesis of a 4H-Pyran Derivative using L-Proline
This protocol demonstrates the use of a simple, commercially available organocatalyst to potentially induce chirality.[15]
Materials and Reagents:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
3-Oxo-3-phenylpropanenitrile (1 mmol)
-
L-proline (0.1 mmol, 10 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate.
Procedure:
-
To a solution of benzaldehyde (1 mmol), malononitrile (1 mmol), and 3-oxo-3-phenylpropanenitrile (1 mmol) in ethanol (10 mL), add L-proline (0.1 mmol).
-
Stir the reaction mixture and heat to reflux for approximately 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product will precipitate. Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyran derivative.
-
Characterize the product using standard techniques (NMR, IR, Mass Spectrometry) and determine the enantiomeric excess (ee%) using chiral HPLC.
Conclusion and Strategic Catalyst Selection
The synthesis of pyran derivatives is well-served by a diverse array of catalytic systems, each with distinct advantages.
-
For Green Chemistry and Scalability: Heterogeneous catalysts, particularly magnetic nanoparticles, are the superior choice. They offer high yields, rapid reaction times, mild conditions, and unparalleled ease of recovery and reuse, making them ideal for sustainable industrial applications.[3]
-
For Stereochemical Control: When the synthesis of a specific enantiomer is required, as is often the case in drug development, organocatalysts are indispensable. L-proline offers a simple and cost-effective entry point, while more sophisticated dual-catalytic systems can provide exceptionally high levels of enantioselectivity.[12][15]
The future of pyran synthesis will likely focus on the development of novel catalysts that merge the benefits of these classes: highly active, enantioselective, and reusable solid-supported chiral catalysts. By understanding the mechanistic principles and comparative performance metrics outlined in this guide, researchers can more effectively navigate the catalyst landscape to achieve their synthetic goals.
References
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Synthesis of Pyran Derivatives. (2022). Encyclopedia.pub. Available from: [Link]
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Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free condition. (2019). Current Chemistry Letters. Available from: [Link]
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Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]
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Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. (2024). Organic Letters, ACS Publications. Available from: [Link]
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Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). Molecules, PubMed Central. Available from: [Link]
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Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). Semantic Scholar. Available from: [Link]
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4H-Pyran Synthesis. Organic Chemistry Portal. Available from: [Link]
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Synthesis of pyrans containing heterocyclic derivatives using catalyst‐free approach. ResearchGate. Available from: [Link]
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A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. (2024). Organic & Medicinal Chemistry International Journal. Available from: [Link]
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Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). Molecules, MDPI. Available from: [Link]
-
Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. (2020). Scientific Reports. Available from: [Link]
-
Organocatalytic Asymmetric Synthesis of Pyran Derivatives with Adjacent F- and CF3-Tetrasubstituted Centers. (2024). Organic Letters, ACS Publications. Available from: [Link]
-
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (2022). Scientific Reports, PubMed Central. Available from: [Link]
-
One-pot, three-component, selective synthesis of the polyfunctionalized 4H-pyran and 4H-benzo[b]pyran derivatives in the presence of a highly efficient molecular sieve-supported zinc catalyst. (2018). ResearchGate. Available from: [Link]
-
Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. (2012). Molecules, PubMed Central. Available from: [Link]
-
Highly Regio- and Diastereoselective Synthesis of 6,7-Dihydro-4H-furo[3,4-c]pyran Derivatives through Pd-Catalyzed Formal (3 + 3) Allylic Cycloaddition of 2-Butene-1,4-diols with 2-(1-Alkynyl)-2-alken-1-ones. ResearchGate. Available from: [Link]
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Recent Advances in the Synthesis of 2H-Pyrans. (2016). Molecules, MDPI. Available from: [Link]
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Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (2022). Chemistry of Heterocyclic Compounds, PubMed Central. Available from: [Link]
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(PDF) Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. (2012). ResearchGate. Available from: [Link]
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A Computational and Comparative Guide to the Reactivity of 3-Bromotetrahydro-2H-pyran-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the tetrahydropyran (THP) moiety is a privileged scaffold, appearing in a multitude of natural products and pharmaceutical agents. The targeted functionalization of this ring system is of paramount importance for the development of novel chemical entities with tailored biological activities. This guide provides a detailed computational and comparative analysis of the reactivity of 3-Bromotetrahydro-2H-pyran-2-carbonitrile, a versatile building block with significant potential for the synthesis of complex molecular architectures. By leveraging computational chemistry principles and comparing its predicted reactivity with a chlorinated analogue, we aim to provide a comprehensive resource for researchers seeking to incorporate this and similar scaffolds into their synthetic strategies.
Molecular Architecture and Conformational Landscape
The reactivity of a cyclic system is intrinsically linked to its three-dimensional structure. For this compound, two key stereoelectronic effects govern its conformational preferences: the steric hindrance of the substituents and the anomeric effect of the 2-cyano group.
Chair Conformation and Substituent Orientation
The tetrahydropyran ring predominantly adopts a low-energy chair conformation. In this conformation, the substituents at the C2 and C3 positions can exist in either axial or equatorial orientations. A fundamental principle of conformational analysis suggests that bulky substituents prefer the less sterically hindered equatorial position. However, in substituted tetrahydropyrans, this can be modulated by stereoelectronic effects.
The Anomeric Effect of the 2-Cyano Group
The anomeric effect describes the thermodynamic preference for a heteroatomic substituent at the anomeric carbon (C2 in this case) of a pyranose ring to occupy the axial position, despite the potential for greater steric hindrance. This phenomenon arises from a stabilizing hyperconjugative interaction between a lone pair of the ring heteroatom (oxygen) and the antibonding σ* orbital of the C-substituent bond.[1] For the 2-cyano group, this effect would favor an axial orientation of the nitrile.
The interplay between the steric preference for the equatorial position and the anomeric effect's preference for the axial position for the 2-cyano group, along with the steric demands of the 3-bromo substituent, will determine the dominant conformer in solution. Computational studies on related 2-substituted tetrahydropyrans have shown that hyperconjugation plays a major role in determining conformational preferences.[1]
Computational Analysis of Reactivity
The primary locus of reactivity in this compound is the carbon-bromine bond at the C3 position, which is susceptible to nucleophilic substitution. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to predict and rationalize the reactivity of this bond.
Nucleophilic Substitution at C3
The reaction of this compound with a nucleophile is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs.[2]
A computational analysis of this SN2 reaction would involve mapping the potential energy surface, identifying the transition state, and calculating the activation energy.[3] The geometry of the transition state and the height of the activation barrier provide crucial information about the reaction rate and feasibility.
Comparative Reactivity: 3-Bromo- vs. 3-Chlorotetrahydro-2H-pyran-2-carbonitrile
To provide a practical context for the reactivity of our target molecule, we will compare it with its chlorinated analogue, 3-Chlorotetrahydro-2H-pyran-2-carbonitrile. The primary difference between these two compounds lies in the nature of the halogen atom, which significantly impacts the reactivity of the C-X bond in nucleophilic substitution reactions.
The Role of the Leaving Group
In SN2 reactions, the facility of the reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own. For the halogens, the leaving group ability increases down the group: I- > Br- > Cl- > F-.[4][5] This trend is primarily attributed to two factors:
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[6] A weaker bond requires less energy to break, thus facilitating the substitution reaction.
-
Polarizability: Bromine is more polarizable than chlorine. This means its electron cloud is more easily distorted, which helps to stabilize the developing negative charge in the transition state.
Consequently, This compound is predicted to be more reactive towards nucleophilic substitution than its chloro-analogue .[4][5] This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields in synthetic applications.
Computational Comparison of Activation Energies
A comparative DFT study of the SN2 reaction of both the bromo- and chloro-derivatives with a model nucleophile (e.g., hydroxide or cyanide) would provide quantitative support for the difference in reactivity. The calculated activation energy (ΔG‡) for the reaction of the bromo-compound is expected to be lower than that for the chloro-compound, as illustrated in the reaction coordinate diagram below.
Caption: Comparative SN2 reaction profile for bromo- and chloro-tetrahydropyrans.
Summary of Comparative Reactivity
| Feature | This compound | 3-Chlorotetrahydro-2H-pyran-2-carbonitrile |
| C-X Bond Strength | Weaker | Stronger |
| Leaving Group Ability | Better | Poorer |
| Predicted Reactivity | Higher | Lower |
| Reaction Conditions | Milder | Harsher |
Experimental Considerations and a Representative Protocol
General Protocol for Nucleophilic Substitution
This protocol is adapted from the nucleophilic substitution on 3-Bromopiperidine-2,6-dione.[7]
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., primary or secondary amine, thiol, sodium azide) (1.1 - 1.5 eq)
-
Base (e.g., triethylamine, potassium carbonate) (if required)
-
Anhydrous solvent (e.g., THF, DMF, acetonitrile)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile and base (if used) in the chosen anhydrous solvent.
-
If the nucleophile is an amine, heat the solution to reflux with stirring.
-
Separately, dissolve this compound in the anhydrous solvent.
-
Add the solution of the bromo-compound dropwise to the nucleophile solution over a period of 1-3 hours.
-
After the addition is complete, continue to stir the reaction mixture at the appropriate temperature (room temperature to reflux) for an additional 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted tetrahydropyran derivative.
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
This compound represents a highly promising and reactive building block for organic synthesis. Computational analysis, supported by established principles of chemical reactivity, strongly indicates that the C-Br bond at the C3 position is susceptible to nucleophilic substitution, likely proceeding via an SN2 mechanism. A comparative analysis with its chlorinated analogue highlights the superior reactivity of the bromo-derivative, which is a crucial consideration for designing efficient synthetic routes. The interplay of the anomeric effect from the 2-cyano group and the stereochemistry at C3 offers opportunities for stereoselective transformations. This guide provides a theoretical framework and practical considerations to aid researchers in harnessing the synthetic potential of this and related halogenated tetrahydropyran scaffolds in the pursuit of novel and complex molecular targets.
References
-
Chemistry LibreTexts. (2024). The SN2 Reaction. Chemistry LibreTexts. [Link]
-
Davies A-level Chemistry. (2020). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube. [Link]
-
Gans, J.-H., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(34), 5135-5143. [Link]
-
Perrin, C. L. (2022). The Anomeric Effect. Pure and Applied Chemistry, 94(5), 539-550. [Link]
-
Silva, A. M. S., et al. (2021). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry, 19(2), 288-298. [Link]
-
The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. (2020). Proceedings, 63(1), 32. [Link]
-
Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. (2018). The Journal of Organic Chemistry, 83(15), 8036-8047. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromotetrahydro-2H-pyran-2-carbonitrile
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromotetrahydro-2H-pyran-2-carbonitrile. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, explaining the chemical reasoning behind each procedural step to ensure a culture of safety and compliance in your laboratory. The protocols described herein are designed to be self-validating, integrating safety checks and decision-making logic directly into the workflow.
Core Principles: Hazard Analysis and Risk Mitigation
This compound is a halogenated organic nitrile. Its proper disposal is not merely a regulatory hurdle but a critical safety imperative. The molecule's structure presents a dual-hazard profile that dictates its handling and disposal pathway:
-
Halogenated Organic Compound: The presence of bromine classifies this compound as a halogenated waste.[1] Halogenated organic compounds are subject to specific disposal regulations because their incineration can produce acidic gases (like hydrobromic acid) and other hazardous byproducts if not performed in a specialized facility.[2] For this reason, they must never be mixed with non-halogenated solvent waste, as this contaminates the entire volume and significantly increases disposal costs.[3][4]
-
Nitrile Group (-CN): While stable in this molecule, nitrile-containing compounds warrant careful handling. Some related compounds, like alpha-bromo nitriles, may be partially metabolized to cyanide in the body or release toxic gases upon combustion if not properly incinerated.[5]
Chemical Incompatibilities: This compound must be stored and disposed of separately from strong oxidizing agents and strong bases.[6][7] Contact with incompatible materials can lead to vigorous reactions, compromising safety.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical or its waste, ensure a robust PPE protocol is in place. The minimum required PPE is outlined below.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[8] | Protects against accidental splashes of the chemical or its solutions, which can cause serious eye irritation.[6] |
| Hand Protection | Disposable Nitrile Gloves.[9][10] | Provides a barrier against brief, incidental skin contact.[9] Crucially, thin nitrile gloves offer limited protection. Immediately remove and discard any glove that becomes contaminated.[9] |
| Body Protection | Standard laboratory coat. A chemically resistant apron is recommended when handling larger quantities.[11] | Prevents contamination of personal clothing and protects the skin. |
| Respiratory | Not typically required if handled within a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation of any vapors or aerosols.[10] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal begins the moment waste is generated. This workflow ensures waste is segregated, contained, and documented correctly from start to finish.
Step 1: Immediate Waste Segregation
This is the most critical step. Cross-contamination of waste streams is a costly and non-compliant error.
-
Designate a "Halogenated Organic Waste" container. This container must be made of a compatible material (e.g., polyethylene) and be in good condition.[12]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[3] The label must clearly state:
-
Collect Waste: Directly deposit any solutions containing this compound, as well as the neat compound, into this designated container.
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[3][12] This prevents the release of volatile organic compounds (VOCs).
Step 2: Managing Contaminated Solid Waste
Any solid materials that come into direct contact with the chemical are also considered hazardous waste.
-
Segregate Contaminated Solids: Place items such as used nitrile gloves, contaminated weigh boats, or absorbent pads into a separate, clearly labeled, sealed plastic bag or a designated solid waste container.
-
Labeling: The bag or container must be labeled "Contaminated Solid Waste" and list "this compound" as the contaminant.
-
Disposal: This solid waste must be disposed of through your institution's hazardous waste program. It should not be placed in regular or biomedical trash.[14]
Step 3: Decontamination of Empty Containers
An "empty" container that once held this compound is not safe for regular disposal until properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).
-
Collect Rinsate: The first rinse is considered acutely hazardous. All three rinses (the "rinsate") must be collected and disposed of as halogenated organic liquid waste in your designated container.[12]
-
Container Disposal: After triple rinsing, the container can typically be disposed of in the regular laboratory glass or plastic recycling, but first, you must deface the label to prevent confusion. Consult your institutional EHS guidelines for final confirmation.
Disposal Pathway and Decision Logic
The following diagram outlines the logical flow for ensuring the proper disposal of this compound and associated waste.
Caption: Decision workflow for the disposal of this compound waste.
Spill Management Protocol
Accidents happen. A prepared response is essential to mitigate risk.
-
For Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill kit).
-
Collect the contaminated absorbent material using non-sparking tools.[15]
-
Place the collected material into a sealed, labeled container for hazardous solid waste disposal.[8]
-
Clean the spill area with soap and water.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent entry into the area.
-
Provide emergency responders with the Safety Data Sheet (SDS) for the material if available.
-
By adhering to these scientifically grounded and systematically structured procedures, you ensure the safety of your laboratory personnel, maintain regulatory compliance, and uphold your responsibility to environmental protection.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for Tetrahydro-2H-pyran-2-ol.
- ChemicalBook. (2025). Chemical Safety Data Sheet for 3-BROMO-TETRAHYDRO-PYRAN.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Fisher Scientific. (2009). Safety Data Sheet for 2H-Pyran-2-one.
- Angene Chemical. (2024). Safety Data Sheet for 2-(2-Bromoethyl)tetrahydro-2H-pyran.
- University of Wisconsin–Madison. (2025). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Retrieved from UW–Madison Office of Sustainability.
- Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from a university environmental health and safety resource.
- United States Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Sigma-Aldrich. (2024). Safety Data Sheet for α-Bromo-m-toluonitrile.
- University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
- United States Environmental Protection Agency. (n.d.). Other Disposal Guidance.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Alpha-Bromo-O-Tolunitrile, 98%.
- Cornell University EHS. (n.d.). 7.2 Organic Solvents.
- Polycarbin. (2025). Are Nitrile Gloves Recyclable?.
- Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials.
- Temarry Recycling. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- United States Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Poppy. (2022). How to Recycle Nitrile Gloves.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Unknown. (n.d.). Laboratory Health & Safety Rules.
- United States Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories.
- University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
